(+)-2-Pinene
Description
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
GRWFGVWFFZKLTI-DTWKUNHWSA-N |
Isomeric SMILES |
CC1=CC[C@H]2C[C@H]1C2(C)C |
Canonical SMILES |
CC1=CCC2CC1C2(C)C |
Origin of Product |
United States |
Foundational & Exploratory
(+)-α-pinene nomenclature and structure
An In-depth Technical Guide to (+)-α-Pinene: Nomenclature, Structure, and Biological Activity
Introduction
α-Pinene is a bicyclic monoterpene, a class of organic compounds prevalent in nature, particularly as a major constituent of turpentine (B1165885) and the essential oils of many coniferous trees, such as pine and rosemary.[1][2][3] It exists as two enantiomers: (+)-α-pinene and (-)-α-pinene. The (+)-isomer, formally designated as (1R,5R)-(+)-α-pinene, is more commonly found in North America, while the (-)-isomer is more abundant in Europe.[1][2] This guide provides a comprehensive technical overview of the nomenclature, detailed chemical structure, physicochemical properties, experimental protocols for isolation and characterization, and its role in key biological signaling pathways, tailored for professionals in research and drug development.
Nomenclature and Chemical Identifiers
The systematic naming and identification of (+)-α-pinene are crucial for unambiguous scientific communication. The compound is registered under various identifiers across multiple chemical databases.
| Identifier | Value |
| IUPAC Name | (1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene |
| Molecular Formula | C₁₀H₁₆[4][5] |
| CAS Number | 7785-70-8 |
| Racemic CAS Number | 80-56-8[2] |
| ChEBI ID | CHEBI:28261[2] |
| PubChem CID | 440968[2] |
| Synonyms | (+)-2-Pinene, (1R,5R)-α-Pinene |
Chemical Structure and Stereochemistry
α-Pinene possesses a distinctive bicyclo[3.1.1]hept-2-ene skeleton, which features a strained four-membered ring fused to a six-membered ring.[2][6] This strained structure is a key contributor to its chemical reactivity.[2] The molecule contains two chiral centers at the bridgehead carbons, C-1 and C-5.[6] The (+)-enantiomer has the (1R,5R) stereochemical configuration.[1][7]
Physicochemical Properties
The physical and chemical properties of α-pinene are well-documented. It is a colorless liquid with a characteristic turpentine-like odor.[4][8] It is insoluble in water but soluble in organic solvents like ethanol, ether, and chloroform.[4][9]
| Property | Value | Reference(s) |
| Molecular Weight | 136.24 g/mol | [5][8] |
| Appearance | Clear colorless liquid | [4][5] |
| Boiling Point | 155-156 °C (311-313 °F) | [2][10] |
| Melting Point | -62.8 to -64 °C (-81 to -83 °F) | [2][5] |
| Density | 0.858 g/mL at 20-25 °C | [2][8][10] |
| Flash Point | 31-33 °C (88-91 °F) | [5][8] |
| Refractive Index | n20/D 1.465 | [10] |
| Vapor Density | 4.7 (relative to air) | [8][11] |
Experimental Protocols
Isolation and Purification
α-Pinene is primarily isolated from natural sources, most notably turpentine oil derived from pine trees.[12] A general workflow involves extraction followed by purification to separate α-pinene from other terpenes like β-pinene and camphene.[13]
Protocol 1: Steam Distillation for Essential Oil Extraction [14] This method is effective for extracting volatile oils from plant material.
-
Preparation : Coarsely chop fresh plant material (e.g., pine needles) to increase the surface area.
-
Apparatus Setup : Assemble a steam distillation unit. Place the plant material in the biomass flask and fill the boiling flask with distilled water.
-
Distillation : Heat the water to generate steam, which passes through the plant material, vaporizing the essential oils.
-
Condensation : The mixture of steam and oil vapor is cooled in a condenser, returning to a liquid state.
-
Separation : The condensate is collected in a separator. The less dense essential oil forms a layer above the aqueous phase (hydrosol) and can be separated using a separatory funnel.
-
Drying : Remove residual water from the collected oil using an anhydrous drying agent like sodium sulfate.
Protocol 2: Fractional Distillation for α-Pinene Purification [12][13] This technique separates compounds based on differences in their boiling points.
-
Apparatus Setup : Assemble a fractional distillation apparatus with a fractionating column to enhance separation efficiency.
-
Distillation : Gently heat the crude essential oil or turpentine. The component with the lower boiling point (α-pinene, ~156°C) will vaporize first, rise through the column, and condense for collection.[5][15]
-
Fraction Collection : Collect the distillate in separate fractions. Monitor the temperature at the top of the column; a stable temperature indicates the distillation of a pure component. The fraction collected around 156°C will be enriched in α-pinene.[15] Vacuum distillation is often preferred to prevent thermal degradation of terpenes.[14]
Characterization Techniques
The identity and purity of isolated α-pinene are confirmed using various analytical methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a primary method for separating volatile compounds and identifying them based on their mass spectra and retention times.[4][16]
-
Fourier-Transform Infrared Spectroscopy (FT-IR) : FT-IR is used to identify the functional groups present in the molecule. For α-pinene, characteristic peaks include C-H stretching from the alkene (=C-H) at ~3070 cm⁻¹ and from alkanes between 2820-2980 cm⁻¹.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms.[4]
Biological Activity and Signaling Pathways
α-Pinene has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, by modulating key cellular signaling pathways.[2][3][18]
Anti-Inflammatory Pathway
α-Pinene exhibits anti-inflammatory properties by suppressing the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway in macrophages.[3] Upon stimulation by agents like lipopolysaccharide (LPS), these pathways trigger the production of pro-inflammatory mediators. α-Pinene intervenes by inhibiting the phosphorylation of MAPKs and preventing the activation of NF-κB, thereby reducing the expression of inflammatory cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., iNOS, COX-2).[3]
Anticancer and Apoptotic Pathways
Research indicates that α-pinene can induce apoptosis (programmed cell death) in various cancer cell lines.[19][20] One proposed mechanism involves the induction of oxidative stress and modulation of the PI3K/AKT/NF-κB signaling pathway.[20] Additionally, α-pinene has been shown to enhance the anticancer activity of Natural Killer (NK) cells by stimulating the ERK and AKT phosphorylation pathways, leading to increased cytotoxicity against tumor cells.[18]
Conclusion
(+)-α-Pinene is a naturally abundant monoterpene with a well-defined chemical structure and a diverse range of biological activities. Its anti-inflammatory and anticancer properties, mediated through critical cellular signaling pathways, make it a compound of significant interest for pharmacological research and drug development. The established protocols for its isolation and characterization provide a solid foundation for further investigation into its therapeutic potential. This guide serves as a foundational resource for scientists and researchers exploring the multifaceted applications of this important natural product.
References
- 1. acs.org [acs.org]
- 2. α-Pinene - Wikipedia [en.wikipedia.org]
- 3. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ScenTree - Alpha-pinene (CAS N° 80-56-8) [scentree.co]
- 6. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]
- 7. homework.study.com [homework.study.com]
- 8. ALPHA-PINENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Pinene, alpha - CAMEO [cameo.mfa.org]
- 10. ALPHA-PINENE | 2437-95-8 [chemicalbook.com]
- 11. α-PINENE | Occupational Safety and Health Administration [osha.gov]
- 12. Alpha & Beta Pinene | Uses & Synthesis | Study.com [study.com]
- 13. Sciencemadness Discussion Board - Seperation of Alpha, Beta Pinene from Turpentine - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. benchchem.com [benchchem.com]
- 15. CN103435434A - Method for extracting alpha-pinene from pine needles - Google Patents [patents.google.com]
- 16. Chemical characterization of α-pinene secondary organic aerosol constituents using gas chromatography, liquid chromatography, and paper spray-based mass spectrometry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. α-Pinene Enhances the Anticancer Activity of Natural Killer Cells via ERK/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scialert.net [scialert.net]
The Natural Occurrence and Biosynthesis of (+)-2-Pinene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-α-Pinene, a bicyclic monoterpene, is a widely distributed natural product renowned for its characteristic pine aroma. It is a key component of the essential oils of numerous plant species and plays a significant role in plant defense mechanisms. Beyond its role in nature, (+)-α-pinene has garnered considerable interest in the pharmaceutical and chemical industries due to its diverse biological activities and its utility as a chiral starting material for the synthesis of other valuable compounds. This technical guide provides an in-depth overview of the natural occurrence of (+)-α-pinene, its biosynthetic pathway, and detailed experimental protocols for its extraction, analysis, and enzymatic synthesis.
Natural Occurrence of (+)-2-Pinene
(+)-α-Pinene is predominantly found in the essential oils of coniferous trees, particularly those belonging to the Pinus and Picea genera.[1] The enantiomeric distribution of α-pinene can vary geographically, with the (+)-enantiomer being more prevalent in North American pine species.[2] It is also a significant constituent of the essential oil of rosemary (Rosmarinus officinalis) and other aromatic plants.[2] The concentration of (+)-α-pinene can vary depending on the plant species, tissue type, geographical location, and environmental conditions.
Quantitative Data on (+)-α-Pinene Occurrence
| Plant Species | Plant Part | (+)-α-Pinene Concentration (% of Essential Oil) | Enantiomeric Excess (% ee of (+)-α-pinene) | Reference(s) |
| Pinus taeda (Loblolly Pine) | Needles/Twigs | 36.61 - 42.48% | Predominantly (+) | [3] |
| Pinus ponderosa (Ponderosa Pine) | Needles | 3.6 - 9.6% (some studies report up to 38.93%) | Variable | [4][5] |
| Pinus sylvestris (Scots Pine) | Needles | High, with a positive enantiomeric excess of (+) | High | [6] |
| Rosmarinus officinalis (Rosemary) | Leaves | 12.3 - 45.10% | Not specified |
Biosynthesis of this compound
The biosynthesis of (+)-α-pinene begins with the universal precursor for monoterpenes, geranyl pyrophosphate (GPP). The key enzymatic step is the cyclization of GPP, catalyzed by the enzyme (+)-α-pinene synthase. This enzyme facilitates a complex carbocationic rearrangement cascade, ultimately leading to the formation of the bicyclic structure of (+)-α-pinene.
Signaling Pathway for (+)-α-Pinene Biosynthesis
Caption: Biosynthetic pathway of (+)-α-Pinene from Geranyl Pyrophosphate.
Experimental Protocols
Extraction of (+)-α-Pinene from Plant Material
Objective: To extract the essential oil containing (+)-α-pinene from plant material (e.g., pine needles, rosemary leaves) using steam distillation.
Methodology: Steam Distillation
-
Apparatus:
-
Steam generator (or boiling flask)
-
Biomass flask
-
Condenser
-
Receiving vessel (e.g., separatory funnel or Florentine flask)
-
Heating source (e.g., heating mantle)
-
-
Procedure:
-
Fresh plant material (e.g., 100 g of pine needles) is coarsely chopped to increase the surface area.
-
The chopped material is placed in the biomass flask.
-
Steam is generated in a separate flask and passed through the plant material.
-
The steam and volatilized essential oils are passed through a condenser to cool and liquefy.
-
The condensate (a mixture of water and essential oil) is collected in the receiving vessel.
-
Due to their immiscibility, the essential oil will form a separate layer from the water and can be collected. For oils less dense than water, the oil layer will be on top.
-
The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Caption: Workflow for essential oil extraction via steam distillation.
Quantification and Chiral Analysis of (+)-α-Pinene by GC-MS
Objective: To determine the concentration and enantiomeric excess of (+)-α-pinene in an essential oil sample.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Chiral capillary column (e.g., Astec® CHIRALDEX™ B-PM).
-
-
Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., methylene (B1212753) chloride or hexane) to a concentration of approximately 4 mg/mL.
-
-
GC-MS Conditions (Example):
-
Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm film thickness).
-
Oven Temperature Program: Isothermal at 50 °C.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant pressure (e.g., 30 psi).
-
Injection Volume: 1 µL with a split ratio of 80:1.
-
Detector (MS): Scan mode from m/z 40-300.
-
-
Data Analysis:
-
Identify the peaks for (+)-α-pinene and (-)-α-pinene by comparing their retention times to those of authentic standards.
-
Quantify the amount of each enantiomer by integrating the peak areas.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([(+)-α-pinene] - [(-)-α-pinene]) / ([(+)-α-pinene] + [(-)-α-pinene])] x 100
-
Heterologous Expression and Purification of (+)-α-Pinene Synthase
Objective: To produce and purify recombinant (+)-α-pinene synthase for in vitro studies.
Methodology: Expression in E. coli and Affinity Chromatography
-
Cloning and Expression:
-
The gene encoding (+)-α-pinene synthase (e.g., from Pinus taeda) is cloned into an expression vector (e.g., pET vector) with a polyhistidine (His)-tag.[1][7]
-
The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to promote proper protein folding.
-
-
Purification:
-
Harvest the E. coli cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged (+)-α-pinene synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purified protein by SDS-PAGE to assess its purity and concentration.
-
Caption: Workflow for the purification of His-tagged (+)-α-pinene synthase.
Enzyme Assay for (+)-α-Pinene Synthase
Objective: To determine the enzymatic activity and kinetic parameters of purified (+)-α-pinene synthase.
Methodology: In Vitro Enzyme Assay and GC-MS Analysis
-
Assay Components:
-
Purified (+)-α-pinene synthase
-
Substrate: Geranyl pyrophosphate (GPP)
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.2, containing 10 mM MgCl₂, 5 mM DTT, and 10% (v/v) glycerol.
-
Organic Solvent for extraction: Hexane (B92381) or Pentane (B18724)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and varying concentrations of GPP (e.g., 0.5 µM to 50 µM for determining Km). The Km for GPP for monoterpene synthases from Pinus taeda is approximately 3 µM.[8]
-
Initiate the reaction by adding a known amount of purified (+)-α-pinene synthase to the reaction mixture.
-
Incubate the reaction at a constant temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solution of EDTA to chelate the Mg²⁺ ions or by vigorous vortexing with an organic solvent.
-
Extract the monoterpene products by adding an equal volume of hexane or pentane containing an internal standard (e.g., isobutylbenzene (B155976) or n-dodecane) and vortexing.
-
Separate the organic phase and analyze it by GC-MS as described in Protocol 2 to identify and quantify the (+)-α-pinene produced.
-
-
Kinetic Analysis:
-
Determine the initial velocity (v₀) of the reaction at each GPP concentration.
-
Plot the initial velocity against the substrate concentration.
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Conclusion
This technical guide has provided a comprehensive overview of the natural occurrence and biosynthesis of (+)-α-pinene. The detailed experimental protocols offer a practical resource for researchers and professionals in the fields of natural product chemistry, enzymology, and drug development. A thorough understanding of the distribution of this valuable monoterpene in nature and the mechanisms of its formation is crucial for its sustainable exploitation and the development of novel applications. The provided methodologies for extraction, analysis, and enzymatic synthesis will facilitate further research into the biological activities and synthetic potential of (+)-α-pinene.
References
- 1. cDNA isolation, functional expression, and characterization of (+)-alpha-pinene synthase and (-)-alpha-pinene synthase from loblolly pine (Pinus taeda): stereocontrol in pinene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gcms.cz [gcms.cz]
- 4. Frontiers | Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua [frontiersin.org]
- 5. Cloning and characterization of α-pinene synthase from Ch... [degruyterbrill.com]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. Monoterpene synthases of loblolly pine (Pinus taeda) produce pinene isomers and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Chirality and Enantiomeric Properties of alpha-Pinene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chirality and enantiomeric properties of alpha-pinene, a bicyclic monoterpene with significant applications in the pharmaceutical and chemical industries. This document details the distinct physicochemical and pharmacological characteristics of its enantiomers, (+)-α-pinene and (-)-α-pinene, and offers insights into their synthesis, separation, and analysis.
Introduction to the Chirality of alpha-Pinene
Alpha-pinene (α-pinene) is a chiral molecule with two stereogenic centers, existing as two non-superimposable mirror images: (1R,5R)-(+)-α-pinene and (1S,5S)-(-)-α-pinene.[1] These enantiomers exhibit identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light, a property known as optical activity. The direction and magnitude of this rotation are key identifiers for each enantiomer. The distinct stereochemistry of each enantiomer also leads to significant differences in their biological activities, a critical consideration in drug development and pharmacology.
dot
Caption: Chemical structures of (+)-α-pinene and (-)-α-pinene as enantiomers.
Physicochemical and Biological Properties of α-Pinene Enantiomers
The enantiomers of α-pinene, while chemically similar, exhibit distinct properties that are crucial for their application. These differences are particularly pronounced in their biological activities.
Quantitative Data Summary
The following tables summarize key quantitative data for the enantiomers of α-pinene.
Table 1: Physicochemical Properties of α-Pinene Enantiomers
| Property | (+)-α-Pinene | (-)-α-Pinene | Racemic (±)-α-Pinene |
| IUPAC Name | (1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene | (1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene | (±)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene |
| CAS Number | 7785-70-8[1] | 7785-26-4[1] | 80-56-8[1] |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ |
| Molar Mass ( g/mol ) | 136.24 | 136.24 | 136.24 |
| Boiling Point (°C) | 155-156[2][3][4] | 155-156[2][3] | 155-156.2[3] |
| Density (g/mL at 20°C) | 0.8591[2][3] | 0.8590[3] | 0.8582 - 0.8592[2][3] |
| Specific Rotation [α]D²⁰ | +51.14°[3] | -51.28°[3] | 0° |
| Refractive Index (nD²⁰) | 1.4663[2][3] | 1.4662[3] | 1.4664[2] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of α-Pinene Enantiomers
| Microorganism | (+)-α-Pinene MIC (µg/mL) | (-)-α-Pinene MIC (µg/mL) |
| Candida albicans | 117 - 4,150[5][6] | >20,000[5][6] |
| Cryptococcus neoformans | 117 - 4,150[5][6] | >20,000[5][6] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 117 - 4,150[5][6] | >20,000[5][6] |
Note: The antimicrobial activity of (-)-α-pinene was found to be significantly lower than that of (+)-α-pinene, with no antimicrobial activity detected up to 20 mg/mL in some studies.[5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, separation, and analysis of α-pinene enantiomers.
Synthesis of (-)-α-Pinene from (-)-β-Pinene
This protocol describes the isomerization of (-)-β-pinene to the thermodynamically more stable (-)-α-pinene.[7]
Materials:
-
(-)-β-Pinene (high enantiomeric purity)
-
Potassium hydride (KH)
-
3-Aminopropylamine
-
Pentane (B18724) (dry)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous calcium chloride
-
Argon or nitrogen gas (inert atmosphere)
Procedure:
-
Preparation of Potassium 3-Aminopropylamide (KAPA):
-
In a flask under an inert atmosphere, wash potassium hydride with dry pentane to remove mineral oil.
-
Add dry 3-aminopropylamine to the washed potassium hydride. Hydrogen gas will evolve.
-
-
Isomerization:
-
In a separate flask under an inert atmosphere, charge with purified (-)-β-pinene.
-
To the vigorously stirred (-)-β-pinene at 25°C, add the prepared KAPA solution over 15 minutes.
-
Stir the reaction mixture for 24 hours at 25°C.
-
-
Quenching and Work-up:
-
Quench the reaction by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Dry the organic layer with anhydrous calcium chloride.
-
-
Purification:
-
Decant the crude product and distill it at reduced pressure from lithium aluminum hydride to yield purified (-)-α-pinene.
-
Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
This protocol outlines a general method for the analysis of α-pinene enantiomers using chiral GC.[8][9]
Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., HP-CHIRAL-20β, Rt-βDEXse).[8][10]
GC Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split injection.
-
Injector Temperature: 200-250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C (hold for 1 min).
-
Ramp: 2°C/min to 70°C (hold for 4 min).
-
Ramp: 12°C/min to 190°C (hold for 10 min).
-
-
Detector Temperature (FID): 220-260°C.
Procedure:
-
Sample Preparation: Dilute the α-pinene sample in a suitable solvent (e.g., methylene (B1212753) chloride, n-pentane) to an appropriate concentration (e.g., 1 µL/mL).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peaks corresponding to (+)-α-pinene and (-)-α-pinene based on their retention times, confirmed by injecting pure standards of each enantiomer.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(+) - Area(-)| / (Area(+) + Area(-))] x 100
-
Signaling Pathway and Pharmacological Relevance
The enantiomers of α-pinene have been shown to interact with various biological targets, leading to a range of pharmacological effects. Of particular interest is the modulation of the GABAA receptor by (-)-α-pinene.
Modulation of the GABAA Receptor by (-)-α-Pinene
(-)-α-Pinene acts as a positive allosteric modulator of the GABAA receptor, potentiating the action of the inhibitory neurotransmitter GABA.[11][12] This interaction is believed to occur at the benzodiazepine (B76468) binding site.[11][12] This modulation leads to an increase in chloride ion influx, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, which may contribute to the anxiolytic and sedative effects of (-)-α-pinene.[11]
dot
Caption: Signaling pathway of (-)-α-pinene modulation of the GABAA receptor.
Experimental and Analytical Workflow
A typical workflow for the study of α-pinene enantiomers involves several key stages, from sample acquisition to detailed analysis and biological evaluation.
dot
Caption: General experimental workflow for the study of α-pinene enantiomers.
Conclusion
The distinct enantiomeric properties of α-pinene underscore the importance of stereochemistry in drug development and natural product chemistry. The differential biological activities of (+)- and (-)-α-pinene necessitate careful enantioselective synthesis or efficient chiral separation and subsequent analytical verification of enantiomeric purity. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with these versatile chiral building blocks. Further investigation into the specific molecular targets and mechanisms of action of each enantiomer will continue to unveil their full therapeutic potential.
References
- 1. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha-Pinene [drugfuture.com]
- 3. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. α- and β-Pinene | Encyclopedia MDPI [encyclopedia.pub]
- 5. [PDF] Biological Activities of α-Pinene and β-Pinene Enantiomers | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Self-Disproportionation of Enantiomers (SDE) of α-Pinene via Evaporation off Silica Gel and Foam Fractionation—Validation of the Plausibility of SDE via Gas Chromatography (GC) for α-Pinene [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. α-Pinene, a Major Constituent of Pine Tree Oils, Enhances Non-Rapid Eye Movement Sleep in Mice through GABAA-benzodiazepine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α-Pinene - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of (+)-2-Pinene: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for (+)-2-Pinene (also known as (1R)-(+)-α-Pinene), a bicyclic monoterpene commonly found in the essential oils of many plants, particularly pine trees. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for researchers, scientists, and professionals in drug development for the identification, characterization, and quality control of this important natural compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | 1.93 | m | |
| H-2 | 5.19 | m | |
| H-4 (endo) | 2.22 | m | |
| H-4 (exo) | 2.17 | m | |
| H-5 | 2.07 | m | |
| H-7 (syn) | 1.66 | d | 9.7 |
| H-7 (anti) | 2.33 | m | |
| H-8 (syn-CH₃) | 0.84 | s | |
| H-9 (anti-CH₃) | 1.27 | s | |
| H-10 (vinyl-CH₃) | 1.63 | s |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.[1][2]
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-1 | 47.1 |
| C-2 | 144.9 |
| C-3 | 116.1 |
| C-4 | 31.5 |
| C-5 | 41.4 |
| C-6 | 38.0 |
| C-7 | 31.8 |
| C-8 (syn-CH₃) | 26.6 |
| C-9 (anti-CH₃) | 20.9 |
| C-10 (vinyl-CH₃) | 23.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol for NMR Spectroscopy
A typical protocol for obtaining NMR spectra of a monoterpene like this compound is as follows:
-
Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3] The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[3]
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is at least 4-5 cm to be within the detection region of the NMR probe.[3]
-
Instrument Setup : Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Spectrometer Calibration : The instrument is tuned and the magnetic field homogeneity is optimized by "shimming" on the deuterium (B1214612) lock signal from the solvent.[4]
-
Data Acquisition :
-
For ¹H NMR , a standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of about 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4] For a clear spectrum, 8 to 16 scans are usually averaged.
-
For ¹³C NMR , a proton-decoupled experiment is standard. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (hundreds to thousands) and a longer total experiment time are required to achieve a good signal-to-noise ratio.
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Absorption Data
The IR spectrum of this compound shows characteristic absorptions for its alkene and alkane functionalities.[5][6]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3070 | C-H stretch | =C-H (vinyl) |
| 2980-2870 | C-H stretch | C-H (alkane) |
| 1655 | C=C stretch | Alkene |
| 1470, 1380 | C-H bend | -CH₂, -CH₃ |
| 885 | =C-H bend (out-of-plane) | Trisubstituted alkene |
Experimental Protocol for FT-IR Spectroscopy
For a volatile liquid like this compound, Attenuated Total Reflectance (ATR) FT-IR is a common and straightforward method.[7][8]
-
Instrument Preparation : Ensure the ATR crystal (commonly diamond) is clean.[8] Record a background spectrum of the empty ATR unit; this will be subtracted from the sample spectrum.[8]
-
Sample Application : Place a single drop of neat this compound directly onto the surface of the ATR crystal.[7][8]
-
Data Acquisition : The FT-IR spectrometer passes an infrared beam through the crystal. The beam interacts with the sample at the surface before being detected. Typically, spectra are recorded in the mid-IR range of 4000 to 400 cm⁻¹.[7] To improve the signal-to-noise ratio, 16 to 32 scans are co-added.[7] The spectral resolution is commonly set to 4 cm⁻¹.[7][8]
-
Data Processing : The resulting interferogram is Fourier transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber). The background spectrum is automatically subtracted.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[9]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment Identity |
| 136 | 15 | [M]⁺ (Molecular Ion) |
| 121 | 20 | [M-CH₃]⁺ |
| 105 | 10 | [M-CH₃-CH₄]⁺ |
| 93 | 100 | [M-C₃H₇]⁺ or [C₇H₉]⁺ (Base Peak) |
| 92 | 35 | [C₇H₈]⁺ |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 25 | [C₆H₅]⁺ |
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like pinenes.[10][11]
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate). A typical concentration is around 100 ppm.
-
GC-MS Instrument Setup :
-
Injector : A small volume of the sample solution (typically 1 µL) is injected into the heated GC inlet (e.g., at 250 °C), where it is vaporized.
-
Gas Chromatograph : The vaporized sample is carried by an inert carrier gas (usually helium) through a capillary column (e.g., a 30 m DB-5 or HP-5ms column). The column oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometer : As compounds elute from the GC column, they enter the ion source of the mass spectrometer (typically operated in electron ionization (EI) mode at 70 eV). The molecules are fragmented and the resulting ions are separated by their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
-
Data Acquisition : The detector records the abundance of each ion at different m/z values, generating a mass spectrum for the compounds as they elute from the GC. The total ion chromatogram (TIC) plots the total ion intensity versus retention time.
-
Data Analysis : The mass spectrum corresponding to the GC peak of this compound is analyzed. The molecular ion peak confirms the molecular weight, and the fragmentation pattern serves as a chemical fingerprint, which can be compared to spectral libraries like NIST for positive identification.[11]
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. (1R)-(+)-ALPHA-PINENE(7785-70-8) 13C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. ekwan.github.io [ekwan.github.io]
- 5. α-Pinene [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Classification of Essential Oils with FT-IR [syntechinnovation.com]
- 8. mdpi.com [mdpi.com]
- 9. α-Pinene [webbook.nist.gov]
- 10. Volatile Compounds | Springer Nature Experiments [experiments.springernature.com]
- 11. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of (+)-α-pinene
An In-depth Technical Guide to the Physical and Chemical Properties of (+)-α-Pinene
Introduction
(+)-α-Pinene is a naturally occurring bicyclic monoterpene with the chemical formula C10H16.[1][2][3] It is a primary constituent of turpentine (B1165885) and the essential oils of many coniferous trees, particularly pines.[2] This document provides a comprehensive overview of the physical and chemical properties of (+)-α-pinene, intended for researchers, scientists, and professionals in drug development.
Physical and Spectroscopic Properties
(+)-α-Pinene is a colorless liquid with a characteristic turpentine-like odor.[1][4] It is less dense than water and insoluble in it.[1][4] The vapors of α-pinene are heavier than air.[1][4]
Table 1: Physical Properties of (+)-α-Pinene
| Property | Value | Source(s) |
| Molecular Formula | C10H16 | [1] |
| Molecular Weight | 136.23 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1][4] |
| Odor | Turpentine-like | [1][4] |
| Density | 0.858 g/mL at 25 °C | [1] |
| Boiling Point | 155-156 °C | [2] |
| Melting Point | -67 °C (-89 °F) | [4] |
| Refractive Index | n20/D 1.465 | |
| Specific Rotation | [α]D +50° to +52° | Data not found in search results |
| Vapor Pressure | 4.75 mmHg at 25 °C | [2] |
| Flash Point | 91 °F (33 °C) | [1][4] |
| Autoignition Temperature | 491 °F (255 °C) | [4] |
Table 2: Solubility of (+)-α-Pinene
| Solvent | Solubility | Source(s) |
| Water | Insoluble (2.49 mg/L at 25 °C) | [1][2] |
| Ethanol | Soluble | [1][5][6] |
| Diethyl Ether | Soluble | [1][2][6] |
| Chloroform | Soluble | [1][2][7] |
| Acetone (B3395972) | Soluble | [2][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 20 mg/ml) | [5] |
| Dimethyl Formamide (DMF) | Soluble (approx. 20 mg/ml) | [5] |
| Glacial Acetic Acid | Miscible | [1][2] |
| Propylene Glycol | Almost insoluble | [1][2] |
| Glycerol | Almost insoluble | [1][2] |
| Fixed Oils | Soluble | [1] |
| Toluene | Soluble | [7] |
| Hexane | Soluble | [7] |
Table 3: Spectroscopic Data of (+)-α-Pinene
| Spectroscopy | Characteristic Peaks | Source(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 5.19 (m, 1H, C=CH), 2.35 (m, 1H), 2.20 (m, 1H), 2.08 (m, 1H), 1.94 (m, 1H), 1.66 (s, 3H, C=C-CH₃), 1.27 (s, 3H, CH₃), 1.16 (d, 1H), 0.84 (s, 3H, CH₃) | [8] (Values are approximate from spectrum) |
| ¹³C NMR (CDCl₃) | δ (ppm): 144.5 (C-2), 116.0 (C-3) | [9] |
| IR (Infrared) | ν (cm⁻¹): 3024 (unsaturated C-H stretch), 1658 (C=C stretch), 885 (unsaturated C-H bend) | [10] |
Chemical Reactivity and Experimental Protocols
The chemical reactivity of α-pinene is dominated by the presence of a strained four-membered ring and a double bond, making it susceptible to a variety of reactions.
Oxidation
Oxidation of α-pinene can yield a range of valuable products, including α-pinene oxide, verbenone, verbenol, and campholenic aldehyde, depending on the reaction conditions and catalysts used.
Caption: A typical experimental workflow for α-pinene oxidation.[11]
Experimental Protocol: Copper-Catalyzed Oxidation of α-Pinene in Micellar Conditions [12]
-
Materials : α-pinene, tert-Butyl hydroperoxide (TBHP, 70% in H₂O), PS-750-M surfactant, distilled water, copper(II)-based catalyst.
-
Procedure :
-
Prepare a 1% aqueous solution of PS-750-M surfactant in distilled water.
-
In a 2 mL GC vial equipped with a stirring bar, add 1 mL of the 1% surfactant solution.
-
Add α-pinene (96 μL, 0.6 mmol) and the copper(II) catalyst (e.g., 1 mol%).
-
Add TBHP (167 μL, 1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously (e.g., 1500 rpm) at a controlled temperature (e.g., 60 °C) for the required time (e.g., 9 hours).
-
Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC).
-
-
Primary Products : Under these conditions, major products include tert-butylperoxy-2-pinene, verbenone, and pinene oxide.[12]
Isomerization
Acid catalysis can induce the rearrangement of the pinene skeleton. A common reaction is the isomerization of α-pinene to camphene, which is a key step in the synthesis of camphor.[2] Other isomerization products can include limonene (B3431351) and terpinolene.[13]
Caption: Acid-catalyzed rearrangement pathways of α-pinene.
Experimental Protocol: Hydration to α-Terpineol [2]
-
Materials : α-pinene, aqueous sulfuric acid, acetone.
-
Procedure :
-
Combine α-pinene with aqueous sulfuric acid and acetone in a suitable reaction vessel.
-
Reflux the mixture for several hours.
-
Upon completion, work up the reaction mixture to isolate α-terpineol.
-
-
Note : Using dilute acids tends to favor the formation of terpin (B149876) hydrate (B1144303) as the major product.[2]
Addition Reactions
The double bond in α-pinene readily undergoes addition reactions.
-
Epoxidation : The reaction with oxidizing agents like m-CPBA stereospecifically forms α-pinene oxide. The attack occurs on the face opposite to the sterically hindering gem-dimethyl bridge.[13]
-
Reaction with Hydroxyl Radicals (OH) : In atmospheric chemistry, the reaction of α-pinene with OH radicals is a significant degradation pathway. This reaction proceeds primarily through OH addition to the double bond, initiating a series of reactions that contribute to the formation of secondary organic aerosols (SOA).[14][15] The atmospheric lifetime of α-pinene due to this reaction is estimated to be around 5.8 hours.[15]
-
Halogenation : α-pinene reacts with halogen atoms (Cl, Br), leading to the formation of halogenated oxygenated volatile organic compounds (OVOCs) and contributing to SOA formation.[16]
Safety and Handling
α-Pinene is a flammable liquid and vapor.[4][17] It can cause skin irritation and may cause an allergic skin reaction.[17] It is harmful if swallowed and may be fatal if it enters the airways.[17][18] It is also very toxic to aquatic life with long-lasting effects.[17][19]
-
Handling : Use in a well-ventilated area.[6] Keep away from sources of ignition and take precautionary measures against static discharge.[17] Wear appropriate personal protective equipment (PPE), including safety glasses, and chemical-resistant gloves (e.g., nitrile rubber).[6][18]
-
Storage : Store in a cool, dry place in a tightly sealed container.[6][19]
-
Disposal : Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter sewers or waterways.[17]
Conclusion
(+)-α-Pinene is a versatile and reactive molecule with a well-documented profile of physical and chemical properties. Its unique bicyclic structure makes it a valuable starting material for the synthesis of a wide range of compounds used in the fragrance, pharmaceutical, and chemical industries. A thorough understanding of its reactivity, particularly in oxidation and isomerization reactions, is crucial for its effective utilization. Proper safety precautions must be observed when handling this flammable and hazardous compound.
References
- 1. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alpha-pinene - Sciencemadness Wiki [sciencemadness.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ALPHA-PINENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. semiochemical.com [semiochemical.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. (1R)-(+)-ALPHA-PINENE(7785-70-8) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Adding value to terpenes: copper-catalyzed oxidation of α-pinene in water under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06525E [pubs.rsc.org]
- 13. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics study of reactions of α-pinene and β-pinene with hydroxyl radical at 1-8 Torr and 240-340 K using the relative rate/discharge flow/mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. carlroth.com [carlroth.com]
- 19. chemicalbook.com [chemicalbook.com]
The Pinene Scaffold: A Comprehensive Technical Guide to its Pharmacological Importance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pinene scaffold, a bicyclic monoterpene represented by α- and β-isomers, is one of the most abundant and widely distributed terpenes in the plant kingdom, famously contributing to the characteristic aroma of pine forests.[1] Beyond its fragrance, this scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its unique, rigid, and chiral bicyclo[3.1.1]heptane framework serves as an excellent starting point for the synthesis of novel therapeutic agents.[2] This technical guide provides an in-depth exploration of the pharmacological importance of the pinene scaffold, presenting key quantitative data, detailed experimental protocols for cited bioactivities, and visualizations of the underlying molecular pathways to support researchers and professionals in drug discovery and development.
Anti-inflammatory and Chondroprotective Activities
The pinene scaffold, particularly the α-pinene isomer, has demonstrated significant anti-inflammatory properties. Studies show it can modulate key inflammatory pathways, reducing the production of pro-inflammatory mediators and showing potential in treating inflammatory conditions, including osteoarthritis.
Mechanism of Action
α-Pinene exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, α-pinene has been shown to inhibit the activation of MAPKs (including ERK, JNK, and p38) and prevent the nuclear translocation of NF-κB.[3] This leads to a downstream reduction in the expression and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[3]
Furthermore, in the context of osteoarthritis, (+)-α-pinene has shown enantiomer-selective chondroprotective effects by inhibiting IL-1β-induced NF-κB and JNK activation in human chondrocytes, thereby reducing the expression of catabolic genes like Matrix Metalloproteinase-1 (MMP-1) and MMP-13.[4]
Quantitative Data: Anti-inflammatory Activity
| Compound | Model System | Parameter Measured | Result | Reference |
| α-Pinene | LPS-stimulated mouse peritoneal macrophages | TNF-α, IL-6, NO production | Significant decrease | [3] |
| (+)-α-Pinene | IL-1β-stimulated human chondrocytes | iNOS, MMP-1, MMP-13 gene expression | Potent inhibition | [4] |
| (-)-α-Pinene | IL-1β-stimulated human chondrocytes | iNOS, MMP-1, MMP-13 gene expression | Less active than (+) enantiomer | [4] |
| β-Pinene | IL-1β-stimulated human chondrocytes | Inflammatory & catabolic genes | Inactive | [4] |
| α-Pinene | Carrageenan-induced paw edema (mice) | Median Effective Dose (ED50) | 0.039 mL/kg | [5] |
| β-Pinene (50 mg/kg, p.o.) | Carrageenan-induced paw edema (diabetic rats) | Edema reduction (at 3h) | 29.6% (p < 0.001) | [4] |
Experimental Protocol: LPS-Stimulated Macrophage Assay
This protocol describes a common in vitro method to assess the anti-inflammatory activity of pinene compounds.[6][7][8][9]
-
Cell Culture: Culture RAW 264.7 mouse macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the culture medium. Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the pinene compound dissolved in a suitable vehicle (e.g., DMSO). Include a vehicle-only control.
-
Inflammatory Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL. For co-treatment protocols, the compound and LPS can be added simultaneously.[10]
-
Incubation: Incubate the plates for 16-24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants to measure secreted cytokines.
-
Cytokine Quantification (ELISA): Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions. Measure absorbance with a microplate reader and calculate concentrations from a standard curve.[6]
-
Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent. Mix equal volumes of supernatant and Griess reagent, incubate for 10-15 minutes at room temperature, and measure absorbance at 540 nm.
-
Cell Viability (MTT Assay): To ensure the observed effects are not due to cytotoxicity, perform a parallel MTT assay on the remaining cells in the plate.
Antimicrobial and Antifungal Activities
The pinene scaffold exhibits broad-spectrum antimicrobial activity. Notably, the biological activity is often stereoselective, with the positive enantiomers of both α- and β-pinene showing significantly higher potency than their negative counterparts.
Mechanism of Action
The antimicrobial action of pinenes is largely attributed to their ability to disrupt the integrity and function of microbial cell membranes. As lipophilic compounds, they can partition into the lipid bilayer, increasing membrane permeability and leading to the leakage of essential intracellular components and ions. This disruption of the cell membrane and associated metabolic processes ultimately results in microbial death.
Quantitative Data: Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial potency. The following table summarizes MIC values for pinene isomers against various pathogens.[11][12][13]
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| (+)-α-Pinene | Candida albicans | ATCC 10231 | 234 | [11][12] |
| Cryptococcus neoformans | T1-444 | 117 | [11][12] | |
| Rhizopus oryzae | UCP1506 | 234 | [11][12] | |
| Staphylococcus aureus (MRSA) | BMB9393 | 4,150 | [11][12] | |
| (+)-β-Pinene | Candida albicans | ATCC 10231 | 468 | [11][12] |
| Cryptococcus neoformans | T1-444 | 117 | [11][12] | |
| Rhizopus oryzae | UCP1506 | 468 | [11][12] | |
| Staphylococcus aureus (MRSA) | BMB9393 | 6,250 | [11][12] | |
| (-)-α-Pinene | All tested strains | - | >20,000 (inactive) | [11][12] |
| (-)-β-Pinene | All tested strains | - | >20,000 (inactive) | [11][12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of antimicrobial agents.[11][14][15]
-
Preparation of Inoculum: Culture the microbial strain on an appropriate agar (B569324) medium (e.g., Sabouraud Agar for fungi, Brain Heart Infusion Agar for bacteria). Prepare a microbial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pinene compound in the appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria). The concentration range should span the expected MIC.
-
Inoculation: Dilute the standardized microbial suspension in the broth medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C. Incubation time is typically 24 hours for bacteria and 48 hours for fungi.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well). Visual inspection can be aided by using a viability indicator like resazurin.
Antitumor and Anticancer Activities
The pinene scaffold and its derivatives have shown promise as anticancer agents, demonstrating cytotoxicity against various cancer cell lines and inhibiting tumor growth in vivo.
Mechanism of Action
The antitumor mechanisms of pinene are multifaceted and include the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, an α-pinene derivative, GY-1, was found to arrest hepatoma cells in the S phase of the cell cycle and induce apoptosis by down-regulating the expression of C-myc, CDK2, and CyclinE, while up-regulating the tumor suppressor p53.[16] In prostate cancer cells, α-pinene has also been shown to induce apoptosis and cell cycle arrest.[17] Furthermore, α-pinene can exert indirect anticancer effects by enhancing the cytotoxicity of immune cells, such as Natural Killer (NK) cells, via the ERK/AKT signaling pathway.[18]
Quantitative Data: In Vitro Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) measures the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | Cell Type | IC₅₀ | Reference |
| α-Pinene | PC-3 | Human Prostate Cancer | 2.9 ± 0.22 µM | |
| α-Pinene | DU145 | Human Prostate Cancer | 5.8 ± 0.21 µM | |
| GY-1 (α-Pinene derivative) | BEL-7402 | Human Hepatoma | 84.7 µmol/L | [16] |
Experimental Protocol: Mouse Xenograft Model for Prostate Cancer
This protocol describes an in vivo method to assess the antitumor efficacy of α-pinene.[17][19][20]
-
Cell Culture: Culture PC-3 human prostate cancer cells under standard conditions.
-
Animal Model: Use male immunodeficient nude mice (e.g., BALB/c nude).
-
Tumor Inoculation: Harvest PC-3 cells and resuspend them in PBS. Inoculate 2 x 10⁷ cells in 0.1 mL PBS subcutaneously into the rear flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow until they are palpable (e.g., ~30 mm³). Randomly divide the mice into a control group and a treatment group (n=6 per group).
-
Treatment Administration: Administer α-pinene (e.g., 200 mg/kg body weight, dissolved in a suitable vehicle) or the vehicle control to the mice via subcutaneous or intraperitoneal injection. Administer treatment twice a week for a period of 4 weeks.
-
Monitoring: Monitor the health and body weight of the mice regularly. Measure tumor volume twice a week using calipers (Volume = 0.5 x Length x Width²).
-
Endpoint and Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Weigh the tumors for final comparison between groups.
-
Immunohistochemistry (Optional): Fix tumor tissues in formalin, embed in paraffin, and perform immunohistochemical staining for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., TUNEL assay) to analyze the mechanism of tumor growth inhibition.
Neuroprotective and Cognitive-Enhancing Activities
The pinene scaffold, particularly α-pinene, demonstrates significant neuroprotective effects, showing potential for mitigating neurodegenerative diseases and cognitive impairments.
Mechanism of Action
The neuroprotective properties of α-pinene are linked to its potent antioxidant and anti-inflammatory activities within the central nervous system. It can bolster the brain's antioxidant defense system by increasing levels of endogenous antioxidants like glutathione (B108866) (GSH) and enhancing the activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[21] This reduces oxidative stress and lipid peroxidation, measured by decreased malondialdehyde (MDA) levels.[21] Concurrently, its anti-inflammatory action in the brain, via suppression of pathways like TNF-α/NF-κB, reduces neuroinflammation, a key factor in neurodegeneration.[22] Additionally, α-pinene has been identified as an acetylcholinesterase (AChE) inhibitor, which prevents the breakdown of the neurotransmitter acetylcholine, a strategy used in the treatment of Alzheimer's disease to improve cognitive function.
Quantitative Data: Neuroprotective and AChE Inhibitory Activities
| Compound | Model System | Parameter Measured | Result | Reference |
| α-Pinene (50 & 100 mg/kg) | Ketamine-induced mice model of schizophrenia | Brain Oxidative Stress Markers (MDA, GSH, SOD, CAT) | Significantly reversed ketamine-induced oxidative damage | [21][22] |
| α-Pinene | In vitro Acetylcholinesterase (AChE) from bovine erythrocytes | IC₅₀ | 660 ± 40 µM | |
| α-Pinene | In vitro Acetylcholinesterase (AChE) | IC₅₀ | 0.63 mM | [11] |
| β-Pinene | In vitro Acetylcholinesterase (AChE) | % Inhibition at 1 mM | 48.5% | [11] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and inhibition.[16][23][24][25][26]
-
Reagents:
-
50 mM Tris-HCl buffer, pH 8.0.
-
Ellman’s Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.
-
Substrate: Acetylthiocholine iodide (ATCI) in buffer.
-
Enzyme: Acetylcholinesterase (from electric eel or erythrocytes).
-
Inhibitor: Pinene compound dissolved in buffer with a co-solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add Tris-HCl buffer.
-
Add a specific volume of the pinene inhibitor solution at various concentrations.
-
Add 10 µL of the AChE enzyme solution. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode. The rate of color change is proportional to the AChE activity.
-
Calculation:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control reaction with no inhibitor: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Other Notable Pharmacological Activities
Beyond the major areas detailed above, the pinene scaffold exhibits several other therapeutically relevant properties.
Analgesic Activity
α-Pinene has demonstrated significant analgesic effects in visceral and thermal pain models.[21]
-
Quantitative Data: In a writhing test in rats, α-pinene at doses of 5 and 10 mg/kg significantly decreased the number of abdominal twists. In a plantar test (a thermal pain model), a 5 mg/kg dose of α-pinene significantly reduced pain caused by heat.[21]
-
Experimental Protocol (Hot Plate Test): The hot plate test is used to evaluate central analgesic activity.[18][27][28][29]
-
Administer the test compound (e.g., α-pinene) or a control (vehicle or standard drug like morphine) to the animals (mice or rats).
-
At specific time intervals post-administration (e.g., 30, 60, 90 minutes), place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 1°C).
-
Record the latency time for the animal to show a pain response, such as licking a paw or jumping.
-
A cut-off time (e.g., 30 seconds) is used to prevent tissue damage. An increase in the reaction latency compared to the control group indicates an analgesic effect.
-
Anxiolytic and Sedative Effects
Both α- and β-pinene have shown anxiolytic (anxiety-reducing) properties in preclinical studies, potentially through modulation of GABAergic and serotonergic neurotransmitter systems.[22]
Bronchodilator Activity
α-Pinene is known to act as a bronchodilator, helping to open airways. This property suggests its potential utility in respiratory conditions like asthma.
Structure-Activity Relationship (SAR) and Future Directions
The pharmacological profile of the pinene scaffold is highly dependent on its stereochemistry and functionalization.
-
Stereoselectivity: As demonstrated in the anti-inflammatory and antimicrobial sections, the biological activity can be highly enantioselective. For example, (+)-α-pinene is a more potent anti-inflammatory agent in chondrocytes than (-)-α-pinene, and the (+)-enantiomers of both α- and β-pinene are exclusively responsible for the observed antimicrobial effects.[4][11][12]
-
Functionalization: The bicyclic pinene core is a versatile starting material for chemical synthesis.[2] The introduction of different functional groups can significantly enhance or modify its biological activity. For instance, converting α-pinene into β-lactam derivatives dramatically increases its antimicrobial potency against both Gram-positive and Gram-negative bacteria.[30]
The diverse and potent pharmacological activities of the pinene scaffold, combined with its natural abundance and chiral properties, make it an exceptionally valuable building block in modern drug discovery. Future research should focus on the systematic synthesis and screening of novel pinene derivatives to optimize their potency, selectivity, and pharmacokinetic properties for specific therapeutic targets. Further elucidation of their mechanisms of action and progression into clinical trials will be crucial to unlocking the full therapeutic potential of this remarkable natural scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Biological Activities of α-Pinene and β-Pinene Enantiomers | Semantic Scholar [semanticscholar.org]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. dol.inf.br [dol.inf.br]
- 19. researchgate.net [researchgate.net]
- 20. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroprotective effects of alpha-pinene against behavioral deficits in ketamine-induced mice model of schizophrenia: Focusing on oxidative stress status - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotective effects of alpha-pinene against behavioral deficits in ketamine-induced mice model of schizophrenia: Focusing on oxidative stress status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. scribd.com [scribd.com]
- 25. japsonline.com [japsonline.com]
- 26. researchgate.net [researchgate.net]
- 27. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 28. maze.conductscience.com [maze.conductscience.com]
- 29. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Enantioselective Biological Activities of (+)-α-Pinene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-α-Pinene, a bicyclic monoterpene, is a major constituent of the essential oils of many coniferous trees and other plants. As a chiral molecule, it exists as two enantiomers, (+)-α-pinene and (-)-α-pinene. Emerging research has demonstrated that the biological activities of α-pinene are often enantioselective, with the (+)-enantiomer frequently exhibiting more potent effects. This technical guide provides a comprehensive overview of the biological activities of (+)-α-pinene, with a comparative analysis of its enantiomer. It delves into its antimicrobial, anti-inflammatory, antioxidant, anticancer, and neurological properties, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms to support further research and drug development endeavors.
Antimicrobial Activity
A significant body of evidence highlights the pronounced antimicrobial properties of (+)-α-pinene, while (-)-α-pinene demonstrates markedly lower or no activity against a range of pathogenic microorganisms. This enantioselectivity is a critical factor in evaluating its potential as an antimicrobial agent.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of (+)-α-pinene has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism.
| Microorganism | Strain | (+)-α-Pinene MIC (µg/mL) | (-)-α-Pinene MIC (µg/mL) | Reference(s) |
| Bacteria (Gram-positive) | ||||
| Staphylococcus aureus (MRSA) | ATCC 33591 | 4150 | >20,000 | [1][2] |
| Staphylococcus aureus | - | 420 | - | [3] |
| Bacteria (Gram-negative) | ||||
| Escherichia coli | - | 686 | - | [3] |
| Salmonella enterica | - | 686 | - | [3] |
| Fungi | ||||
| Candida albicans | ATCC 10231 | 117 | >20,000 | [1][2] |
| Cryptococcus neoformans | ATCC 28957 | 117 | >20,000 | [1][2] |
| Rhizopus oryzae | ATCC 10404 | 234 | >20,000 | [1][2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the standardized broth microdilution method used to determine the MIC of α-pinene enantiomers.
-
Preparation of Inoculum: Bacterial or fungal colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and the turbidity is adjusted to match a 0.5 McFarland standard.
-
Preparation of Microdilution Plates: The α-pinene enantiomers are serially diluted in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
(+)-α-Pinene has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. Studies indicate that the (+)-enantiomer is more potent in this regard.[4]
Signaling Pathways
The anti-inflammatory effects of α-pinene are largely attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] These pathways are crucial in the production of pro-inflammatory mediators.
Quantitative Data: In Vivo Anti-inflammatory Effects
The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.
| Compound | Dose (mL/kg) | Edema Inhibition (%) | Reference(s) |
| α-Pinene | 0.25 | Significant | [6] |
| 0.50 | 60.33 | [6] | |
| Indomethacin | 0.01 | 87.44 | [6] |
The median effective dose (ED50) of α-pinene for its anti-inflammatory activity was found to be 0.039 mL/kg.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.
-
Compound Administration: Rats are treated with α-pinene enantiomers, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) via intraperitoneal injection.
-
Induction of Edema: One hour after treatment, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Antioxidant Activity
The antioxidant activity of α-pinene has been investigated through various in vitro assays, although it is generally considered to possess weak to moderate radical scavenging properties compared to standard antioxidants.
Quantitative Data: Free Radical Scavenging Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Assay | Compound | IC50 (µg/mL) | Reference(s) |
| DPPH | α-Pinene | Weak, not accurately determined | [7] |
| ABTS | α-Pinene | Weak, not accurately determined | [7] |
| DPPH | Essential oil with α-pinene (32.68–51.10%) | 308.83 | [8] |
| ABTS | Essential oil with α-pinene (32.68–51.10%) | 237.74 | [8] |
At the highest tested concentrations, α-pinene showed weak DPPH and ABTS radical scavenging activity of 47.9% and 49.28%, respectively.[7]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Sample Preparation: The α-pinene enantiomers are dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) to prepare various concentrations.
-
Reaction Mixture: A specific volume of each sample concentration is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).
Anticancer Activity
α-Pinene has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The activity appears to be, at least in part, mediated through the induction of apoptosis.
Quantitative Data: Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | α-Pinene IC50 (µg/mL) | Reference(s) |
| BEL-7402 | Hepatocellular Carcinoma | - (Inhibition rate of 79.3%) | [9] |
| PA-1 | Ovarian Cancer | ~50 (at 48h) | [10] |
| EL-4 | T-cell lymphoma | 6.82 ± 1.60 | [11] |
| Molt-4 | T-cell acute lymphoblastic leukemia | 10.31 ± 2.51 | [11] |
| CCRF-CEM | T-cell acute lymphoblastic leukemia | 19.34 ± 3.42 | [11] |
| HPB-ALL | T-cell acute lymphoblastic leukemia | 22.65 ± 4.87 | [11] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of α-pinene enantiomers for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Neurological Effects
α-Pinene has been investigated for its neuroprotective effects, including its potential as an acetylcholinesterase (AChE) inhibitor, which is a target for the treatment of Alzheimer's disease.
Quantitative Data: Acetylcholinesterase (AChE) Inhibition
| Compound | IC50 | Reference(s) |
| (+)-α-Pinene | Potent inhibitor | |
| (-)-α-Pinene | Potent inhibitor | |
| α-Pinene | 660 ± 40 µM (from bovine erythrocytes) |
Both (+)- and (-)-α-pinene have been reported to be potent inhibitors of AChE.
Experimental Protocol: Ellman's Method for AChE Inhibition
-
Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, combine the enzyme, DTNB, and the α-pinene enantiomer at various concentrations.
-
Initiation of Reaction: Add the substrate (ATCI) to initiate the enzymatic reaction.
-
Kinetic Measurement: The increase in absorbance is measured kinetically at 412 nm over a period of time. The rate of reaction is proportional to the AChE activity.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.
Conclusion
The biological activities of α-pinene are demonstrably enantioselective, with the (+)-enantiomer often exhibiting superior potency, particularly in its antimicrobial and anti-inflammatory effects. This technical guide consolidates the current quantitative data and experimental methodologies to provide a solid foundation for researchers and drug development professionals. The provided signaling pathway and experimental workflow diagrams offer a clear visual understanding of the underlying mechanisms and procedures. Further research focusing on the specific molecular interactions of each enantiomer with their biological targets will be crucial in fully elucidating their therapeutic potential and in the development of novel, targeted therapies. The distinct bioactivities of the α-pinene enantiomers underscore the importance of chiral purity in the evaluation and application of natural products in medicine.
References
- 1. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of α-pinene and β-pinene enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Activities of Ethanolic Extracts Obtained from α-Pinene-Containing Plants and Their Use in Cosmetic Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medipol.edu.tr [medipol.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-pinene modulates inflammatory response and protects against brain ischemia via inducible nitric oxide synthase-nu… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of acetylcholinesterase activity by bicyclic monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase Inhibitory Activities of Essential Oils from Vietnamese Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
The Isolation of (+)-2-Pinene: A Technical Guide to its Discovery, History, and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-2-Pinene, more commonly known as (+)-α-pinene, is a bicyclic monoterpene of significant interest in the pharmaceutical, fragrance, and fine chemical industries. Its chiral nature and versatile reactivity make it a valuable starting material for the synthesis of numerous other compounds. This technical guide provides an in-depth overview of the discovery and history of (+)-α-pinene isolation, detailed experimental protocols for its purification, and a summary of its key physicochemical properties. The evolution of isolation techniques, from early distillation of essential oils to modern chromatographic and extraction methods, is discussed, providing a comprehensive resource for researchers and professionals in drug development and chemical synthesis.
Introduction
Alpha-pinene (B124742) is one of the most widely distributed terpenes in nature, found predominantly in the essential oils of coniferous trees.[1] It exists as two enantiomers: (1R,5R)-(+)-α-pinene and (1S,5S)-(-)-α-pinene. The (+)-enantiomer is characteristic of North American pines, while the (-)-enantiomer is more common in European varieties.[1] The distinct biological activities and applications of each enantiomer necessitate efficient and selective isolation methods. This guide focuses on the discovery, history, and techniques for isolating (+)-α-pinene.
Historical Perspective
The journey to isolate and understand α-pinene is intertwined with the history of organic chemistry and the study of natural products.
-
Ancient and Medieval Periods: Long before the identification of individual chemical compounds, the distillation of essential oils from plants was practiced. The Persian polymath Avicenna is often credited with perfecting the process of steam distillation in the 10th-12th centuries, laying the groundwork for the future isolation of terpenes.[2]
-
19th Century - The Dawn of Terpene Chemistry: The systematic study of terpenes began in the 19th century. German chemist Otto Wallach, often regarded as the "father of terpene chemistry," conducted groundbreaking research on the components of essential oils, including pinene.[2] He was the first to undertake a systematic study of pinene and named both "terpene" and "pinene."[2] His work, which earned him the Nobel Prize in Chemistry in 1910, provided the first comprehensive framework for understanding the structural diversity of these compounds.[2] The distillation of turpentine (B1165885) oil from pine resin and the subsequent isolation of α-pinene became more common with the rise of industrial chemistry in Europe during this period.[3]
-
Early 20th Century - Characterization of Enantiomers: Foundational work on the structural elucidation of monoterpenes was carried out in the late 1800s and early 1900s.[3] A significant milestone in the isolation of a specific enantiomer was the work of Thurber and Roll in 1927, who isolated dextrorotatory α-pinene (d-α-pinene or (+)-α-pinene) from Port Orford cedar wood oil.
Physicochemical Properties of α-Pinene
A thorough understanding of the physical and chemical properties of α-pinene and its related compounds, such as β-pinene, is crucial for developing effective isolation and purification strategies. The close boiling points of α- and β-pinene, in particular, present a significant challenge in their separation.
| Property | (+)-α-Pinene | (-)-α-Pinene | β-Pinene |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ |
| Molar Mass ( g/mol ) | 136.24 | 136.24 | 136.24 |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Odor | Pine-like, turpentine | Pine-like, turpentine | Pine-like, turpentine |
| Boiling Point (°C) | 155-156 | 155-156 | 163-166 |
| Density (g/mL at 20°C) | 0.858 | 0.858 | ~0.87 |
| Specific Rotation ([α]D²⁰) | +51.14° | -51.28° | Varies by enantiomer |
| Refractive Index (nD²⁰) | 1.465 | 1.466 | ~1.477 |
| Solubility | Insoluble in water; soluble in ethanol (B145695), ether, chloroform, and glacial acetic acid. | Insoluble in water; soluble in ethanol, ether, chloroform, and glacial acetic acid. | Insoluble in water; soluble in oils and ethanol. |
Isolation and Purification Methodologies
The primary industrial source of α-pinene is crude sulfate (B86663) turpentine (CST), a byproduct of the Kraft pulping process in the paper industry, and gum turpentine, obtained from tapping pine trees.[4] These sources are typically rich in α-pinene, but also contain β-pinene, camphene, limonene, and other terpenes, necessitating purification.
Conventional Methods
4.1.1. Fractional Distillation
Fractional distillation is the most common method for separating α-pinene from β-pinene and other components of turpentine on an industrial scale.[5] The separation is challenging due to the close boiling points of the isomers.
-
Atmospheric Distillation: Simple distillation can provide a preliminary separation, with the lower-boiling α-pinene distilling first. However, achieving high purity requires a fractional distillation column with a high number of theoretical plates.
-
Vacuum Distillation: To prevent thermal degradation of the terpenes, which can occur at their atmospheric boiling points, fractional distillation is often performed under reduced pressure.[6] Operating at pressures between 0.2 and 0.45 atm allows for lower distillation temperatures, preserving the integrity of the compounds.[6]
-
Azeotropic Distillation: To enhance the separation of α- and β-pinene, an entrainer such as ethylene (B1197577) glycol can be used.[7] The entrainer forms azeotropes with the pinenes, altering their relative volatilities and facilitating a more efficient separation.
4.1.2. Solvent Extraction
Solvent extraction can be used to isolate turpentine from raw materials like pine needles. This is typically followed by fractional distillation to separate the individual terpene components.
Modern Isolation Techniques
Modern techniques offer improvements in efficiency, reduced solvent consumption, and lower energy requirements compared to conventional methods.[8]
-
Supercritical Fluid Extraction (SFE): Using supercritical CO₂ as a solvent, SFE allows for the extraction of terpenes at relatively low temperatures, preventing thermal degradation. The solvent is easily removed by depressurization, leaving no residue.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Ultrasonic-Microwave-Assisted Extraction (UMAE): This advanced method combines the benefits of ultrasonic and microwave energy to achieve high extraction efficiency in a short time, often without the need for a solvent.[8]
Enantioselective Separation
The separation of (+)-α-pinene from its (-)-enantiomer cannot be achieved by distillation due to their identical physical properties. This requires chiral separation techniques.
-
Chiral Chromatography: On an analytical scale, enantiomers can be separated by gas chromatography (GC) using a chiral stationary phase, such as a column coated with cyclodextrin (B1172386) derivatives.[9] For preparative-scale separations, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase can be employed.[10]
-
Derivatization: A racemic mixture of α-pinene can be reacted with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. The desired enantiomer is then regenerated from the separated diastereomer.
Experimental Protocols
Protocol 1: Isolation of α-Pinene from Turpentine by Vacuum Fractional Distillation
Objective: To separate α-pinene from a commercial turpentine oil mixture.
Materials and Equipment:
-
Turpentine oil
-
10 L distillation flask
-
Heating mantle
-
Fractional distillation column (e.g., packed column with a high number of theoretical plates)
-
Reflux controller
-
Condenser
-
Receiving flasks
-
Vacuum pump and pressure gauge
-
Thermometers/temperature probes
-
Gas chromatograph (GC) for analysis
Procedure:
-
Setup: Assemble the vacuum fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Charging the Still: Charge the distillation flask with turpentine oil (e.g., 5-6 tons for an industrial scale, or a smaller volume for laboratory scale).[11]
-
Evacuation: Evacuate the system to a pressure of approximately -0.075 MPa.[11]
-
Heating and Initial Distillation: Begin heating the distillation flask. Collect the initial fraction (fore-run), which may contain more volatile impurities.
-
Reflux and Equilibration: Establish a high reflux ratio to allow the column to reach equilibrium.
-
α-Pinene Fraction Collection: Once the temperature at the top of the column stabilizes near the boiling point of α-pinene at the operating pressure, begin collecting the α-pinene fraction. Monitor the purity of the distillate using a gas chromatograph.
-
Intermediate Fraction: As the distillation progresses, the concentration of β-pinene in the vapor will increase, causing the temperature at the top of the column to rise. Collect an intermediate fraction containing a mixture of α- and β-pinene.
-
β-Pinene Fraction Collection: When the temperature stabilizes at the boiling point of β-pinene, collect the β-pinene fraction in a separate receiver.
-
Shutdown: Once the desired separation is achieved, or when the volume in the distillation flask is low, discontinue heating and allow the system to cool before venting to atmospheric pressure.
Expected Results: The α-pinene fraction can achieve a purity of over 96%.[12]
Protocol 2: Extraction of α-Pinene from Pine Needles
Objective: To extract turpentine rich in α-pinene from pine needles.
Materials and Equipment:
-
Dried and ground pine needles
-
60% Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel and flask)
-
Rotary evaporator
-
Fractional distillation apparatus (as in Protocol 5.1)
Procedure:
-
Reflux Extraction:
-
Place the ground pine needles in a round-bottom flask.
-
Add 60% ethanol (3-4 times the volume of the pine needles).[13]
-
Heat the mixture to reflux at 40-50°C for 1-3 hours.[13]
-
Allow the mixture to cool and then filter to separate the ethanol extract.
-
Repeat the extraction process on the solid residue 1-2 more times.
-
-
Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude turpentine oil.[13]
-
Fractional Distillation: Purify the α-pinene from the crude turpentine oil using the fractional distillation procedure described in Protocol 5.1. Collect the fraction that distills at approximately 156°C (at atmospheric pressure).[13]
Visualizing Key Processes
Workflow for Isolation of α-Pinene from Turpentine
Caption: General Workflow for α-Pinene Isolation.
Biosynthesis of Pinene Isomers
Caption: Biosynthesis of Pinene Isomers.
Conclusion
The isolation of this compound has evolved from the ancient art of distillation to a sophisticated science employing a variety of advanced chemical engineering principles. While fractional distillation of turpentine remains the cornerstone of industrial production, modern techniques offer promising alternatives for enhanced efficiency and sustainability. The choice of isolation method depends on the desired purity, scale of production, and the starting material. For enantiomerically pure (+)-α-pinene, essential for many pharmaceutical and fine chemical applications, chiral separation techniques are indispensable. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this important natural product.
References
- 1. α-Pinene - Wikipedia [en.wikipedia.org]
- 2. muzablends.com [muzablends.com]
- 3. Alpha-Pinene (CAS 80-56-8) – Premium Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Seperation of Alpha, Beta Pinene from Turpentine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. kochmodular.com [kochmodular.com]
- 8. Extraction and purification of α-pinene; a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CN103497084B - Method for producing alpha-pinene from turpentine - Google Patents [patents.google.com]
- 12. nzic.org.nz [nzic.org.nz]
- 13. CN103435434A - Method for extracting alpha-pinene from pine needles - Google Patents [patents.google.com]
(+)-2-Pinene CAS number and molecular formula
An In-depth Technical Guide to (+)-2-Pinene
For Researchers, Scientists, and Drug Development Professionals
Core Substance Identification
CAS Number: 7785-70-8[1][2][3][4]
Molecular Formula: C₁₀H₁₆[5][6][7]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 136.23 g/mol | |
| Appearance | Clear, colorless liquid | [6] |
| Boiling Point | 155-156 °C | [8] |
| Density | 0.858 g/mL at 25 °C | [8] |
| Solubility | Insoluble in water; soluble in oil and ethanol. | [9] |
Biological and Pharmacological Activities
This compound, also known as (+)-α-Pinene, is a bicyclic monoterpene that has garnered significant interest in the scientific community for its diverse pharmacological properties. It is the more biologically active enantiomer of α-Pinene and has been investigated for its potential therapeutic applications in various domains.[2]
Antimicrobial Activity
Studies have demonstrated that (+)-α-Pinene possesses notable antimicrobial effects. It has shown activity against a range of both bacterial and fungal pathogens.[1] The positive enantiomers of both α- and β-pinene have been found to be the active forms against microbial cells.[1]
Table 1: Antimicrobial Activity of (+)-α-Pinene
| Microorganism | Assay | Activity | Concentration | Reference |
| Candida albicans | Time-kill curve | 100% kill | Not specified | [1][8] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Time-kill curve | Bactericidal | Not specified | [1][8] |
| Various Fungi and Bacteria | MIC/MMC | Microbicidal | 117 to 4,150 µg/mL | [1][8] |
Anti-inflammatory Effects
(+)-α-Pinene has demonstrated significant anti-inflammatory properties. It has been shown to suppress inflammatory pathways and reduce the production of pro-inflammatory mediators.[10][11]
Table 2: Anti-inflammatory Activity of (+)-α-Pinene
| Model | Effect | Key Findings | Reference |
| Mouse Peritoneal Macrophages | Inhibition of inflammatory mediators | Decreased LPS-induced production of IL-6, TNF-α, and NO. Inhibited iNOS and COX-2 expression. | [11] |
| Human Articular Chondrocytes | Inhibition of inflammatory and catabolic pathways | Inhibited IL-1β-induced NF-κB and JNK activation. Decreased expression of iNOS, MMP-1, and MMP-13. | [10] |
| Carrageenan-induced Peritonitis (mice) | Reduced leukocyte migration | Decreased infiltration of peritoneal exudate leukocytes. | [12] |
Anticancer Activity
Research indicates that (+)-α-Pinene exhibits anticancer properties against various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and enhancement of the efficacy of chemotherapeutic agents.
Table 3: Anticancer Activity of (+)-α-Pinene
| Cell Line | Effect | IC₅₀/Concentration | Key Findings | Reference |
| Human Ovarian Cancer (PA-1) | Apoptosis induction | Not specified | Caspase activation. | [10] |
| Human Prostate Cancer (DU145) | Cytotoxicity | 5.8 ± 0.21 µM | Inhibition of cell growth. | [7] |
| Human Prostate Cancer (PC-3) | Cytotoxicity | 2.9 ± 0.22 µM | Inhibition of cell growth, induction of apoptosis and cell cycle arrest. | [7] |
| Human Hepatocellular Carcinoma (BEL-7402) | Growth inhibition | 8 mg/L | G2/M cell cycle arrest. | [3] |
| Human Breast Cancer (MDA-MB-231) | Apoptosis induction | 10-500 μM | Increased ROS formation and altered mitochondrial membrane potential. | [13] |
Neuroprotective Effects
(+)-α-Pinene has shown promise as a neuroprotective agent in various experimental models. Its neuroprotective mechanisms are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.
Table 4: Neuroprotective Activity of (+)-α-Pinene
| Model | Effect | Key Findings | Reference |
| Rat Model of Focal Cerebral Ischemia-Reperfusion | Neuroprotection | Improved sensorimotor function, decreased infarct volume, attenuated neuroinflammation, and inhibited apoptosis. | [14][15] |
| Rat Model of Alzheimer's Disease (Aβ₁₋₄₂-induced) | Neuroprotection | Strengthened antioxidant system, prevented neuroinflammation, improved spatial learning and memory, and reduced anxiety-like behavior. | [11] |
| Mouse Model of Schizophrenia (Ketamine-induced) | Neuroprotection | Mitigated oxidative damage, cognitive deficits, and depressive and anxiogenic-like behaviors. | [16][17] |
Signaling Pathways
The biological activities of (+)-α-Pinene are mediated through its interaction with several key signaling pathways.
ERK/AKT Signaling Pathway
dot
Caption: (+)-α-Pinene stimulates the ERK/AKT signaling pathway in Natural Killer (NK) cells.
TGF-β/Smad3, TLR4/NF-κB, and PI3K/Akt/mTOR Signaling Pathways
dot
Caption: (+)-α-Pinene inhibits signaling pathways involved in liver fibrosis.
Experimental Protocols
Antimicrobial Susceptibility Testing
1. Agar (B569324) Well Diffusion Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10⁸ CFU/mL for bacteria) in a suitable broth.
-
Plate Preparation: Spread 100 µL of the inoculum onto the surface of Mueller-Hinton Agar plates for bacteria or Sabouraud Dextrose Agar for fungi.[12]
-
Well Creation: Cut wells of 6-8 mm in diameter into the agar using a sterile cork borer.[12][18]
-
Application of (+)-α-Pinene: Add a defined volume (e.g., 50-100 µL) of (+)-α-Pinene at various concentrations into the wells.[12][18]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 3-5 days for fungi.[12]
-
Measurement: Measure the diameter of the inhibition zone in millimeters.[18]
2. Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation: Perform serial two-fold dilutions of (+)-α-Pinene in a 96-well microplate containing a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Endpoint Determination: The MIC is the lowest concentration of (+)-α-Pinene that completely inhibits visible growth of the microorganism.[1][5]
3. Determination of Minimum Microbicidal Concentration (MMC)
-
Procedure: Following the MIC determination, subculture 10 µL from the wells showing no visible growth onto fresh agar plates.[19]
-
Incubation: Incubate the plates under appropriate conditions.
-
Endpoint Determination: The MMC is the lowest concentration of (+)-α-Pinene that results in no microbial growth on the agar plates.[20]
Cytotoxicity Assay
MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and allow them to adhere overnight.[21]
-
Treatment: Treat the cells with various concentrations of (+)-α-Pinene and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21][22]
-
Formazan (B1609692) Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[21][22][23]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[22]
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Peritonitis in Mice
-
Animal Model: Use male Swiss mice or other appropriate strains.
-
Treatment: Administer (+)-α-Pinene (e.g., 50, 100, 200 mg/kg) intraperitoneally 30 minutes before the induction of inflammation.[24]
-
Induction of Peritonitis: Inject 0.05 mL of a 1.0% carrageenan solution into the peritoneal cavity.[24]
-
Sample Collection: After 4 hours, euthanize the animals and wash the peritoneal cavity with heparinized PBS to collect the peritoneal fluid.[24]
-
Analysis: Determine the total and differential leukocyte counts in the peritoneal exudate. Measure levels of inflammatory mediators such as myeloperoxidase (MPO), cytokines (TNF-α, IL-6), and nitrite.[24][25]
Western Blot Analysis for Signaling Pathways
ERK and AKT Activation
-
Cell Lysis: Lyse treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-50 µg) on a polyacrylamide gel.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[26]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.[4][26]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]
Gene Expression Analysis
RT-PCR for NF-κB Pathway
-
RNA Extraction: Extract total RNA from treated cells or tissues using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform quantitative real-time PCR using specific primers for NF-κB and its target genes (e.g., TNF-α, IL-6, iNOS).[28][29] Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Conclusion
This compound is a promising natural compound with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. Its mechanisms of action involve the modulation of key signaling pathways such as ERK/AKT, TGF-β/Smad3, TLR4/NF-κB, and PI3K/Akt/mTOR. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this versatile monoterpene. Further in-depth preclinical and clinical studies are warranted to fully elucidate its efficacy and safety for various therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. A new method for determining the minimum inhibitory concentration of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. α-Pinene Enhances the Anticancer Activity of Natural Killer Cells via ERK/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of alpha-pinene is mediated by suppression of the TNF-α/NF-κB pathway in Alzheimer's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-vitro antimicrobial activity and identification of bioactive components using GC–MS of commercially available essential oils in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Alpha-pinene exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha-pinene exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion. (2020) | Mahdieh Khoshnazar | 58 Citations [scispace.com]
- 16. Neuroprotective effects of alpha-pinene against behavioral deficits in ketamine-induced mice model of schizophrenia: Focusing on oxidative stress status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of alpha-pinene against behavioral deficits in ketamine-induced mice model of schizophrenia: Focusing on oxidative stress status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scialert.net [scialert.net]
- 19. Evaluation of the Antimicrobial Activity of 20 Essential Oils and Their Combinations on Bacterial and Fungal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Anti-Inflammatory and Antioxidant Effects of the Indole-Derived N-Salicyloyltryptamine on Peritonitis and Joint Disability Induced by Carrageenan in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. The influence of NF-κB signal-transduction pathways on the murine inner ear by acoustic overstimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (+)-2-Pinene as a Chiral Auxiliary
Introduction
(+)-2-Pinene, a major constituent of turpentine, is a readily available and inexpensive bicyclic monoterpene. Its inherent chirality, stemming from two stereocenters in its rigid bicyclic structure, makes it an excellent starting material for the synthesis of chiral auxiliaries and ligands.[1] These auxiliaries are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction, after which they can be removed and often recycled. This document provides detailed application notes and experimental protocols for the use of this compound-derived chiral auxiliaries in key asymmetric transformations, specifically the enantioselective alkylation of aldehydes and the Diels-Alder reaction.
Application 1: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes
Application Note:
The enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes is a powerful method for synthesizing chiral secondary alcohols. These alcohols are valuable intermediates in the production of pharmaceuticals and natural products.[1][2] Chiral β-amino alcohols derived from (+)-α-pinene are highly effective ligands for this transformation. They coordinate to the zinc atom, forming a chiral complex that directs the ethyl group to one face of the aldehyde, resulting in high enantioselectivity.[2] The rigid pinane (B1207555) scaffold provides a well-defined steric environment crucial for effective stereochemical control.[1]
Protocol 1: Synthesis of Chiral Amino Alcohol Auxiliary from (+)-α-Pinene
This protocol describes the synthesis of a pinene-based amino alcohol, a versatile chiral auxiliary. The synthesis involves the conversion of (+)-α-pinene to an intermediate that is then transformed into the final amino alcohol.
Workflow for Chiral Auxiliary Synthesis
Caption: General workflow for synthesizing a chiral amino alcohol from (+)-α-pinene.
Experimental Procedure:
A representative synthesis of a pinane-based amino alcohol is adapted from literature procedures.
-
Oxidation of (+)-α-Pinene: (+)-α-Pinene is first converted to an intermediate such as (+)-nopinone via ozonolysis or to an epoxide. For instance, (+)-nopinone can be prepared from β-pinene by oxidation with ozone at low temperatures.[1]
-
Formation of Key Intermediate: The intermediate is then functionalized. For example, an α,β-unsaturated ketone can be formed via an aldol (B89426) condensation of (+)-nopinone with an aldehyde.
-
Diastereoselective Reduction and Amination: The key intermediate undergoes a series of transformations including diastereoselective reduction and hydrogenation to introduce the amino and alcohol functionalities, yielding the final chiral 1,4-amino alcohol.
Protocol 2: Enantioselective Addition of Diethylzinc to an Aromatic Aldehyde
This protocol details the general procedure for the ethylation of an aldehyde using a pinene-derived chiral amino alcohol ligand.
Workflow for Asymmetric Ethylation
Caption: Experimental workflow for the enantioselective addition of diethylzinc to aldehydes.
Materials:
-
Pinane-based chiral amino alcohol (e.g., 5 mol%)
-
Anhydrous Hexane (B92381) (or Toluene)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 equiv.)
-
Aldehyde (1.0 equiv.)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous MgSO₄
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the chiral amino alcohol ligand (0.05 mmol) and anhydrous hexane (2 mL).
-
Addition of Diethylzinc: Cool the solution to 0 °C in an ice bath. Add the diethylzinc solution (1.0 M in hexanes, 2.0 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Aldehyde: Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, slowly quench the reaction at 0 °C by adding saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess (ee) of the resulting secondary alcohol by chiral GC or HPLC analysis.[3]
Data Presentation: Performance in Diethylzinc Addition
The following table summarizes the performance of a (+)-α-pinene-derived chiral amino alcohol ligand in the enantioselective addition of diethylzinc to various aldehydes.
| Aldehyde | Yield (%) | ee (%) | Configuration |
| Benzaldehyde | 90 | 99 | R |
| 4-Methoxybenzaldehyde | 85 | 92 | R |
| 4-Chlorobenzaldehyde | 88 | 77 | S |
| 2-Naphthaldehyde | 82 | >95 | R |
| 3-Methoxybenzaldehyde | 96 | 92 | R |
| 4-Methylbenzaldehyde | 89 | 91 | R |
(Data compiled from representative literature.[1][3] Specific ligand and conditions may vary.)
Proposed Stereochemical Model
Caption: Simplified model of the transition state showing stereochemical control.
Application 2: Asymmetric Diels-Alder Reaction
Application Note:
The Diels-Alder reaction is a powerful tool for constructing six-membered rings.[4] When a chiral auxiliary is attached to the dienophile, it can effectively block one face of the molecule, forcing the diene to approach from the less sterically hindered side. This leads to a highly diastereoselective cycloaddition. While this compound derivatives can be used, a widely studied and illustrative example from the terpene chiral pool is the camphor-derived Oppolzer's sultam. The principles of steric shielding and conformational rigidity demonstrated by this auxiliary are directly applicable to systems that could be derived from pinene.
Protocol 3: Synthesis of N-Acryloyl-(+)-Camphor-Sultam (Representative Dienophile)
Experimental Procedure:
-
Synthesis of (+)-Camphor-Sultam: This auxiliary is typically prepared in two steps from commercially available (+)-camphor-10-sulfonyl chloride. The sulfonyl chloride is first converted to the corresponding azide, which is then reduced using a hydride source like LiAlH₄ to yield the sultam.
-
N-Acryloylation:
-
Dissolve (+)-camphor-sultam (1.0 equiv.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool to 0 °C.
-
Add triethylamine (B128534) (1.2 equiv.) followed by the dropwise addition of acryloyl chloride (1.1 equiv.).
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the N-acryloyl-(+)-camphor-sultam.[4]
-
Protocol 4: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
Experimental Procedure:
-
Reaction Setup: Under an argon atmosphere, dissolve the N-acryloyl-(+)-camphor-sultam (1.0 equiv.) in anhydrous CH₂Cl₂ and cool the solution to -78 °C.
-
Lewis Acid Addition: Add diethylaluminum chloride (Et₂AlCl, 1.2 equiv.) dropwise. Stir the mixture for 30 minutes at -78 °C to allow for chelation.
-
Diene Addition: Add freshly cracked cyclopentadiene (B3395910) (3.0 equiv.) dropwise.
-
Reaction: Stir the reaction at -78 °C for 3 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. After warming to room temperature, separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography to yield the Diels-Alder adduct.[4]
Data Presentation: Performance in Asymmetric Diels-Alder Reaction
The following table summarizes the typical performance of the representative N-acryloyl camphor-sultam in Lewis acid-catalyzed Diels-Alder reactions.
| Diene | Lewis Acid | Temp (°C) | Yield (%) | d.e. (%) |
| Cyclopentadiene | Et₂AlCl | -78 | 95 | >98 |
| 1,3-Butadiene | Et₂AlCl | -78 | 88 | 95 |
| Isoprene | Et₂AlCl | -78 | 91 | 96 |
(Data is for the representative camphor-sultam auxiliary.[4])
Workflow for Asymmetric Diels-Alder Reaction
Caption: General workflow for an asymmetric Diels-Alder reaction using a chiral auxiliary.
References
Synthesis of (+)-nopinone from (+)-β-pinene
An Application Note and Protocol for the Synthesis of (+)-Nopinone from (+)-β-Pinene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Nopinone is a versatile bicyclic ketone and a valuable chiral building block in organic synthesis. Its applications span from the synthesis of complex natural products and pharmaceuticals to the development of novel chiral ligands for asymmetric catalysis.[1][2][3] Derived from the renewable terpene (+)-β-pinene, (+)-nopinone represents a key intermediate for sustainable chemical manufacturing.[4][5] This document provides detailed protocols for the synthesis of (+)-nopinone from (+)-β-pinene via two primary oxidative cleavage methods: ozonolysis and potassium permanganate (B83412) (KMnO₄) oxidation. It includes a summary of quantitative data and visual diagrams of the reaction mechanism and experimental workflow to guide researchers in its efficient preparation.
Introduction
The oxidative cleavage of the exocyclic double bond in β-pinene provides direct access to nopinone, replacing the methylene (B1212753) group with a carbonyl functionality suitable for further synthetic transformations.[1] This conversion is a cornerstone reaction in terpenoid chemistry. The primary methods to achieve this are ozonolysis, which proceeds through a Criegee mechanism, and oxidation using strong agents like potassium permanganate.[1] The choice of method can be guided by factors such as available equipment, desired scale, safety considerations, and environmental impact.
Applications in Research and Drug Development
(+)-Nopinone's rigid, chiral scaffold makes it an essential starting material in several areas:
-
Pharmaceutical Development : It is utilized in the synthesis of novel therapeutic agents where its specific stereochemistry can be crucial for biological activity and drug efficacy.[1][2] Recently, it has been used as a precursor in scalable, sustainable routes to common painkillers like paracetamol and ibuprofen.[5]
-
Natural Product Synthesis : The compound serves as a key intermediate in the total synthesis of complex molecules, such as various di- or sesquiterpenes.[1]
-
Asymmetric Catalysis : As a chiral reagent, (+)-nopinone is used to prepare chiral ligands and auxiliaries that are employed in asymmetric transformations.[1][3]
-
Flavor and Fragrance Industry : It is also used as a flavoring agent in the food industry and as an ingredient in perfumery.[2]
Synthesis Methodologies
The conversion of (+)-β-pinene to (+)-nopinone is accomplished by the selective oxidative cleavage of the C(2)=C(10) double bond. The two most common and effective methods are detailed below.
Ozonolysis
Ozonolysis is a classic and highly efficient method for cleaving alkenes. The reaction involves the 1,3-dipolar addition of ozone to the double bond to form an unstable primary ozonide.[6] This intermediate rearranges to a more stable secondary ozonide, which is then reductively cleaved to yield the desired ketone, (+)-nopinone, and formaldehyde.[1][7]
Potassium Permanganate Oxidation
Oxidation with potassium permanganate (KMnO₄) offers a viable alternative to ozonolysis, avoiding the need for specialized ozone-generating equipment. The reaction can be performed under various conditions, including in a solvent like acetone (B3395972) with catalytic acid or under solvent-free mechanochemical conditions using a ball mill.[4][8] The acidic permanganate method has been optimized to achieve high conversion and selectivity.[9]
Experimental Protocols
Safety Precaution : These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Ozone is toxic and an explosion hazard; handle with extreme care.
Protocol 1: Synthesis via Ozonolysis
This protocol is based on established laboratory procedures for the ozonolysis of alkenes.[5][6]
Materials:
-
(+)-β-Pinene (approx. 6 g)
-
Dichloromethane (B109758) (CH₂Cl₂), reagent grade
-
Methanol (B129727) (MeOH), reagent grade
-
Triethylamine (B128534) (Et₃N) or Dimethyl Sulfide (B99878) (DMS)
-
Ozone generator
-
Gas drying tower or fritted gas bubbler
-
Dewar flask
-
Dry ice and acetone
-
Rotary evaporator
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup : Accurately weigh approximately 6 g of (+)-β-pinene and dissolve it in a 2:1 (v/v) mixture of dichloromethane and methanol in a gas-drying tower or a three-neck round-bottom flask equipped with a fritted gas bubbler and a gas outlet.[6]
-
Cooling : Prepare a cooling bath by filling a Dewar flask with acetone and slowly adding dry ice until the temperature reaches -78 °C. Immerse the reaction vessel in the cooling bath.
-
Ozonolysis : Connect the outlet of an ozone generator to the gas inlet of the reaction vessel. Pass a stream of ozone through the chilled solution. The reaction is monitored by the persistence of a blue color in the solution, which indicates an excess of ozone and the consumption of the starting alkene.[6]
-
Quenching : Once the reaction is complete (persistent blue color), stop the ozone flow and purge the system with nitrogen or oxygen to remove any residual ozone.
-
Reductive Workup : While keeping the solution cold, add a reducing agent to decompose the ozonide. Slowly add triethylamine or dimethyl sulfide dropwise until the blue color disappears. A reported synthesis achieved a 91% yield after the addition of triethylamine.[5]
-
Workup and Purification : Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude (+)-nopinone can be purified by vacuum distillation to yield a colorless liquid.
Protocol 2: Synthesis via Potassium Permanganate Oxidation
This protocol is adapted from an optimized procedure using acidic potassium permanganate in acetone.[9]
Materials:
-
(-)-β-Pinene (Note: this protocol uses the (-) enantiomer to produce (+) nopinone)
-
Potassium permanganate (KMnO₄)
-
Acetone, reagent grade
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) solution, saturated
-
Standard glassware for reaction, filtration, and extraction
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve (-)-β-pinene in acetone.
-
Reagent Addition : Cool the flask in an ice bath. Prepare a solution of KMnO₄ and a catalytic amount of H₂SO₄ in acetone. The optimal molar ratios are reported as β-pinene:KMnO₄ of 1:3 and H₂SO₄:KMnO₄ of 0.054:1.[9] Add the permanganate solution dropwise to the stirred β-pinene solution, maintaining the reaction temperature between 15-25 °C.[9]
-
Reaction : After the addition is complete, allow the reaction to stir for 5 hours at 15-25 °C.[9] The reaction progress can be monitored by TLC or GC. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Quenching : Cool the reaction mixture in an ice bath and quench by slowly adding a saturated solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.
-
Workup and Purification : Filter the mixture to remove any remaining solids. Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄. After filtering, remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation to afford pure (+)-nopinone.
Data Summary
Table 1: Comparison of Synthesis Protocols for (+)-Nopinone
| Parameter | Ozonolysis Method | KMnO₄ Oxidation (in Acetone) | KMnO₄ Oxidation (Solvent-Free) |
| Starting Material | (+)-β-Pinene | (-)-β-Pinene | (+)-β-Pinene |
| Key Reagents | O₃, CH₂Cl₂/MeOH, Et₃N | KMnO₄, H₂SO₄, Acetone | KMnO₄, Al₂O₃ |
| Yield | 91%[5] (Note: other studies report 16-40%[7][10]) | 83.97%[9] | 95%[4] |
| Selectivity | High (generally) | 89.19%[9] | High |
| Reaction Time | Varies with ozone flow rate | 5 hours[9] | 10 minutes (milling time)[4] |
| Temperature | -78 °C[6] | 15–25 °C[9] | Room Temperature (in ball mill) |
| Purity (Post-Purification) | High | 95.29%[9] | High |
Table 2: Physicochemical Properties of (+)-Nopinone
| Property | Value |
| Molecular Formula | C₉H₁₄O[11] |
| Molecular Weight | 138.21 g/mol [11] |
| Appearance | Colorless liquid[1] |
| Boiling Point | ~209 °C (lit.)[3] |
| Density | 0.981 g/mL at 25 °C (lit.)[3] |
| Specific Rotation ([α]D) | +33.86° (c 1.01, CHCl₃) at 18 °C[9] |
| CAS Number | 38651-65-9[11] |
Visualizations
Reaction Scheme and Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. (1R)-(+)-NOPINONE | 38651-65-9 [chemicalbook.com]
- 4. Solvent-Free Nopinone Synthesis - ChemistryViews [chemistryviews.org]
- 5. news-medical.net [news-medical.net]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. journals.caf.ac.cn [journals.caf.ac.cn]
- 9. Synthesis of (+)nopinone from (-)βpinene by selective oxidation [nldxb.njfu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
Application Notes and Protocols for the Derivatization of (+)-2-Pinene and its Oxidation Products for Functional Group Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of (+)-2-pinene and its common oxidation products. Derivatization is a crucial technique for enhancing the volatility, thermal stability, and chromatographic separation of these compounds, thereby enabling accurate functional group analysis, primarily through gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS).
Introduction to Derivatization for Terpene Analysis
This compound, a bicyclic monoterpene, is a key precursor in the synthesis of numerous valuable compounds and is also a significant component of atmospheric aerosols through its oxidation. The analysis of pinene and its derivatives is essential in various fields, including natural product chemistry, atmospheric science, and drug development. However, the oxidation of this compound yields a complex mixture of multifunctional compounds containing carbonyl, carboxyl, and hydroxyl groups. These polar functional groups often lead to poor chromatographic resolution and thermal instability, necessitating derivatization prior to analysis.[1][2]
This guide focuses on common and effective derivatization strategies for the functional groups typically found in the oxidation products of this compound, such as pinonaldehyde, pinonic acid, and pinic acid.
Derivatization of Carbonyl Functional Groups
The carbonyl group in aldehydes and ketones, such as pinonaldehyde, can be targeted for derivatization to improve analytical performance. Common methods include oximation and hydrazone formation.
Oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
Oximation with PFBHA is a widely used method for the derivatization of carbonyl compounds.[1] The resulting PFB-oximes are thermally stable and exhibit excellent response on electron capture detectors (ECD) and mass spectrometers.
Table 1: Quantitative Data for PFBHA Derivatization of Carbonyls
| Analyte | Derivatization Product | Molecular Weight Increase (Da) | Key Mass Spectral Fragments (m/z) | Reported Yield |
| Pinonaldehyde | Pinonaldehyde-PFB-oxime | 195 | 181 ([C₆F₅CH₂]⁺), [M-181]⁺, [M-197]⁺ | Not explicitly quantified in reviewed literature, but widely used for qualitative and semi-quantitative analysis.[3] |
| Generic Aldehyde | Aldehyde-PFB-oxime | 195 | 181, [M-30] (loss of NO), [M-181], [M-211] (loss of C₆F₅CH₂NO) | Not applicable |
| Generic Ketone | Ketone-PFB-oxime | 195 | 181, [M-181] | Not applicable |
Experimental Protocol: PFBHA Oximation of Carbonyls in a Sample Matrix
Materials:
-
Sample containing carbonyl compounds (e.g., oxidized pinene mixture)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in a suitable solvent like pyridine (B92270) or water)
-
Organic solvent for extraction (e.g., hexane, ethyl acetate)
-
Reaction vials with caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Dissolve or dilute the sample containing the carbonyl compounds in a suitable solvent within a reaction vial.
-
Reagent Addition: Add an excess of the PFBHA solution to the sample vial. The exact volume will depend on the expected concentration of carbonyls.
-
Reaction: Cap the vial tightly and vortex the mixture for 1 minute. Heat the reaction mixture at a controlled temperature (e.g., 60-75°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Extraction: After cooling to room temperature, add an organic solvent (e.g., hexane) and water to the vial. Vortex vigorously for 1 minute to extract the PFB-oxime derivatives into the organic layer.
-
Phase Separation: Allow the layers to separate. Carefully transfer the organic layer to a clean vial for analysis.
-
Analysis: Inject an aliquot of the organic extract into the GC-MS for analysis.
Workflow for PFBHA Derivatization
Caption: Workflow for PFBHA oximation.
Derivatization of Carboxylic Acid Functional Groups
Carboxylic acids, such as pinonic acid and pinic acid, are often major products of pinene oxidation. Their high polarity and low volatility make them challenging to analyze directly by GC. Esterification is the most common derivatization strategy for these compounds.
Methyl Esterification with Trimethylsilyldiazomethane (TMSD)
TMSD is a safer alternative to diazomethane (B1218177) for the efficient methylation of carboxylic acids. The reaction proceeds smoothly under mild conditions to form the corresponding methyl esters.[4][5]
Table 2: Quantitative Data for TMSD Esterification of Carboxylic Acids
| Analyte | Derivatization Product | Molecular Weight Increase (Da per COOH group) | Key Mass Spectral Fragments (m/z) | Reported Yield |
| Pinonic Acid | Methyl Pinonate | 14 | Fragmentation pattern will be of the methyl ester. | Near quantitative yields are often reported for this type of reaction.[6] |
| Pinic Acid | Dimethyl Pinate | 28 (total) | Fragmentation pattern will be of the dimethyl ester. | Near quantitative yields are often reported.[6] |
| Generic Carboxylic Acid | Methyl Ester | 14 | Loss of ˙OCH₃ (M-31) is a characteristic fragment. | Can approach 100% under optimized conditions. |
Experimental Protocol: Methyl Esterification with TMSD
Materials:
-
Sample containing carboxylic acids
-
Trimethylsilyldiazomethane (TMSD) solution (e.g., 2.0 M in hexanes)
-
Toluene (B28343) or Diethyl Ether
-
Reaction vials with caps
-
GC-MS system
Procedure:
-
Sample Preparation: Dissolve the sample in a mixture of toluene and methanol (e.g., 4:1 v/v) in a reaction vial. The presence of methanol is crucial for the reaction mechanism.
-
Reagent Addition: Slowly add the TMSD solution dropwise to the sample solution at room temperature until a persistent yellow color is observed, indicating a slight excess of the reagent. Evolution of nitrogen gas will be observed.
-
Reaction: Stir the reaction mixture for approximately 30 minutes at room temperature.
-
Quenching (Optional): If necessary, a few drops of acetic acid can be added to quench the excess TMSD.
-
Analysis: The reaction mixture can often be directly injected into the GC-MS for analysis.
Reaction Pathway for TMSD Esterification
Caption: TMSD esterification of a carboxylic acid.
Derivatization of Hydroxyl and Carboxyl Functional Groups via Silylation
Silylation is a versatile derivatization technique that replaces active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. This significantly reduces the polarity and increases the volatility of the analytes.[7]
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
BSTFA is a powerful silylating agent that reacts with a wide range of polar compounds. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate for hindered groups.[7]
Table 3: Quantitative Data for BSTFA Silylation
| Analyte Functional Group | Derivatization Product | Molecular Weight Increase (Da per active H) | Key Mass Spectral Fragments (m/z) | Reported Yield |
| Hydroxyl (-OH) | Trimethylsilyl Ether (-O-TMS) | 72 | 73 ([Si(CH₃)₃]⁺), M-15 (loss of CH₃) | Generally high to quantitative.[7] |
| Carboxyl (-COOH) | Trimethylsilyl Ester (-COO-TMS) | 72 | 73, 117 ([COOSi(CH₃)₃]⁺), M-15 | Generally high to quantitative.[7] |
Experimental Protocol: Silylation with BSTFA (+/- TMCS)
Materials:
-
Dry sample containing hydroxyl and/or carboxyl groups
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (as a solvent and catalyst)
-
Reaction vials with caps
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as moisture will consume the silylating reagent. Dissolve the dry sample in pyridine in a reaction vial.
-
Reagent Addition: Add an excess of BSTFA (or BSTFA + 1% TMCS) to the vial.
-
Reaction: Cap the vial tightly and heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes).
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.
Logical Flow of Silylation
Caption: Logical flow for silylation.
Multi-Step Derivatization for Multifunctional Compounds
For complex mixtures containing multiple functional groups, a multi-step derivatization approach can be employed. A common sequence involves oximation of carbonyls, followed by esterification of carboxylic acids, and finally silylation of hydroxyl groups.[4][5]
Experimental Protocol: Three-Step Derivatization
This protocol combines the previously described methods in a sequential manner.
Materials:
-
All reagents and materials from the previous protocols.
Procedure:
-
Step 1: Oximation: Perform the oximation of carbonyl groups using PFBHA as described in section 2.1. After the reaction, the sample is typically dried down under a stream of nitrogen.
-
Step 2: Esterification: Re-dissolve the dried sample in a suitable solvent and perform the methyl esterification of carboxylic acids using TMSD as described in section 3.1. Again, the sample is dried after the reaction.
-
Step 3: Silylation: Re-dissolve the sample and perform the silylation of hydroxyl groups using BSTFA as described in section 4.1.
-
Analysis: The final derivatized sample is then ready for GC-MS analysis.
Multi-Step Derivatization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation Analysis of α‑Pinene Oxidation Products Using High-Resolution Collision-Induced Dissociation Mass Spectrometry for Application to Functional Group Prediction in Monoterpene Oxidation Products without Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multistep derivatization method for the determination of multifunctional oxidation products from the reaction of α-pinene with ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of (+)-α-Pinene in Rodent Blood and Mammary Gland: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantification of (+)-α-pinene in rodent blood and mammary gland tissue. The protocols are based on validated gas chromatography-mass spectrometry (GC-MS) methods, suitable for toxicokinetic and toxicology studies.
Introduction
(+)-α-Pinene is a bicyclic monoterpene naturally occurring in pine trees and other plants. It is widely used as a fragrance and flavoring ingredient, leading to widespread human exposure.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical models is crucial for assessing its potential toxicity. A potential reactive metabolite of α-pinene in rodents is α-pinene oxide (APO).[2][3] This document outlines two primary validated methods for the quantification of α-pinene and its metabolite, α-pinene oxide (APO), in rodent biological matrices: Headspace GC-MS for α-pinene and liquid-liquid extraction followed by GC-MS for APO.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from validated analytical methods for α-pinene and α-pinene oxide in rodent blood and mammary glands.
Table 1: Quantitative Parameters for α-Pinene Analysis by Headspace GC-MS [1][4]
| Parameter | Blood (Sprague Dawley Rat) | Mammary Gland (Sprague Dawley Rat) |
| Linear Range | 5–500 ng/mL | 100–5,000 ng/g |
| Limit of Detection (LOD) | 0.499 ng/mL[5] | Not Reported |
| Limit of Quantitation (LOQ) | 5 ng/mL | 100 ng/g |
| Accuracy (%RE) | ≤ ±13.4% | ≤ ±13.4% |
| Precision (%RSD) | ≤ 7.1% | ≤ 7.1% |
| Recovery (with IS) | ≥ 88.7% | ≥ 88.7% |
Table 2: Quantitative Parameters for α-Pinene Oxide (APO) Analysis by GC-MS [2][6]
| Parameter | Blood (Male Sprague Dawley Rat) | Mammary Gland (Female Rat and Mouse) |
| Linear Range | 5–250 ng/mL | 25–500 ng/mL (homogenate) |
| Limit of Detection (LOD) | 1.06 ng/mL[2] | Not Reported |
| Limit of Quantitation (LOQ) | 5 ng/mL[2] | 25 ng/mL |
| Accuracy (%RE) | ≤ ±5.4% | ≤ ±15% |
| Precision (%RSD) | ≤ 6.3% | ≤ 9% |
| Recovery (Absolute) | ~108% (without IS), 98.1% (with IS)[2] | Not Reported |
Table 3: Toxicokinetic Parameters of α-Pinene in Rodents Following Inhalation Exposure [7][8]
| Species | Sex | Cmax (ng/mL) / Dose (mg/kg) | Elimination Half-life (h) |
| Rat | Male | 12.2 - 54.5 | 12.2–17.4 |
| Rat | Female | 17.4 - 71.1 | 12.2–17.4 |
| Mouse | Male & Female | Not Reported | 6.18–19.4 |
Note: Toxicokinetic parameters can vary based on dose and exposure duration.
Experimental Protocols
Protocol 1: Quantification of α-Pinene by Headspace GC-MS
This method is suitable for the volatile nature of α-pinene and minimizes matrix effects.[4]
3.1.1. Materials and Reagents
-
(+)-α-Pinene standard
-
(2H3)-α-pinene (internal standard, IS)
-
Ethanol
-
Saline
-
Headspace vials (2 mL) with caps (B75204) and septa
-
Stainless steel beads
-
Homogenizer
-
GC-MS system with headspace autosampler
3.1.2. Sample Preparation
-
Blood Samples:
-
Mammary Gland Samples:
3.1.3. GC-MS Analysis
-
Equilibrate the sealed vials at 60°C for 10 minutes in the headspace autosampler.[4][9]
-
Inject a 200 µL headspace sample into the GC-MS.[9]
-
GC Conditions (example):
-
MS Conditions:
-
Mode: Single Ion Monitoring (SIM)
-
Ions to monitor: m/z 136 for α-pinene and m/z 139 for the internal standard.[9]
-
3.1.4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of α-pinene to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of α-pinene in the unknown samples from the calibration curve.
Protocol 2: Quantification of α-Pinene Oxide (APO) by GC-MS
This method involves liquid-liquid extraction to isolate the less volatile APO metabolite.[2]
3.2.1. Materials and Reagents
-
α-Pinene oxide standard
-
(+)-Limonene oxide (internal standard, IS)[2]
-
Ethyl acetate
-
GC-MS system
3.2.2. Sample Preparation
-
Blood and Mammary Gland Homogenate:
-
Prepare calibration standards and quality control samples in the respective matrix (blood or mammary gland homogenate).[2]
-
Perform a liquid-liquid extraction using an appropriate organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for injection.
-
3.2.3. GC-MS Analysis
-
Inject a 1 µL sample into the GC-MS.[2]
-
GC Conditions (example): [2]
-
Column: Agilent DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at 1.2 mL/min
-
Injector Temperature: 200°C (splitless injection)
-
Oven Program: Hold at 40°C for 5 min, ramp to 140°C at 5°C/min, then ramp to 300°C at 20°C/min and hold for 5 min.
-
Total Run Time: 38 minutes
-
-
MS Conditions: [2]
-
MS Transfer Line Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
3.2.4. Quantification
-
Similar to the headspace method, use a calibration curve based on the peak area ratio of APO to the internal standard to quantify APO in the samples.
Visualizations
Caption: Workflow for α-Pinene Quantification by Headspace GC-MS.
Caption: Workflow for α-Pinene Oxide Quantification by LLE-GC-MS.
Conclusion
The described headspace and liquid-liquid extraction GC-MS methods are robust and validated for the quantification of (+)-α-pinene and its metabolite, α-pinene oxide, in rodent blood and mammary gland tissues.[1][2] These protocols provide the necessary detail for researchers to implement these analytical techniques in toxicokinetic and other preclinical studies. The high retention of α-pinene and its oxide in mammary glands, with tissue-to-blood ratios of ≥ 23, highlights the importance of analyzing this tissue in safety assessments.[7][8]
References
- 1. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene in Rodent Blood and Mammary Gland b… [ouci.dntb.gov.ua]
- 2. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. rti.org [rti.org]
- 6. rti.org [rti.org]
- 7. Toxicokinetic evaluation of the common indoor air pollutant, α-pinene, and its potential reactive metabolite, α-pinene oxide, following inhalation exposure in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an analytical method for quantitation of Alpha-Pinene in rodent mammary tissue by headspace GC-MS | RTI [rti.org]
Application Note: Analysis of (+)-2-Pinene using Gas Chromatography-Mass Spectrometry
**Abstract
This application note details validated gas chromatography-mass spectrometry (GC-MS) methods for the quantitative analysis of (+)-2-Pinene, also known as (+)-α-Pinene. Both non-enantioselective and enantioselective methodologies are presented to suit a variety of research and quality control applications. The protocols provided are intended for researchers, scientists, and drug development professionals requiring accurate and precise determination of this compound in various matrices, including essential oils and pharmaceutical formulations.
Introduction
This compound is a monoterpene of significant interest in the pharmaceutical, flavor, and fragrance industries due to its distinct aroma and potential therapeutic properties. As a chiral molecule, it exists as two enantiomers, (+)-α-Pinene and (-)-α-Pinene, which can exhibit different biological activities. Therefore, the ability to separate and quantify these enantiomers is crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound. This document provides detailed protocols for both general and enantioselective analysis of this compound.
Experimental Protocols
This method is suitable for the general quantification of total α-pinene content.
2.1.1. Sample Preparation (Liquid Injection)
-
Accurately weigh a sample containing α-pinene and dissolve it in a suitable organic solvent (e.g., hexane, ethyl acetate, or chloroform) to a known volume in a volumetric flask.[1]
-
Prepare a series of calibration standards of α-pinene in the same solvent.
-
If necessary, perform a serial dilution to bring the sample concentration within the calibration range.
-
Transfer an aliquot of the final dilution to a GC vial for analysis.
2.1.2. Sample Preparation (Headspace Injection) For volatile matrices or to minimize matrix effects, headspace analysis is recommended.[2]
-
Place a known amount of the sample (e.g., 100 µL of blood or ~100 mg of homogenized tissue) into a headspace vial.[2]
-
Add a known volume of a suitable solvent or matrix modifier (e.g., 50:50 ethanol:saline).[2]
-
Seal the vial tightly with a septum and cap.
-
Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 10 minutes) to allow for equilibration of the analyte between the sample and the headspace.[2]
-
Inject a specific volume of the headspace gas into the GC-MS system.
2.1.3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Waters™ Xevo™ TQ-GC Tandem Quadrupole Mass Spectrometer or equivalent
-
Column: Agilent DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1][3]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min[1][3]
-
Injection Mode: Split (e.g., 1:10 or 1:50) or Splitless[1][3]
-
Injector Temperature: 250-300°C[1]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 130°C
-
Ramp 2: 30°C/min to 290°C, hold for 10 minutes[1]
-
-
Mass Spectrometer Parameters:
This method allows for the separation and quantification of the individual enantiomers of α-pinene.
2.2.1. Sample Preparation Sample preparation follows the same general principles as the non-enantioselective method (Section 2.1.1). Ensure the final concentration is suitable for chiral analysis, typically in the low ng/µL range.
2.2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Thermo Fisher Scientific Trace 1300 GC or equivalent
-
Mass Spectrometer: Quadrupole mass spectrometer or equivalent
-
Chiral Column: BGB 176 SE capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) containing 30% 2,3-dimethyl-6-tert-butyldimethylsilyl-β-cyclodextrin dissolved in SE-52, or a Restek® Rt-βDEXse column (30 m x 0.32 mm, 0.25 µm film).[4][5]
-
Carrier Gas: Helium at a constant flow of 2.5 mL/min or a linear velocity of 80 cm/sec.[4][5]
-
Injection Mode: Split (e.g., 1:70)[5]
-
Injector Temperature: 220°C[5]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 3 minutes
-
Ramp: 2°C/min to 200°C[5]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 200°C[4]
-
Acquisition Mode: Full Scan for identification and SIM for quantification, using the same ions as in the non-enantioselective method.
-
Data Presentation
Table 1: Summary of Quantitative Data for α-Pinene Analysis
| Parameter | Non-Enantioselective Method | Enantioselective Method | Reference |
| Linearity Range | 5-500 ng/mL (in blood) | Not explicitly stated, dependent on standard curve | [2] |
| Correlation Coefficient (r) | ≥ 0.99 | Not explicitly stated | [2] |
| Limit of Detection (LOD) | 1.06 ng/mL (for α-pinene oxide) | Not explicitly stated | [6] |
| Limit of Quantification (LOQ) | 5 ng/mL (for α-pinene oxide) | Not explicitly stated | [6] |
| Recovery | 91.6-105.7% | Not explicitly stated | [1] |
| Precision (RSD) | 0.28-11.18% | <1 second retention time drift over 25 injections | [1][4] |
Visualizations
Caption: General workflow for GC-MS analysis of this compound.
Caption: Principle of enantioselective separation by chiral GC.
References
- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene in Rodent Blood and Mammary Gland by Headspace GC--MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispec.co.th [scispec.co.th]
- 5. Authenticity control of pine sylvestris essential oil by chiral gas chromatographic analysis of α-pinene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of (+)-2-Pinene in the Synthesis of Complex Natural Products
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-2-Pinene, a chiral bicyclic monoterpene readily available from the chiral pool, serves as a versatile and cost-effective starting material for the asymmetric synthesis of a wide array of complex natural products. Its rigid bicyclo[3.1.1]heptane framework and stereocenters provide a valuable scaffold for the introduction of new functionalities and the construction of intricate molecular architectures. These application notes provide detailed protocols and synthetic strategies for the utilization of this compound in the synthesis of key natural products and intermediates, including (+)-verbenone, methyl (+)-trans-chrysanthemate, and the initial stages of the total synthesis of Taxol.
Synthesis of (+)-Verbenone from (+)-α-Pinene
(+)-Verbenone is a bicyclic monoterpene ketone with applications as an insect pheromone and as a chiral building block in organic synthesis. For instance, it is a key starting material in the Wender total synthesis of Taxol. The following protocol details its preparation from (+)-α-pinene via allylic oxidation.
Experimental Protocol:
This two-step procedure involves the initial formation of a mixture of allylic acetates from (+)-α-pinene, followed by hydrolysis and oxidation to yield (+)-verbenone.
Step 1: Preparation of a Mixture of Acetates from (+)-α-Pinene
-
In a 1000-mL Morton flask equipped with a mechanical stirrer, condenser, internal thermometer, and gas inlet, combine (+)-(1R)-α-Pinene (25.0 g, 0.183 mol, 98.6% ee) and 350 mL of dry benzene.
-
Warm the mixture to 65°C using a heating mantle.
-
Add lead tetraacetate (77.8 g, 0.175 mol) in portions over 20 minutes. An exothermic reaction will occur, and the temperature should be maintained between 70-75°C.
-
After the addition is complete, stir the mixture at 70°C for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove insoluble lead salts. Wash the Celite pad with several 50-mL portions of benzene.
-
To the filtrate, add 300 mL of water, which will cause the precipitation of brown-black lead oxide.
-
Swirl the two-phase system vigorously at 10-minute intervals for one hour, then filter through a 1-inch pad of Celite.
-
Separate the layers of the filtrate and extract the aqueous phase with ether (3 x 150 mL).
-
Combine the organic fractions, dry over magnesium sulfate, filter, and concentrate by rotary evaporation at room temperature to yield a mixture of acetates as a colorless liquid.
Step 2: Hydrolysis and Oxidation to (+)-Verbenone
-
Dissolve the mixture of acetates in 200 mL of methanol (B129727) in a 1000-mL round-bottomed flask.
-
Add a solution of potassium carbonate (10 g) in 50 mL of water.
-
Stir the mixture at room temperature for 4 hours.
-
Remove the methanol by rotary evaporation.
-
Dissolve the residue in 300 mL of ether, wash with water (2 x 100 mL) and brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to yield a mixture of alcohols.
-
Dissolve the mixture of alcohols in 300 mL of ether in a 1000-mL round-bottomed flask and cool to 0°C in an ice bath.
-
Prepare a solution of sodium dichromate dihydrate (27.5 g, 0.092 mol) in 100 mL of water and add 10.2 mL of concentrated sulfuric acid.
-
Add the dichromate solution to the cooled ether solution of alcohols over a 30-minute period.
-
Stir the mixture at 0°C for 1 hour, then warm to room temperature and stir overnight.
-
Dilute the reaction with 200 mL of water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ether (3 x 200 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to give crude verbenone.
-
Purify the crude product by column chromatography (silica gel, 10% ethyl acetate/hexane) to obtain pure (+)-verbenone.
Quantitative Data:
| Step | Product | Starting Material | Yield | Optical Purity (ee) | Reference |
| 1 & 2 | (+)-Verbenone | (+)-α-Pinene | 61-65% | >98% | [1] |
Synthetic Workflow:
Synthesis of Methyl (+)-trans-Chrysanthemate from (+)-α-Pinene
Methyl (+)-trans-chrysanthemate is a key component of naturally occurring pyrethrin insecticides and their synthetic analogues, pyrethroids.[2] A stereospecific synthesis has been developed from (+)-α-pinene, which leverages a Favorskii ring contraction of an α-bromocyclobutanone intermediate.[3] While a detailed experimental protocol is not available from the search results, the synthetic strategy is outlined below.
Synthetic Strategy:
The synthesis commences with the transformation of (+)-α-pinene into a suitable cyclobutanone (B123998) derivative. This is followed by stereoselective bromination to introduce a bromine atom alpha to the carbonyl group. The key step is the Favorskii rearrangement of the resulting α-bromocyclobutanone, which proceeds with ring contraction to form the desired cyclopropane (B1198618) ring of the chrysanthemate skeleton. The reaction is carried out in the presence of a methoxide (B1231860) source to directly afford the methyl ester. The stereochemistry of the final product is controlled by the stereochemistry of the starting (+)-α-pinene.
Logical Relationship of the Synthesis:
References
Application Notes: (+)-α-Pinene as a Precursor for Verbenone and Pinene Oxide
Introduction
(+)-α-Pinene, a readily available bicyclic monoterpene found in the essential oils of many coniferous trees, serves as a valuable and versatile chiral starting material in organic synthesis. Its unique structure allows for selective transformations into a variety of high-value chemicals. This document provides detailed protocols and application notes for the synthesis of two important derivatives: verbenone, a key component in the fragrance and pharmaceutical industries, and α-pinene oxide, a crucial intermediate for the production of various fragrance compounds and other fine chemicals.[1][2][3][4] These protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Synthesis of (+)-Verbenone from (+)-α-Pinene via Allylic Oxidation
Verbenone is a naturally occurring bicyclic monoterpene ketone with applications as an insect pheromone, a fragrance component, and a precursor for the synthesis of pharmaceuticals like Taxol.[2][3] A common synthetic route involves the allylic oxidation of α-pinene. One established method utilizes lead tetraacetate for the initial oxidation, followed by hydrolysis and a subsequent oxidation step.
Reaction Pathway
The synthesis of (+)-verbenone from (+)-α-pinene can be achieved through a two-step process. Initially, (+)-α-pinene undergoes allylic oxidation with lead tetraacetate to form an intermediate acetate (B1210297). This acetate is then hydrolyzed to the corresponding alcohol, which is subsequently oxidized using an agent like sodium dichromate to yield (+)-verbenone.[5]
Data Presentation: Synthesis of Verbenone
| Catalyst/Reagent System | Oxidant | Solvent | Temperature (°C) | Time (h) | α-Pinene Conversion (%) | Verbenone Selectivity (%) | Reference |
| Pb(OAc)₄ then Na₂Cr₂O₇/H₂SO₄ | Pb(OAc)₄ / O₂ | Benzene / Ether | 65 / RT | 1 / overnight | High | 61-65% (overall yield) | [5] |
| CuAPO-5(0.06) | TBHP | TCM | 85 | 12 | 96.8 | 46.4 | [6] |
| TS-1_2 | O₂ | - | 100 | 48 | 100 | 43 | [2] |
| Immobilised Picea abies cells | - | Culture Medium | - | 14 days | - | up to 92% of products | [7] |
| Copper(II) complex in micelles | TBHP | Water (1% PS-750-M) | 60 | 9 | 87 | 19 | [8] |
TBHP: tert-butyl hydroperoxide, TCM: Trichloromethane
Experimental Protocol: Synthesis of (+)-Verbenone
This protocol is based on the procedure published in Organic Syntheses.[5]
Materials:
-
(+)-α-Pinene (98%+ ee)
-
Lead tetraacetate (Pb(OAc)₄)
-
Benzene (dry)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
1000-mL Morton flask with mechanical stirrer, condenser, internal thermometer, and gas inlet
-
Heating mantle
-
Gooch tubing
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Formation of the Intermediate Alcohol
-
In a 1000-mL Morton flask, combine 25.0 g (0.183 mol) of (+)-α-pinene and 350 mL of dry benzene.
-
Warm the mixture to 65°C using a heating mantle.
-
Add 77.8 g (0.175 mol) of lead tetraacetate over 20 minutes. The reaction mixture will turn bright yellow.
-
Maintain the temperature at 65°C and stir for 1 hour, during which the color will change to tan.
-
Cool the mixture to room temperature and filter to remove lead(II) acetate. Wash the solid with benzene.
-
To the filtrate, add a solution of 15.0 g (0.375 mol) of sodium hydroxide in 150 mL of methanol.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Add 200 mL of water and separate the layers. Extract the aqueous layer with ether (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude alcohol mixture.
Step 2: Oxidation to Verbenone
-
Dissolve the crude alcohol mixture in 300 mL of ether in a 1000-mL round-bottomed flask and cool to 0°C.
-
Prepare a solution of 27.5 g (0.092 mol) of sodium dichromate dihydrate in 100 mL of water and 10.2 mL of concentrated sulfuric acid.
-
Add the dichromate solution to the alcohol solution over 30 minutes at 0°C.
-
Stir the mixture at 0°C for 1 hour, then warm to room temperature and stir overnight.
-
Add 200 mL of water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ether (3 x 200 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to yield 16.8–17.8 g (61–65%) of verbenone.[5]
Purification: The crude product is often sufficiently pure. For higher purity, column chromatography (silica gel, 10% ethyl acetate/hexane) can be performed.[5]
Diagram: Synthesis of (+)-Verbenone
Caption: Reaction pathway for the synthesis of (+)-verbenone from (+)-α-pinene.
Synthesis of (+)-α-Pinene Oxide from (+)-α-Pinene via Epoxidation
α-Pinene oxide is a valuable intermediate used in the fragrance industry to produce compounds like campholenic aldehyde and trans-carveol.[4] The synthesis involves the epoxidation of the double bond in α-pinene. Modern methods often employ environmentally friendly oxidants like hydrogen peroxide in the presence of a catalyst.
Reaction Pathway
The epoxidation of (+)-α-pinene with hydrogen peroxide (H₂O₂) catalyzed by tungsten-based polyoxometalates is a highly selective method that produces (+)-α-pinene oxide.[9][10] This reaction can proceed efficiently without the need for organic solvents. The primary reaction is the formation of the epoxide, though side reactions such as rearrangement to campholenic aldehyde or hydrolysis can occur under certain conditions.[10]
Data Presentation: Synthesis of α-Pinene Oxide
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time | α-Pinene Conversion (%) | α-Pinene Oxide Selectivity (%) | Reference |
| Tungsten-based polyoxometalates | H₂O₂ | None | 50 | 20 min | ~100 | ~100 | [9][11] |
| Co-mesoporous silica | H₂O₂ | Acetonitrile | 65 | 5 h | - | - | [12] |
| Nanosized CoOₓ | Dry Air | - | 100K | - | 70.75 | 87.68 | [13] |
| TS-1 | H₂O₂ | Acetonitrile | 70 | 7 h | 37 | - | [2] |
| SeO₂ | H₂O₂ | n-Butanol | ~50 (323K) | ~1 h | - | - | [14] |
Experimental Protocol: Synthesis of (+)-α-Pinene Oxide
This is a generalized protocol based on the principles of solvent-free epoxidation with hydrogen peroxide.[9][11]
Materials:
-
(+)-α-Pinene
-
Hydrogen peroxide (30-50% solution)
-
Tungsten-based catalyst (e.g., phosphotungstic acid or sodium tungstate (B81510) with an acid)
-
Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt, if needed)
-
Sodium sulfite (B76179) (for quenching)
-
Diethyl ether or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask with magnetic stirrer, condenser, and dropping funnel
-
Temperature-controlled bath (oil or water)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and condenser in a temperature-controlled bath set to 50°C.
-
To the flask, add (+)-α-pinene and the tungsten-based catalyst. For example, a molar ratio of α-pinene:H₂O₂:catalyst could be 5:1:0.01.[9]
-
Begin stirring the mixture.
-
Slowly add the hydrogen peroxide solution dropwise to the reaction mixture. Control the addition rate to maintain the desired reaction temperature.
-
After the addition is complete, allow the reaction to proceed for approximately 20-30 minutes, monitoring the progress by TLC or GC if possible.[9]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench any unreacted hydrogen peroxide by the slow addition of a saturated sodium sulfite solution until a negative test with peroxide indicator strips is obtained.
-
Dilute the reaction mixture with water and extract the product with diethyl ether (3 x volume of mixture).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude α-pinene oxide.
Purification: The crude product can be purified by vacuum distillation if necessary.
Diagram: Synthesis of (+)-α-Pinene Oxide
Caption: Epoxidation of (+)-α-pinene to form (+)-α-pinene oxide.
General Experimental Workflow for α-Pinene Oxidation
The following diagram illustrates a typical workflow for carrying out and analyzing the oxidation of α-pinene in a research setting.
Caption: A typical experimental workflow for the oxidation of α-pinene.[15]
References
- 1. csmcri.res.in [csmcri.res.in]
- 2. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Adding value to terpenes: copper-catalyzed oxidation of α-pinene in water under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06525E [pubs.rsc.org]
- 9. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Method for preparing 2,3-pinene oxide through epoxidation of alpha-pinene - Eureka | Patsnap [eureka.patsnap.com]
- 13. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Antimicrobial and Antifungal Applications of (+)-α-Pinene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of (+)-α-pinene and its derivatives. This document includes quantitative data on their efficacy, detailed experimental protocols for key assays, and visualizations of their mechanisms of action.
Quantitative Antimicrobial and Antifungal Activity
The antimicrobial and antifungal efficacy of (+)-α-pinene and its derivatives has been evaluated against a range of microorganisms. The data below summarizes key findings from in vitro studies, including zones of inhibition and minimum inhibitory concentrations (MIC).
Table 1: Antimicrobial Activity of (+)-α-Pinene and its β-Lactam Derivative (10a) [1][2][3][4]
| Compound | Test Microorganism | Gram Stain | Zone of Inhibition (mm, Mean ± SD) | Fold Increase in Activity (Compared to (+)-α-Pinene) |
| (+)-α-Pinene (1a) | Staphylococcus aureus | Gram-positive | - | - |
| β-Lactam derivative (10a) | Staphylococcus aureus | Gram-positive | 51.1 ± 2.9 | ~43 |
| (+)-α-Pinene (1a) | Micrococcus luteus | Gram-positive | - | - |
| β-Lactam derivative (10a) | Micrococcus luteus | Gram-positive | - | ~22 |
| (+)-α-Pinene (1a) | Escherichia coli | Gram-negative | - | - |
| β-Lactam derivative (10a) | Escherichia coli | Gram-negative | - | ~4.5 |
| (+)-α-Pinene (1a) | Candida albicans | Fungus | - | - |
| β-Lactam derivative (10a) | Candida albicans | Fungus | 31.9 ± 4.3 | ~3.5 |
Note: The original research article did not provide the zone of inhibition for the parent compound (+)-α-pinene, but stated that the derivative showed a significant fold increase in activity.[1][2][3][4]
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Microbicidal Concentration (MMC) of (+)-α-Pinene [5][6][7][8]
| Test Microorganism | MIC (µg/mL) | MMC (µg/mL) |
| Candida albicans | 3125 | - |
| Cryptococcus neoformans | - | - |
| Rhizopus oryzae | 390 | - |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4150 | - |
Note: The referenced literature confirms that positive enantiomers of pinene exhibited microbicidal activity against all fungi and bacteria tested with MICs ranging from 117 to 4150 µg/mL.[5][6][7][8] A detailed breakdown for each microorganism was not fully available in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for key assays used to evaluate the antimicrobial and antifungal activity of (+)-α-pinene derivatives.
2.1. Bioautographic Assay for Antimicrobial Screening [1][4]
This method is used for the qualitative detection of antimicrobial activity.
-
Preparation of TLC Plates: Spot the synthesized (+)-α-pinene derivatives onto thin-layer chromatography (TLC) plates.
-
Chromatogram Development: Develop the chromatogram using an appropriate solvent system.
-
Application of Microbial Culture: Evenly spray the developed and dried TLC plates with a suspension of the test microorganism (Staphylococcus aureus, Micrococcus luteus, Escherichia coli, or Candida albicans) in a suitable growth medium (e.g., half-strength Luria-Bertani (LB) agar).[4]
-
Incubation: Place the TLC plates in a humid chamber and incubate at 37°C (or 25°C for M. luteus) for 12-18 hours to allow for microbial growth.[4]
-
Visualization of Inhibition Zones: Spray the plates with an aqueous solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a concentration of 5 mg/mL.[4] Incubate for a further 4-5 hours until a purple color develops from the conversion of MTT to formazan (B1609692) by actively growing microbes.[4]
-
Data Analysis: Zones of inhibition will appear as clear white spots against a purple background. The diameter of these zones can be measured to assess the extent of antimicrobial activity.
2.2. Broth Microdilution Assay for MIC Determination [9][10]
This quantitative method determines the minimum concentration of a compound that inhibits microbial growth.
-
Preparation of Microtiter Plates: Dispense a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Prepare two-fold serial dilutions of the (+)-α-pinene derivatives directly in the wells of the microtiter plate.[9]
-
Inoculation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland turbidity standard.[9] Add the inoculum to each well.
-
Controls: Include positive controls (microorganism with no compound) and negative controls (medium only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]
2.3. Time-Kill Curve Analysis [6][7]
This assay provides information on the bactericidal or fungicidal activity of a compound over time.
-
Preparation of Cultures: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans or MRSA) in a suitable broth.
-
Exposure to Compound: Add the (+)-α-pinene derivative at its MIC concentration to the microbial suspension.
-
Incubation and Sampling: Incubate the culture at the appropriate temperature. At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), draw aliquots from the culture.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar (B569324) plates to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log CFU/mL against time. A significant reduction in the viable cell count over time indicates microbicidal activity. For instance, (+)-α-pinene has been shown to be highly toxic to Candida albicans, killing 100% of the inoculum within 60 minutes, while the bactericidal effect against MRSA occurred after 6 hours.[6][7]
Visualizing Mechanisms and Workflows
Understanding the mechanism of action is crucial for drug development. While detailed signaling pathways for (+)-α-pinene derivatives are still under investigation, a general understanding of their effects is emerging.
3.1. Proposed Mechanism of Action of (+)-α-Pinene
Studies suggest that (+)-α-pinene may exert its antimicrobial effects through multiple mechanisms, including membrane disruption and induction of cellular stress.
Caption: Proposed mechanism of action of (+)-α-pinene on bacterial cells.
3.2. Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for screening natural product derivatives for antimicrobial activity.
Caption: General workflow for antimicrobial screening of (+)-α-pinene derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, antimicrobial evaluation, and structure-activity relationship of α-pinene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Biological Activities of α-Pinene and β-Pinene Enantiomers | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application of (+)-α-Pinene in the Development of Anti-Inflammatory Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-α-Pinene, a bicyclic monoterpene found in the essential oils of many coniferous trees, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel anti-inflammatory therapeutics.[1][2] Its mechanism of action involves the modulation of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory potential of (+)-α-pinene.
Mechanism of Action
(+)-α-Pinene exerts its anti-inflammatory effects through multiple mechanisms:
-
Inhibition of Pro-inflammatory Mediators: It significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO).[1][3][5]
-
Suppression of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process, is inhibited by (+)-α-pinene.[1][3]
-
Modulation of Signaling Pathways: It attenuates the activation of NF-κB and MAPKs, central regulators of the inflammatory response.[1][3][4][6] This includes reducing the expression of IKK, inhibiting the phosphorylation of IκB, and preventing the nuclear translocation of NF-κB.[4]
-
Reduction of Leukocyte Migration: (+)-α-Pinene has been shown to decrease the infiltration of leukocytes, a critical step in the inflammatory cascade.[7][8]
Data Presentation
In Vitro Anti-Inflammatory Activity of (+)-α-Pinene
| Assay | Model | Concentration | Effect | Reference |
| Neutrophil Chemotaxis | Human Neutrophils | 1, 3, 10, 30 µg/mL | Significant reduction of neutrophil migration in response to fMLP and LTB4 stimulation. | [7] |
| Cytokine Production | LPS-stimulated mouse peritoneal macrophages | Not specified | Significant decrease in the production of IL-6 and TNF-α. | [1][3] |
| Nitric Oxide (NO) Production | LPS-stimulated mouse peritoneal macrophages | Not specified | Significant decrease in NO production. | [1][3] |
| Enzyme Expression | LPS-stimulated mouse peritoneal macrophages | Not specified | Inhibition of iNOS and COX-2 expression. | [1][3] |
In Vivo Anti-Inflammatory Activity of (+)-α-Pinene
| Assay | Model | Dosage | Effect | Reference |
| Carrageenan-induced paw edema | Rats | 0.50 mL/kg (i.p.) | 60.33% decrease in inflammation. | [6] |
| Carrageenan-induced paw edema | Rats | 0.05 mL/kg (i.p.) | 18.97% decrease in inflammation. | [6] |
| Carrageenan-induced peritonitis | Mice | 200 and 400 mg/kg | Decreased infiltration of peritoneal exudate leukocytes. | [7][8] |
| Leukocyte Migration (intravital microscopy) | Mice | 200 and 400 mg/kg | Significant decrease in rolling and adherent leukocytes. | [7][8] |
Toxicity Data for (+)-α-Pinene
| Assay | Model | Dosage/Concentration | Result | Reference |
| Acute Toxicity | Mice | Up to 3 g/kg (orally) | No deaths or other signs of toxicity observed. | [7] |
| Cell Viability | Not specified | 3, 10, 30, 90 µg/mL | Low cytotoxicity. | [7] |
| LD50 | Mice | 2.076 mL/kg (i.p.) | Median lethal dose. | [6] |
| ED50 (Anti-inflammatory) | Rats | 0.039 mL/kg | Median effective dose in carrageenan-induced paw edema. | [6] |
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay
This protocol is designed to assess the effect of (+)-α-pinene on neutrophil migration in response to chemoattractants like fMLP (N-formyl-methionyl-leucyl-phenylalanine) and LTB4 (Leukotriene B4).
Materials:
-
(+)-α-Pinene
-
fMLP and LTB4
-
Boyden chamber apparatus with polycarbonate membrane (3 µm pores)
-
Isolated human or murine neutrophils
-
Chemotaxis assay medium (e.g., HBSS with 0.1% BSA)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in chemotaxis assay medium to a final concentration of 1 x 10⁶ cells/mL.
-
Preparation of Chemoattractants and Test Compound: Prepare stock solutions of fMLP (e.g., 10⁻⁵ M) and LTB4 (e.g., 10⁻⁷ M) in DMSO and further dilute in assay medium to the desired final concentrations (e.g., 10⁻⁸ M for fMLP and 10⁻⁹ M for LTB4). Prepare various concentrations of (+)-α-pinene in the assay medium.
-
Assay Setup:
-
Add the chemoattractant solution (fMLP or LTB4) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
In a separate tube, pre-incubate the neutrophil suspension with different concentrations of (+)-α-pinene or vehicle control for 30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the assembled chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
Quantification of Migration: After incubation, remove the membrane. Fix, and stain the membrane (e.g., with Diff-Quik stain). Count the number of neutrophils that have migrated to the lower side of the membrane using a light microscope. Five random high-power fields should be counted for each condition.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of (+)-α-pinene.
Materials:
-
(+)-α-Pinene
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats (180-220 g)
-
Plethysmometer
-
Indomethacin (B1671933) (positive control)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group):
-
Vehicle control (e.g., saline or appropriate vehicle for α-pinene)
-
(+)-α-Pinene (e.g., 0.05, 0.25, 0.50 mL/kg, i.p.)
-
Positive control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, (+)-α-pinene, or indomethacin intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.[3][8]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
LPS-Stimulated Macrophage Assay
This in vitro assay assesses the effect of (+)-α-pinene on the production of pro-inflammatory mediators in macrophages.
Materials:
-
(+)-α-Pinene
-
Lipopolysaccharide (LPS)
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Griess reagent (for NO measurement)
-
ELISA kits for TNF-α and IL-6
-
MTT or CCK-8 assay kit (for cell viability)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Cell Viability Assay: First, determine the non-toxic concentrations of (+)-α-pinene on RAW 264.7 cells using an MTT or CCK-8 assay.
-
Treatment: Seed the cells in 24-well plates. Pre-treat the cells with non-toxic concentrations of (+)-α-pinene for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (treated with LPS but not α-pinene) and an untreated control group.
-
Sample Collection: After incubation, collect the cell culture supernatants for NO and cytokine analysis.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent assay.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control group and express the data as a percentage of inhibition.
Western Blot Analysis of NF-κB and MAPK Pathways
This protocol details the investigation of (+)-α-pinene's effect on the protein expression and activation of key signaling molecules in the NF-κB and MAPK pathways.
Materials:
-
(+)-α-Pinene
-
LPS
-
RAW 264.7 cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: p-IKK, IKK, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blot equipment
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with (+)-α-pinene and/or LPS as described in the LPS-stimulated macrophage assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins to the corresponding total protein or the loading control.
Visualizations
References
- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. Anti-Inflammatory and Antioxidant Effects of the Indole-Derived N-Salicyloyltryptamine on Peritonitis and Joint Disability Induced by Carrageenan in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Microbial Synthesis of Pinene: Application Notes and Protocols for Engineered Yeast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial synthesis of pinene using engineered yeast. Pinene, a bicyclic monoterpene, is a valuable precursor for pharmaceuticals, fragrances, and advanced biofuels.[1][2][3] The heterologous production of pinene in robust microbial hosts like Saccharomyces cerevisiae and Yarrowia lipolytica offers a sustainable and scalable alternative to traditional chemical synthesis and extraction from plant sources.[3][4] This document outlines the metabolic engineering strategies, experimental procedures, and analytical methods for successful pinene production in yeast.
Data Presentation: Pinene Production in Engineered Yeast
The following table summarizes the quantitative data on pinene production achieved through various metabolic engineering strategies in different yeast species. This allows for a clear comparison of the effectiveness of different approaches.
| Yeast Strain | Engineering Strategy | Pinene Titer (mg/L) | Carbon Source | Reference |
| Saccharomyces cerevisiae | Expression of pinene synthase (tPt1) in an engineered strain with an improved GPP pool. | 0.166 | Not Specified | [1][2] |
| Saccharomyces cerevisiae | Fusion of ERG20ww and tPt1 with a flexible linker. | 9.94 | Not Specified | [1][2] |
| Saccharomyces cerevisiae | Co-expression of chaperon Sil1p with the ERG20ww-tPt1 fusion protein. | 10.2 | Not Specified | [1][2] |
| Yarrowia lipolytica | Engineering of an orthogonal biosynthetic pathway. | 19.6 | Glucose | |
| Yarrowia lipolytica | Engineered strain utilizing waste cooking oil. | 33.8 | Waste Cooking Oil | |
| Yarrowia lipolytica | Engineered strain utilizing lignocellulosic hydrolysate. | 36.1 | Lignocellulosic Hydrolysate | |
| Saccharomyces cerevisiae | Dynamic regulation of cell growth and α-pinene production, enhancement of the mevalonate (B85504) pathway, and expansion of the cytosolic acetyl-CoA pool. | 1800 (1.8 g/L) | Not Specified | [5] |
Signaling Pathways and Experimental Workflows
Engineered Mevalonate (MVA) Pathway for Pinene Production
The synthesis of pinene in yeast is achieved by engineering the native mevalonate (MVA) pathway to enhance the production of the precursor geranyl pyrophosphate (GPP) and introducing a pinene synthase to convert GPP to α-pinene and β-pinene.
References
- 1. vanleeuwenlab.com [vanleeuwenlab.com]
- 2. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onesearch.neu.edu [onesearch.neu.edu]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Functionalization of the Pinene Ring System
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the pinene ring system.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of the pinene ring system?
A1: The functionalization of the pinene scaffold presents several key challenges primarily stemming from its unique bicyclic structure. The strained cyclobutyl ring fused to a cyclohexene (B86901) ring makes the system prone to skeletal rearrangements, such as Wagner-Meerwein rearrangements, especially under acidic conditions or when carbocationic intermediates are formed.[1] Achieving high regioselectivity and stereoselectivity during reactions is another significant hurdle due to the presence of multiple reactive sites, including the double bond and allylic positions.
Q2: Why do I observe a mixture of products in my pinene oxidation reaction?
A2: The oxidation of α-pinene can occur at two main sites: the C=C double bond (leading to epoxidation) and the allylic positions (leading to verbenol (B1206271) and verbenone).[1] These two reaction pathways are often competitive. The product distribution is highly sensitive to reaction conditions such as the choice of oxidant, catalyst, solvent, and temperature. For instance, some catalysts may favor allylic oxidation over epoxidation.
Q3: What causes the formation of byproducts like camphene (B42988) and limonene (B3431351) during my reactions?
A3: Camphene, limonene, and other monocyclic terpenes are common byproducts that arise from the acid-catalyzed rearrangement of the pinene skeleton.[1] The strained bicyclo[3.1.1]heptane system can undergo ring-opening or rearrangement reactions, particularly in the presence of acidic catalysts or reagents, leading to the formation of these more stable monocyclic or rearranged bicyclic structures.
Q4: How can I control the stereoselectivity of epoxidation of α-pinene?
A4: The epoxidation of α-pinene is inherently stereoselective. The attack of the epoxidizing agent (like m-CPBA) typically occurs from the less sterically hindered face of the double bond, opposite to the gem-dimethyl bridge. This leads predominantly to the formation of α-pinene oxide with a specific stereochemistry.
Troubleshooting Guides
Problem 1: Low Yield and Poor Selectivity in α-Pinene Oxidation to Verbenone (B1202108)
Symptoms:
-
Low conversion of α-pinene.
-
Formation of a complex mixture of products including α-pinene oxide, verbenol, and other unidentified byproducts, with low selectivity for verbenone.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Reaction Temperature | Temperature significantly impacts both conversion and selectivity. Higher temperatures can increase conversion but may also promote over-oxidation or rearrangement. Start with a moderate temperature (e.g., 85°C) and optimize.[1] |
| Incorrect Catalyst Choice or Concentration | The catalyst is crucial for directing the reaction towards allylic oxidation. For verbenone synthesis, catalysts like copper-based systems (e.g., CuAPO-5) are effective.[1] Ensure the correct catalyst loading as too high a concentration can lead to side reactions. |
| Suboptimal Reaction Time | Verbenone is formed from the oxidation of verbenol. If the reaction time is too short, verbenol will be the major product. If it's too long, over-oxidation to other products can occur. Monitor the reaction progress by GC to determine the optimal time for maximizing verbenone yield.[2] |
| Inefficient Oxidant | The choice of oxidant is critical. Tert-butyl hydroperoxide (TBHP) is commonly used for this transformation. Ensure the correct stoichiometry of the oxidant.[1] |
| Solvent Effects | The solvent can influence the reaction pathway. For verbenone synthesis, solvents like tetrachloromethane (TCM) have been shown to be effective.[1] |
Problem 2: Formation of Campholenic Aldehyde during α-Pinene Epoxidation
Symptoms:
-
Significant amounts of campholenic aldehyde are observed in the product mixture alongside or instead of the desired α-pinene oxide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Acid-Catalyzed Isomerization of α-Pinene Oxide | α-pinene oxide is prone to rearrangement to campholenic aldehyde in the presence of Lewis or Brønsted acids.[3] |
| * Catalyst Choice: Use a catalyst with low acidity. For epoxidation, peroxy acids like m-CPBA are effective and generally do not promote rearrangement if used under neutral or slightly basic conditions. | |
| * pH Control: If using a catalytic system with an aqueous phase, ensure the pH is neutral or slightly basic to prevent acid-catalyzed isomerization. | |
| High Reaction Temperature | Higher temperatures can favor the isomerization of the epoxide. Conduct the epoxidation at a lower temperature to minimize this side reaction. |
| Solvent Polarity | The polarity of the solvent can influence the rate of isomerization. Nonpolar solvents like toluene (B28343) have been shown to favor the formation of campholenic aldehyde in some systems, while polar aprotic solvents may favor other products.[4] For selective epoxidation, dichloromethane (B109758) is a common solvent. |
Problem 3: Skeletal Rearrangement to Monocyclic Terpenes
Symptoms:
-
Formation of significant amounts of limonene, terpinolene, or other monocyclic terpenes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Strong Acids | The pinene scaffold is highly susceptible to acid-catalyzed rearrangements. |
| * Reagent Purity: Ensure all reagents and solvents are free from acidic impurities. | |
| * Catalyst Selection: Avoid using strong Brønsted or Lewis acids if rearrangement is not the desired outcome. If an acid catalyst is necessary, use a milder one or a solid acid catalyst that can be easily separated. | |
| High Reaction Temperatures | Thermal stress can also induce rearrangements. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Quantitative Data
Table 1: Comparison of Catalytic Systems for the Oxidation of α-Pinene to Verbenone
| Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | α-Pinene Conv. (%) | Verbenone Select. (%) | Reference |
| CuAPO-5(0.06) | TBHP | TCM | 85 | 12 | 96.8 | 46.4 | [1] |
| TS-1 (5.42 wt% Ti) | O₂ | None | 85 | 6 | 34 | 12 | [5] |
| Ti-SBA-15_orange peels | O₂ | None | 120 | 24 | 71 | 38 | [2] |
| Co/SBA-15 | O₂ | None | 100 | 24 | >99 | 13 | [6] |
Table 2: Influence of Reaction Conditions on the Isomerization of α-Pinene Oxide
| Catalyst | Solvent | Temp (°C) | Time (h) | α-Pinene Oxide Conv. (%) | Main Product | Selectivity (%) | Reference |
| Ti-MCM-22 | Toluene | 70 | 24 | 100 | Campholenic Aldehyde | 96 | [7] |
| Ti-MCM-22 | N,N-dimethylacetamide | 140 | 24 | 100 | Campholenic Aldehyde | 83 | [8] |
| Fe-MCM-41 | Toluene | 70 | 24 | 100 | Campholenic Aldehyde | 66 | [9] |
| Pyridinium bromide | Toluene | 60 | 1.5 | - | trans-Pinocarveol | - | [2] |
| Molybdenocene analogue | 1,2-dichloroethane | RT | 1 | - | Campholenic Aldehyde | 87 (yield) | [10] |
Experimental Protocols
Protocol 1: Stereoselective Epoxidation of α-Pinene using m-CPBA
This protocol is a general method for the stereoselective epoxidation of α-pinene.
Materials:
-
(+)-α-Pinene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve α-pinene (1.0 eq) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.1 eq) in CH₂Cl₂.
-
Add the m-CPBA solution dropwise to the stirred α-pinene solution over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated Na₂SO₃ solution to destroy excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-pinene oxide.
-
The product can be purified further by vacuum distillation or column chromatography if necessary.
Protocol 2: Oxidation of α-Pinene to Verbenone
This protocol is adapted from a procedure using lead tetraacetate and subsequent oxidation.[11][12]
Materials:
-
(1R)-(+)-α-Pinene
-
Lead tetraacetate (Pb(OAc)₄)
-
Benzene (Note: Benzene is a carcinogen and should be handled with appropriate safety precautions in a fume hood)
-
Potassium hydroxide (B78521) (KOH)
-
Methanol
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: Part A: Formation of Acetate (B1210297) Intermediate
-
In a flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve (1R)-(+)-α-pinene (1.0 eq) in dry benzene.
-
Warm the solution to 65 °C and add lead tetraacetate (0.95 eq) portion-wise over 20 minutes.
-
Heat the mixture at 65 °C for 1 hour.
-
Cool the reaction to room temperature and filter through Celite.
-
Wash the filtrate with water, separate the layers, and extract the aqueous phase with ether.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to obtain the crude acetate mixture.
Part B: Saponification
-
Dissolve the crude acetate mixture in a 10% solution of KOH in aqueous methanol.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the mixture into a separatory funnel, dilute with water, and extract with ether.
-
Combine the ethereal fractions, dry over MgSO₄, filter, and concentrate to get a mixture of alcohols.
Part C: Oxidation to Verbenone
-
Dissolve the mixture of alcohols in ether and cool to 0 °C.
-
Slowly add a solution of sodium dichromate dihydrate (0.5 eq) and concentrated sulfuric acid in water over 30 minutes.
-
Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Dilute with water and separate the layers. Extract the aqueous phase with ether.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield crude verbenone.
-
Purify by vacuum distillation or column chromatography.[11]
Protocol 3: Lewis Acid-Catalyzed Isomerization of α-Pinene Oxide to Campholenic Aldehyde
This protocol describes a general procedure for the isomerization of α-pinene oxide using a solid Lewis acid catalyst.
Materials:
-
α-Pinene oxide
-
Solid Lewis acid catalyst (e.g., Fe-MCM-41, Ti-MCM-22)[7][8][9]
-
Toluene (anhydrous)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the solid Lewis acid catalyst.
-
Add anhydrous toluene, followed by α-pinene oxide.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter to remove the catalyst.
-
Wash the catalyst with a small amount of toluene.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude campholenic aldehyde can be purified by vacuum distillation.
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C-C cleavage and ruthenium-catalysed remote C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. α-Pinene oxide isomerization: role of zeolite structure and acidity in the selective synthesis of campholenic aldehyde - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Biosynthesis of (+)-α-Pinene and de Novo Synthesis of (+)- cis-Verbenol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing (+)-2-Pinene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-2-Pinene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during various chemical transformations of this compound.
Troubleshooting Guide
Issue 1: Low Conversion Rate in α-Pinene Oxidation
Q1: My α-pinene oxidation reaction shows low conversion of the starting material. What are the primary factors I should investigate?
A1: Low conversion in α-pinene oxidation can be attributed to several factors. A systematic evaluation of your reaction parameters is the recommended first step. Begin by assessing the following:
-
Reaction Temperature: Temperature plays a crucial role in both the conversion of α-pinene and the selectivity towards different products.[1] Generally, increasing the temperature enhances the conversion rate, but it may also lead to the formation of undesired by-products.[1]
-
Catalyst Selection and Concentration: The choice of catalyst is critical in directing the reaction towards the desired product, such as α-pinene oxide, verbenol, or verbenone.[1] The concentration of the catalyst is also important; an incorrect concentration can result in "dark reactions" or kinetic limitations.[1]
-
Reaction Time: The duration of the reaction significantly impacts the product distribution. For instance, initial products may undergo further oxidation over longer reaction times, leading to a different product profile.[1]
-
Oxidant and Solvent: The nature and quantity of the oxidant (e.g., O₂, H₂O₂, tert-butyl hydroperoxide) and the choice of solvent can dramatically influence the reaction's outcome.[1]
dot
Caption: General troubleshooting workflow for low conversion in α-pinene oxidation.
Issue 2: Poor Selectivity and Formation of Side Products
Q2: My reaction is producing a complex mixture of products instead of the desired compound. How can I improve selectivity?
A2: Poor selectivity is a common challenge due to the reactive nature of α-pinene and its intermediates.[2] The formation of various side products can be minimized by carefully controlling the reaction conditions.
-
Isomerization to Camphene (B42988) and Limonene: Acidic conditions can promote the rearrangement of the pinene skeleton to form camphene and limonene.[3] Using a neutral or slightly basic reaction medium can help suppress these side reactions.
-
Formation of Campholenic Aldehyde: This is a frequent by-product resulting from the isomerization of α-pinene oxide.[1] The choice of solvent and the acidity of the catalyst can influence its formation.[1]
-
Over-oxidation: In oxidation reactions, the desired product (e.g., verbenol) can be further oxidized to other compounds (e.g., verbenone) if the reaction is left for too long or if the conditions are too harsh.[1] Monitoring the reaction progress closely is crucial.
dot
Caption: Major reaction pathways and common side products from α-pinene.
Frequently Asked Questions (FAQs)
Q1: What are the typical major products of (+)-α-pinene oxidation?
A1: The oxidation of (+)-α-pinene can yield a range of valuable oxygenated derivatives. The primary products typically include:
-
α-Pinene oxide: Formed via epoxidation of the double bond.[4]
-
Verbenol and Verbenone: Resulting from allylic oxidation.[4]
-
Campholenic aldehyde: An isomerization product of α-pinene oxide.[1]
-
Other potential by-products include trans-pinocarveol, myrtenal, myrtenol, and 1,2-pinanediol.[1]
Q2: How do different reaction conditions affect the product distribution in α-pinene oxidation?
A2: Reaction conditions are critical for controlling the selectivity of α-pinene oxidation. The following table summarizes the impact of various parameters on product selectivity based on literature data.
| Parameter | Effect on Product Selectivity | Reference |
| Temperature | Higher temperatures can favor isomerization to campholenic aldehyde. Moderate temperatures often favor allylic oxidation products.[1][5] | [1][5] |
| Catalyst | The choice of metal and ligand is crucial. For instance, cobalt catalysts can be effective for producing verbenone.[2] Some copper complexes under micellar conditions show high conversion.[6] | [2][6] |
| Solvent | Solvent polarity can influence the rearrangement of α-pinene oxide. Nonpolar solvents may favor campholenic aldehyde formation.[1] | [1] |
| Oxidant | The type of oxidant (e.g., H₂O₂, O₂, TBHP) can significantly alter the product profile.[1] | [1] |
Q3: What are the main challenges in the hydration of α-pinene to produce α-terpineol?
A3: The industrial production of α-terpineol from α-pinene hydration faces challenges such as low conversion rates and poor selectivity.[2] The reaction is typically acid-catalyzed, which can lead to equipment corrosion and the formation of numerous by-products through isomerization.[7] Finding a balance between high conversion and high selectivity to α-terpineol is a key challenge.[7][8]
Q4: Can β-pinene be converted to the more commercially valuable α-pinene?
A4: Yes, β-pinene can be isomerized to α-pinene. This is often desirable as α-pinene is a precursor to a wider range of commercially important derivatives.[4] The isomerization can be achieved in the presence of strong bases or through pyrolysis.[9] Photocatalytic methods using catalysts like Pd@TiO₂ have also been shown to be effective.[10]
Experimental Protocols
Protocol 1: General Procedure for α-Pinene Oxidation
This protocol provides a general workflow for the oxidation of α-pinene. Specific parameters should be optimized based on the desired product and available literature.
-
Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, a thermometer, and an inlet for the oxidant.
-
Charging Reactants: The solvent (if used), α-pinene, and the catalyst are added to the reaction vessel.
-
Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove air, which is particularly important if the reaction is sensitive to atmospheric oxygen.[1]
-
Temperature Control: The reaction mixture is brought to the desired temperature with controlled heating.
-
Adding Oxidant: The oxidant is added dropwise or at a controlled rate to manage the reaction exotherm.[1]
-
Reaction Monitoring: The progress of the reaction is monitored by periodically taking aliquots and analyzing them using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).[1]
-
Work-up: Once the reaction is complete (indicated by the consumption of α-pinene or stabilization of product concentration), the mixture is cooled to room temperature.
-
Product Isolation: The catalyst is removed by filtration. The resulting liquid phase can then be subjected to purification techniques such as distillation, extraction, or chromatography to isolate the desired product.[1]
dot
Caption: A typical experimental workflow for the oxidation of α-pinene.
Protocol 2: Hydration of α-Pinene to α-Terpineol
This protocol outlines a general procedure for the acid-catalyzed hydration of α-pinene.
-
Catalyst Preparation: If using a solid acid catalyst, ensure it is properly activated according to the manufacturer's instructions.
-
Reaction Mixture: In a suitable reactor, combine α-pinene, water, and a co-solvent (such as acetone (B3395972) or isopropanol, if necessary, to improve miscibility).[7][11]
-
Catalyst Addition: Add the acid catalyst to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-80°C) and stir vigorously to ensure good mixing of the aqueous and organic phases.[7][11]
-
Monitoring: Track the conversion of α-pinene and the formation of α-terpineol over time using GC analysis.
-
Work-up: After the desired reaction time, cool the mixture, separate the organic layer, and neutralize any remaining acid.
-
Purification: The crude product can be purified by fractional distillation to isolate α-terpineol.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound reactions.
Table 1: Oxidation of α-Pinene under Micellar Conditions [6]
| Catalyst | Catalyst Conc. (mol%) | Temperature (°C) | Conversion (%) | Main Products & Yields (%) |
| 1 | 1.0 | 60 | 87 | tert-butylperoxy-2-pinene (31), Verbenone (19) |
| 2 | 1.0 | 60 | 87 | tert-butylperoxy-2-pinene (24.5), Verbenone (16) |
| 1 | 1.0 | 25-40 | - | Pinene epoxide (7-9) |
| 2 | 1.0 | 25-40 | 57 | tert-butylperoxy-2-pinene (16) |
Table 2: Hydration of α-Pinene to α-Terpineol [7][8]
| Catalyst System | Temperature (°C) | Time (h) | α-Pinene Conversion (%) | α-Terpineol Selectivity (%) |
| Mandelic acid-boric acid | 60 | 20 | 96.1 | 55.5 |
| Citric acid-boric acid | 60 | - | 99.4 | Decreases > 70°C |
| Citric acid-phosphoric acid-acetic acid | 70 | 12-15 | ≥96 | ≥48.1 |
Table 3: Isomerization of β-Pinene to α-Pinene [10]
| Catalyst | Irradiation | Time (min) | Conversion (%) | α-Pinene Yield (%) |
| 8 mg Pd@TiO₂ | 365 nm LED | 60 | >99 | 95 |
References
- 1. benchchem.com [benchchem.com]
- 2. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3278623A - Alpha pinene isomerization process and product - Google Patents [patents.google.com]
- 4. α-Pinene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Adding value to terpenes: copper-catalyzed oxidation of α-pinene in water under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06525E [pubs.rsc.org]
- 7. Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid–Boric Acid Composite Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pinene - Wikipedia [en.wikipedia.org]
- 10. Selective isomerization of β-pinene: a sustainable method for total utilization of turpentine as a biomass resource - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01247J [pubs.rsc.org]
- 11. Commercial turpentine oil enriched with α-terpineol using an acid heterogeneous catalyst [scielo.org.co]
Technical Support Center: Optimization of Catalyst Systems for α-Pinene Oxidation
Welcome to the technical support center for the catalytic oxidation of α-pinene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental outcomes. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common products in α-pinene oxidation, and what factors influence their distribution?
A1: The primary products of α-pinene oxidation include α-pinene oxide, verbenol (B1206271), and verbenone (B1202108).[1][2][3][4] Other common by-products can include campholenic aldehyde, trans-pinocarveol, myrtenal, and myrtenol.[2][4] The distribution of these products is heavily influenced by reaction parameters such as the choice of catalyst, oxidant, solvent, reaction temperature, and time.[5] For instance, catalyst acidity can promote the rearrangement of α-pinene oxide to form campholenic aldehyde.[5]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a critical role in both the reaction rate and selectivity.[6] Solvent polarity and basicity can significantly influence the product profile.[5][6] For example, in the isomerization of α-pinene oxide, polar aprotic solvents can have a positive effect on the reaction course.[6] Higher solvent basicity has been shown to favor the formation of trans-carveol, while nonpolar solvents may favor campholenic aldehyde.[6] In some systems, a solvent-free approach is possible, where α-pinene itself acts as both the reactant and the solvent.[1][7]
Q3: What is a typical temperature range for α-pinene oxidation, and how does it impact the results?
A3: The optimal temperature for α-pinene oxidation depends on the specific catalytic system. Temperatures ranging from 30°C to 130°C have been reported.[1][7] Generally, increasing the temperature enhances the conversion rate of α-pinene.[1][5] However, excessively high temperatures can lead to the formation of undesired by-products and reduce selectivity towards the desired product.[5] For example, in one study, the highest selectivity for α-pinene oxide and verbenol was achieved at 120°C.[1]
Q4: Can catalysts be regenerated and reused?
A4: Yes, one of the advantages of using heterogeneous catalysts is the potential for regeneration and reuse. This is a key aspect of developing sustainable and cost-effective processes. For instance, a gold-on-alumina catalyst, after being used, was regenerated by oxygen treatment, showing high conversion in subsequent cycles.[8] The stability of the catalyst, including resistance to leaching of the active metal, is a crucial factor for its reusability.[4]
Troubleshooting Guide
This guide addresses common problems encountered during α-pinene oxidation experiments in a question-and-answer format.
Problem 1: Low Yield and/or Poor Selectivity
Q: My reaction shows a low conversion of α-pinene and a mixture of many different products. Where should I start troubleshooting?
A: Low yield and poor selectivity are common issues that can be traced back to several factors. A systematic approach is best.[5]
-
1. Re-evaluate Reaction Temperature: Temperature is a critical parameter. An increase can boost conversion but may also promote side reactions.[1][5] Conversely, a temperature that is too low will result in poor conversion. It is often necessary to screen a range of temperatures to find the optimal balance for your specific catalyst system. For one Ti-SBA-15 catalyst, 120°C was found to be optimal for producing α-pinene oxide and verbenol.[1]
-
2. Assess the Catalyst System: The choice of catalyst is fundamental. The catalyst's properties, such as acidity, pore size, and active metal content, dictate the reaction pathway.[5] Ensure the correct catalyst concentration is used, as improper loading can limit the reaction.[5]
-
3. Optimize Reaction Time: Product distribution changes over time. Longer reaction times might lead to the further oxidation or rearrangement of your desired product into other compounds.[5] Monitor the reaction's progress by taking aliquots at different time points to determine the optimal duration.[5] For instance, with one copper-based catalyst, pinene oxide was the main product in the first 3 hours, after which its concentration decreased as it was further oxidized.[9]
-
4. Check Oxidant and Solvent: The type of oxidant (e.g., H₂O₂, O₂, TBHP) and the solvent can dramatically alter the outcome.[5] Ensure the molar ratio of oxidant to substrate is appropriate. The polarity and coordinating ability of the solvent can influence catalyst activity and product selectivity.[6]
Below is a troubleshooting workflow to guide your optimization process.
Caption: A general troubleshooting workflow for α-pinene oxidation.
Problem 2: High Yield of Undesired By-products
Q: I am observing a significant amount of campholenic aldehyde. How can I minimize its formation?
A: Campholenic aldehyde is a frequent by-product, typically formed from the isomerization of α-pinene oxide.[5] To reduce its formation, consider these points:
-
Catalyst Acidity: The acidity of the catalyst can promote this rearrangement.[5] Using a catalyst with lower acidity or a more basic character can suppress this side reaction.
-
Solvent Choice: The solvent environment can influence selectivity. Polar and basic solvents may favor the formation of other products like trans-carveol over campholenic aldehyde.[6] In some cases, reducing the acid concentration in the reaction media can hamper the rearrangement of α-pinene oxide.[7]
Q: My goal is verbenone, but I am primarily getting verbenol and other oxidation products. How can I improve selectivity for verbenone?
A: Verbenol is a precursor to verbenone. To favor the formation of verbenone, you may need to adjust conditions to promote the further oxidation of verbenol.
-
Reaction Time: Extending the reaction time can allow for the conversion of verbenol to verbenone. However, this must be balanced, as very long reaction times can lead to over-oxidation and the formation of other by-products.[4]
-
Oxidant Concentration: Ensure a sufficient amount of oxidant is available for the subsequent oxidation step.
-
Catalyst Selection: Some catalysts are inherently more selective for verbenone. For example, bimetallic AuCu/TiO₂ and chromium silicate (B1173343) catalysts have shown high selectivity for verbenone.[10]
Data Presentation: Comparing Catalyst Systems
The following tables summarize quantitative data from various studies to allow for easy comparison of different catalytic systems and reaction conditions.
Table 1: Influence of Reaction Parameters on α-Pinene Oxidation using Ti-SBA-15 Catalyst [1]
| Parameter | Range Tested | Effect on α-Pinene Conversion (%) | Effect on Selectivity (mol%) | Optimal Condition |
| Temperature | 80 - 130 °C | Increased from 3% to 18% (at 120°C), then decreased. | α-pinene oxide selectivity peaked at 25% (120°C). Verbenol selectivity plateaued at ~17% (110-130°C). | 120 °C |
| Catalyst Content | 0.025 - 1.5 wt% | Increased from 18% to 48% (at 1 wt%), then decreased. | α-pinene oxide selectivity decreased from 32% to 12%. Verbenol and verbenone selectivity remained relatively stable. | 1 wt% |
| Reaction Time | 0.5 - 24 h | Increased steadily from 14% to 71%. | α-pinene oxide and verbenol selectivity peaked at 3h (28% and 19% respectively). | 3 h |
Table 2: Comparison of Different Solvents for α-Pinene Epoxidation [7]
| Solvent | α-Pinene Conversion (%) | α-Pinene Oxide Yield (%) | Main By-product |
| 1,2-dichloroethane | 58% | 55% | Verbenol (3%) |
| Toluene | 40% | 38% | Verbenol (2%) |
| p-cymene | 24% | N/A | N/A |
| Acetonitrile (B52724) | 12% | N/A | N/A |
| Solvent-Free | ~93% (yield) | ~93% | Negligible |
Experimental Protocols
General Protocol for Catalytic Oxidation of α-Pinene
This protocol provides a general framework. Specific quantities, temperatures, and times should be optimized based on the catalyst system and desired product, as detailed in the literature.[5][9][11]
Materials:
-
α-pinene (substrate)
-
Catalyst (e.g., Ti-SBA-15, Cu-complex, TS-1)
-
Oxidant (e.g., tert-butyl hydroperoxide (TBHP), H₂O₂, molecular oxygen)
-
Solvent (e.g., acetonitrile, water with surfactant, or solvent-free)
-
Inert gas (e.g., Nitrogen, Argon)
-
Reaction vessel (e.g., double-necked round-bottomed flask)
-
Magnetic stirrer and heating plate/oil bath
-
Condenser
Procedure:
-
Reactor Setup: Assemble the reaction vessel with a magnetic stir bar and a condenser.
-
Charging Reactants: To the reaction vessel, add the solvent (if used), α-pinene, and the catalyst.[5]
-
Inert Atmosphere: Purge the reactor with an inert gas to remove air, which is especially important if the reaction is sensitive to atmospheric oxygen.[5]
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-120°C).[1][9]
-
Adding Oxidant: Once the target temperature is stable, add the oxidant. If the reaction is highly exothermic, the oxidant should be added dropwise or at a controlled rate.[5][7]
-
Reaction Monitoring: Monitor the reaction's progress by taking small samples (aliquots) at regular intervals (e.g., every hour).[5]
-
Quenching and Work-up: After the desired reaction time, cool the mixture to room temperature. The work-up procedure will depend on the catalyst and solvent system. It may involve filtering the heterogeneous catalyst, followed by extraction of the organic products.
-
Product Analysis: Analyze the samples and the final product mixture using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of α-pinene and the selectivity for each product.[9]
Caption: A typical experimental workflow for α-pinene oxidation.
Protocol for Product Analysis by Gas Chromatography (GC)
Objective: To quantify the conversion of α-pinene and the selectivity of the oxidation products.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Capillary column suitable for terpene analysis (e.g., RTX-1701).[2]
Procedure:
-
Sample Preparation: Dilute the reaction mixture aliquot in a suitable solvent (e.g., acetonitrile or ethyl acetate).[9] Add an internal or external standard (e.g., nitromethane) for accurate quantification.[9]
-
GC Method:
-
Data Analysis:
-
Identify peaks based on retention times of known standards.
-
Calculate the conversion of α-pinene and the selectivity for each product using the peak areas, applying the internal normalization method or a calibration curve from the standard.[2]
-
References
- 1. mdpi.com [mdpi.com]
- 2. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adding value to terpenes: copper-catalyzed oxidation of α-pinene in water under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06525E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
Minimizing side product formation in pinene isomerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of side product formation during pinene isomerization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during pinene isomerization experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My α-pinene isomerization is producing a low yield of the desired camphene (B42988) and a high concentration of various monocyclic terpenes like limonene (B3431351) and terpinolene. What should I investigate?
A1: Low selectivity towards camphene often points to issues with the catalyst's acidity or the reaction conditions. The reaction is thought to proceed via a pinanyl cation, which can undergo rearrangement to either bi/tricyclic products (like camphene) or open to form monocyclic p-menthadienes (like limonene).[1]
-
Catalyst Acidity: Catalysts with very strong acid sites may favor the formation of monocyclic terpenes over camphene.[2] Consider using a catalyst with weaker acid sites. Titanate nanotubes and certain modified zeolites have shown high selectivity for camphene.[2][3]
-
Temperature Control: While higher temperatures increase the overall conversion rate, they might not favor the kinetic product (camphene). Evaluate a range of temperatures to find the optimal balance between conversion and selectivity.
-
Reaction Time: Monitor the reaction progress over time. Camphene might be an intermediate that converts to other products with prolonged reaction times.
Q2: I am observing significant amounts of polymeric byproducts in my reaction mixture. How can this be minimized?
A2: Polymerization is a common side reaction, especially under strongly acidic conditions.
-
Catalyst Choice: Highly acidic catalysts can promote polymerization. Consider switching to a milder solid acid catalyst.
-
Temperature: High reaction temperatures can accelerate polymerization. Attempt the reaction at the lower end of the effective temperature range.
-
Solvent-Free Conditions: Some studies show high selectivity in solvent-free conditions, which can sometimes reduce polymerization by increasing the concentration of the reactant at the catalyst surface.[2][3]
Q3: In my α-pinene oxide isomerization, the primary side product is campholenic aldehyde, but the target is trans-carveol. How can I shift the selectivity?
A3: The selectivity between campholenic aldehyde and trans-carveol is highly dependent on the solvent system and catalyst properties.[4][5]
-
Solvent Choice: The polarity and basicity of the solvent are critical.[6]
-
Catalyst Acidity: The acidity of the catalyst can promote the rearrangement to campholenic aldehyde.[5] Using a catalyst with a more basic character may reduce this side reaction.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in pinene isomerization.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. research.abo.fi [research.abo.fi]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Enhancing enantioselectivity in (+)-2-Pinene-based reactions
Welcome to the Technical Support Center for Enhancing Enantioselectivity in (+)-2-Pinene-Based Reactions. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered in enantioselective reactions involving this compound.
Issue 1: Low Enantiomeric Excess (% ee)
Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The following guide provides a systematic approach to identify and resolve the root cause.
Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature for a similar reaction. What are the first things I should check?
A1: The initial step is to rigorously validate your analytical method, typically chiral HPLC or GC, to ensure it's not providing misleading ee values. Following that, scrutinize the purity of all your starting materials.[1]
-
Analytical Method Validation: Confirm that you have a good resolution between enantiomers (Resolution > 1.5) and that your method is both precise and accurate.[1]
-
Reagent Purity: Trace impurities in your this compound, substrate, or other reagents can act as inhibitors or facilitate a non-selective background reaction.[1]
-
Catalyst/Ligand Quality: The purity of your chiral ligand or catalyst is critical. Even minor variations can drastically impact enantioselectivity. Consider using a freshly prepared or newly purchased catalyst from a reliable source.[1]
Q2: I've confirmed my analytical method and the purity of my reagents, but the enantioselectivity is still poor and inconsistent between runs. What should I investigate next?
A2: Inconsistent results often point towards issues with the reaction conditions. The most critical parameters to examine are the solvent, temperature, and atmospheric conditions.[1][2]
-
Solvent: The choice of solvent and its purity are paramount. The presence of impurities, especially water, can be detrimental to many asymmetric reactions.[1] It is advisable to screen a range of anhydrous solvents with varying polarities.[2]
-
Temperature: Many enantioselective reactions are highly sensitive to temperature fluctuations.[1] Generally, lower temperatures lead to higher enantioselectivity, as it can increase the energy difference between the diastereomeric transition states.[2][3] A temperature optimization study is highly recommended.
-
Atmospheric Conditions: If your catalyst or reagents are sensitive to air or moisture, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[2][3]
Q3: My reaction is clean, and the yield is high, but the ee remains low. What other factors could be at play?
A3: If the reaction is proceeding efficiently but with poor selectivity, the issue likely lies in the catalyst-substrate interaction or the reaction concentration.
-
Catalyst Loading: The concentration of your catalyst can influence the reaction. Try varying the catalyst loading to find the optimal concentration that favors the desired catalytic cycle over any non-catalyzed background reactions.[3]
-
Substrate Concentration: The concentration of the substrate can also affect the reaction kinetics and enantioselectivity. Consider performing a concentration optimization study.[2]
-
Ligand Structure: The chiral ligand derived from this compound may not be optimal for your specific substrate. Small modifications to the ligand structure can have a significant impact on the stereochemical outcome.[4]
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Issue 2: Poor Reaction Yield or Incomplete Conversion
A low yield or an incomplete reaction can be due to catalyst deactivation or suboptimal reaction conditions.
Q1: My reaction starts but stops before all the starting material is consumed. What is the likely cause?
A1: This is a classic indication of catalyst deactivation. The most common reasons for this are impurities in the starting materials or solvent that act as catalyst poisons.[1] Thoroughly purify all reagents and ensure your solvent is of the highest quality. If using an air-sensitive catalyst, ensure that your technique for maintaining an inert atmosphere is rigorous.[1]
Q2: The reaction yield is low, but the enantioselectivity is good. How can I improve the yield without compromising the ee?
A2: In this scenario, the focus should be on optimizing the reaction conditions to favor product formation.
-
Reaction Time and Temperature: The reaction may not have reached completion. Try extending the reaction time. If the reaction is slow at a low temperature that is favorable for high ee, a careful and incremental increase in temperature might improve the rate without significantly diminishing the enantioselectivity.
-
Reagent Stoichiometry: Ensure the stoichiometry of your reagents is correct. A slight excess of one reagent might be necessary to drive the reaction to completion.
Decision Tree for Improving Yield
Caption: A decision tree for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q1: How critical is the enantiomeric purity of the starting this compound?
A1: The enantiomeric purity of your starting pinene is absolutely critical. The pinene backbone is often the sole source of chirality in the resulting ligand or catalyst. Any enantiomeric impurity in the starting material will directly lead to a lower enantiomeric excess in your final product.
Q2: Can the choice of metal precursor impact the enantioselectivity when using a pinene-derived ligand?
A2: Yes, the metal precursor can have a significant impact. The nature of the metal and its counter-ion can influence the geometry and electronic properties of the active catalytic species, thereby affecting the enantioselectivity. It is often worthwhile to screen different metal precursors (e.g., salts with different counter-ions) during reaction optimization.
Q3: For hydroboration-oxidation reactions of this compound, what are the key factors for achieving high stereoselectivity?
A3: The hydroboration of α-pinene is a classic example of a reaction controlled by steric hindrance.[5] The borane (B79455) reagent approaches the double bond from the face opposite to the sterically bulky gem-dimethyl bridge.[6] The reaction is a syn addition, meaning the boron and hydrogen add to the same face of the double bond.[7][8] The subsequent oxidation step occurs with retention of configuration.[5][6] To ensure high stereoselectivity, it is important to use a sterically hindered borane reagent if needed and to control the reaction temperature.
Q4: Are there any general guidelines for solvent selection in this compound based reactions?
A4: While the optimal solvent is reaction-dependent, some general guidelines can be followed. Non-coordinating solvents like toluene (B28343) or hexane (B92381) are often a good starting point for many metal-catalyzed reactions. Ethereal solvents like THF can also be effective but may coordinate to the metal center and influence reactivity and selectivity. A solvent screen is always recommended during the initial stages of optimizing a new reaction.[2][9]
Data Presentation
Table 1: Effect of Solvent and Temperature on Enantioselectivity in a Representative Asymmetric Addition
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 95 | 85 |
| 2 | Toluene | 0 | 92 | 92 |
| 3 | Toluene | -20 | 85 | 96 |
| 4 | THF | 25 | 98 | 75 |
| 5 | THF | 0 | 96 | 82 |
| 6 | Hexane | 25 | 90 | 88 |
| 7 | Hexane | 0 | 88 | 94 |
| 8 | CH₂Cl₂ | 25 | 93 | 80 |
Note: Data is representative and intended for illustrative purposes.
Table 2: Influence of Catalyst Loading on a Generic Pinene-Based Catalytic Reaction
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | ee (%) |
| 1 | 1 | 24 | 70 | 95 |
| 2 | 2 | 18 | 85 | 95 |
| 3 | 5 | 10 | >99 | 94 |
| 4 | 10 | 6 | >99 | 93 |
Note: Data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Allylation using a this compound-Derived Ligand
-
Preparation of the Catalyst: In a flame-dried Schlenk flask under an inert atmosphere (Argon), the metal precursor (1.0 equiv) and the chiral ligand (1.1 equiv) are dissolved in an anhydrous solvent (e.g., toluene). The mixture is stirred at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate flame-dried Schlenk flask, the substrate (1.0 equiv) is dissolved in the same anhydrous solvent. The solution is cooled to the desired temperature (e.g., 0 °C).
-
Initiation of the Reaction: The prepared catalyst solution is then transferred via cannula to the substrate solution. The allylic reagent (1.2 equiv) is added dropwise to the reaction mixture.
-
Monitoring and Work-up: The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Hydroboration-Oxidation of (+)-α-Pinene
-
Hydroboration Step: To a solution of (+)-α-pinene (1.0 equiv) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of borane-THF complex (BH₃·THF, 0.4 equiv) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Oxidation Step: The reaction mixture is cooled back to 0 °C. A 3 M aqueous solution of sodium hydroxide (B78521) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide. The rate of addition should be controlled to maintain the reaction temperature below 40 °C.
-
Work-up: After the addition is complete, the mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
Purification: The resulting isopinocampheol can be purified by distillation or crystallization.
Visualizations
Logical Relationship for Catalyst Optimization
Caption: A logical workflow for optimizing a pinene-based catalyst system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yields of Pinene-Derived Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analysis of pinene-derived compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low yield and poor selectivity in α-pinene oxidation.
-
Question: I am getting a low yield of my desired product and a mixture of several byproducts during the oxidation of α-pinene. What are the first steps to troubleshoot this?
-
Answer: A low yield and poor selectivity in α-pinene oxidation can stem from several factors. A systematic evaluation of your reaction parameters is the crucial first step. Begin by assessing the following:
-
Reaction Temperature: Temperature significantly influences both the conversion of α-pinene and the selectivity towards different products.[1] An increase in temperature generally increases the conversion rate but may also promote the formation of undesired by-products.[1][2]
-
Catalyst System: The choice of catalyst is critical for directing the reaction towards the desired product, whether it be α-pinene oxide, verbenol, or verbenone (B1202108).[1][3][4] The catalyst concentration also plays a significant role; an inappropriate concentration can lead to undesirable side reactions or kinetic limitations.[1]
-
Reaction Time: The duration of the reaction impacts the product distribution. For instance, longer reaction times can lead to the further oxidation of initial products into other compounds.[1][5]
-
Oxidant and Solvent: The type and amount of oxidant (e.g., H₂, O₂, TBHP) and the choice of solvent can dramatically alter the product profile.[1][6][7]
-
Issue 2: Significant formation of campholenic aldehyde as a byproduct.
-
Question: I am observing significant amounts of campholenic aldehyde in my α-pinene oxidation reaction. How can I minimize its formation?
-
Answer: Campholenic aldehyde is a common byproduct resulting from the isomerization of α-pinene oxide.[1][4] To minimize its formation, consider the following strategies:
-
Solvent Choice: The polarity and basicity of the solvent can influence the selectivity. In some cases, nonpolar solvents may favor the formation of campholenic aldehyde, while more basic solvents can suppress it.[1][8]
-
Catalyst Acidity: The acidity of the catalyst can promote the rearrangement of α-pinene oxide to campholenic aldehyde.[1] Using a catalyst with optimized acidity or a more basic character can reduce this side reaction.
-
Temperature Control: Higher temperatures can sometimes favor isomerization reactions. Maintaining a lower reaction temperature may help to minimize the formation of campholenic aldehyde.[1]
-
Acid Concentration: In reactions involving acidic conditions, the concentration of the acid can dramatically affect the formation of campholenic aldehyde. The yield of this byproduct can increase significantly with higher acid concentrations.[6]
-
Issue 3: Low yield in the isomerization of α-pinene to camphene (B42988).
-
Question: My synthesis of camphene from α-pinene is resulting in a low yield. What catalysts are recommended to improve this?
-
Answer: The isomerization of α-pinene to camphene is a key step in the synthesis of camphor (B46023).[9] The choice of catalyst is critical for achieving a high yield. While natural clay activated with hydrochloric acid has been used, superior results can be obtained with other catalysts.[9] The use of titanium dioxide (TiO₂) as a catalyst has been shown to significantly increase the yield of camphene to as high as 85%, compared to 55-62% with activated clay.[9]
Issue 4: Difficulty in separating α-pinene and β-pinene.
-
Question: I am having trouble separating α-pinene from β-pinene in a mixture. What is an effective method for this?
-
Answer: The separation of α-pinene and β-pinene can be challenging due to their similar boiling points. A highly effective method is fractional distillation in the presence of diethylene glycol.[10] Diethylene glycol forms azeotropic mixtures with both isomers, but the properties of these azeotropes allow for an efficient separation.[10] During distillation, the initial distillate will be rich in α-pinene.[10]
Frequently Asked Questions (FAQs)
Synthesis & Methodology
-
What are the key stages in the "classical synthesis" of camphor from α-pinene? The classical synthesis of camphor from α-pinene involves several stages. The first is the preparation of bornyl chloride by the action of dry hydrogen chloride on α-pinene.[9] This is followed by a Wagner-Meerwein rearrangement.[9] Subsequent steps involve the conversion of bornyl chloride to isobornyl acetate (B1210297), which is then hydrolyzed and oxidized to yield camphor.[11][12]
-
How can I improve the yield of verbenone from the biotransformation of α-pinene? Several strategies can enhance verbenone yield. One approach is the use of a bi-enzymatic cascade system. For example, a combination of versatile peroxidase and laccase can significantly improve the oxidation efficiency of α-pinene to verbenone, with conversions reaching up to 80%.[3] Another method involves using specific microbial cultures. For instance, Aspergillus niger has been used for the bioconversion of alpha-pinene (B124742) to verbenone.[5] Optimizing reaction conditions such as temperature and reaction time is also crucial. For example, with a CuAPO-5(0.06) molecular sieve catalyst, increasing the reaction time from 6 to 12 hours can significantly increase both the conversion of α-pinene and the selectivity for verbenone.[5]
-
What are some modern, more efficient methods for extracting α-pinene? While conventional methods like hydrodistillation and solvent extraction are used, they can be time-consuming and labor-intensive.[13][14] Novel methods such as supercritical fluid extraction and microwave-assisted extraction can reduce extraction time, cost, and energy.[13][14] Advanced green and solvent-free techniques like ultrasonic-microwave-assisted extraction are even more efficient, offering higher extraction efficiency and separation of α-pinene.[13][14]
Analysis & Purification
-
What is a reliable method for quantifying α-pinene and its derivatives in biological samples? Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for the quantitation of α-pinene and its metabolites, such as α-pinene oxide, in biological matrices like blood and tissues.[15][16][17] This technique offers high sensitivity and selectivity. For volatile compounds like α-pinene, headspace GC-MS is particularly effective.[17]
-
How can I purify pinene isomers? Several techniques can be employed for the purification of pinene isomers:
-
Fractional Distillation: This is a common method for separating liquids with different boiling points.[18]
-
Selective Adsorption/Crystallization: Materials like crystalline aluminosilicates (zeolites) can separate isomers based on electrochemical attraction and molecular configuration.[2] For solid isomers or derivatives, crystallization can be a viable technique.[2]
-
Gas Chromatography (GC): Analytical GC with a chiral column is excellent for assessing the purity of fractions and can separate all four pinene isomers: (+)-α, (-)-α, (+)-β, and (-)-β.[2]
-
Data Presentation
Table 1: Comparison of Catalysts for α-Pinene Isomerization to Camphene
| Catalyst | Yield of Camphene (%) | Reference |
| Activated Clay | 55-62 | [9] |
| Titanium Dioxide (TiO₂) | up to 85 | [9] |
Table 2: Effect of Reaction Time on α-Pinene Oxidation using CuAPO-5(0.06) Catalyst
| Reaction Time (hours) | α-Pinene Conversion (%) | Verbenone Selectivity (%) | Reference |
| 6 | 64.4 | 23.9 | [5] |
| 12 | 84.7 | 40.1 | [5] |
Table 3: Yields in the Epoxidation of α-Pinene under Varying Acid Concentrations
| H₂SO₄ Concentration (M) | α-Pinene Oxide Yield (%) | Campholenic Aldehyde Yield (%) | Sobrerol Yield (%) | Reference |
| 0.04 | 38 | ~1 | 4 | [6] |
| 0.09 | 4 | ~20 | 10 | [6] |
Experimental Protocols
Protocol 1: Isomerization of α-Pinene to Camphene using a Titanium Dioxide Catalyst
This protocol is based on the general principle of using TiO₂ as a catalyst for improved camphene yield.[9]
-
Catalyst Preparation: If required, activate the TiO₂ catalyst according to the supplier's instructions or literature procedures.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-pinene.
-
Catalyst Addition: Add the TiO₂ catalyst to the α-pinene. The catalyst loading should be optimized based on preliminary experiments.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., refer to specific literature for optimal temperature) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of α-pinene and the yield of camphene.
-
Work-up: Once the reaction has reached completion or the desired conversion, cool the mixture to room temperature.
-
Purification: Separate the catalyst from the product mixture by filtration. The crude product can then be purified by fractional distillation to isolate the camphene.
Protocol 2: Quantification of α-Pinene Oxide in Rodent Blood by GC-MS
This protocol is a summary of the method described for the quantification of α-pinene oxide (APO) in biological samples.[15][16]
-
Sample Preparation:
-
GC-MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject 1 µL of the sample into the GC-MS system.[15]
-
Example GC Conditions:
-
Example MS Conditions:
-
-
Quantification:
-
Generate a standard curve using matrix-matched standards.
-
Quantify the APO concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for low yield in pinene oxidation.
Caption: Synthetic pathway from α-pinene to camphor.
Caption: Bi-enzymatic cascade for α-pinene to verbenone conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
- 7. Adding value to terpenes: copper-catalyzed oxidation of α-pinene in water under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06525E [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]
- 10. US3987121A - Process for separating alpha-pinene from beta-pinene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Simple Plug‐In Synthetic Step for the Synthesis of (−)‐Camphor from Renewable Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction and purification of α-pinene; a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of an analytical method for quantitation of alpha-pinene oxide in rodent blood and mammary tissue by GC/MS | RTI [rti.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Optimizing derivatization procedures for multifunctional oxidation products of α-pinene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization procedures for multifunctional oxidation products of α-pinene for gas chromatography-mass spectrometry (GC-MS) analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of α-pinene oxidation products.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon) and with a desiccant. Water will react with silylating agents, reducing their effectiveness.[1][2] |
| Insufficient Reagent | Use a molar excess of the derivatizing agent. For silylation with BSTFA, a general rule is at least a 2:1 molar ratio of reagent to active hydrogens. For complex mixtures, a higher excess may be necessary. |
| Steric Hindrance | For sterically hindered hydroxyl groups (e.g., in some pinanediol isomers), increase the reaction temperature (e.g., 60-80°C) and/or extend the reaction time.[3] Consider using a more potent silylating agent like MSTFA or adding a catalyst such as trimethylchlorosilane (TMCS).[3][4] |
| Incorrect Reagent for Functional Group | Ensure the chosen derivatization reagent is appropriate for the target functional groups. For multifunctional compounds, a multi-step approach may be necessary (see Experimental Protocols). |
| Sample Matrix Effects | Interfering compounds in the sample matrix can inhibit the derivatization reaction. Clean up the sample using solid-phase extraction (SPE) prior to derivatization. |
Issue 2: Incomplete Derivatization
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Time or Temperature | Optimize reaction conditions by analyzing aliquots at different time points and temperatures to determine when the product peak area maximizes in the chromatogram. Some reactions may require heating for several hours. |
| Poor Solubility of Analyte | If the dried sample extract does not dissolve in the derivatization reagent, the reaction will be inefficient. Try adding a small amount of a suitable anhydrous solvent like pyridine (B92270) or ethyl acetate (B1210297) to aid dissolution before adding the reagent. |
| Reagent Degradation | Derivatization reagents are sensitive to moisture and can degrade over time. Use fresh reagents and store them properly according to the manufacturer's instructions. |
Issue 3: Formation of Multiple Peaks for a Single Analyte
| Potential Cause | Recommended Solution |
| Formation of Geometric Isomers | Derivatization of carbonyl compounds with reagents like PFBHA can form (E) and (Z) isomers, which may be separated by the GC column, resulting in two peaks. This is a known phenomenon and the sum of the peak areas should be used for quantification.[5] |
| Incomplete Derivatization | If the reaction is not complete, both the derivatized and underivatized (or partially derivatized) analyte will be present, leading to multiple peaks. Optimize reaction conditions as described above. |
| Tautomerization | For compounds with keto-enol tautomerism, derivatization can lead to multiple products. A two-step approach, starting with methoximation to stabilize the carbonyl group before silylation, can prevent this. |
Frequently Asked Questions (FAQs)
Q1: Which silylating reagent is better for α-pinene oxidation products, BSTFA or MSTFA?
A1: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents suitable for the hydroxyl and carboxyl groups found in α-pinene oxidation products. MSTFA is generally considered more volatile, and its byproducts are less likely to interfere with early eluting peaks in the chromatogram.[4] For sterically hindered hydroxyl groups, MSTFA may offer better reactivity.[3] The addition of a catalyst like 1% trimethylchlorosilane (TMCS) can enhance the reactivity of both reagents.[4]
Q2: My sample contains compounds with carbonyl, carboxyl, and hydroxyl groups. Can I derivatize them all in a single step?
A2: A single-step derivatization is often insufficient for multifunctional compounds. A multi-step approach is recommended. A common strategy involves:
-
Oximation: Derivatize carbonyl groups first using a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This step protects the carbonyl group and prevents tautomerization.[6]
-
Esterification: Convert carboxylic acid groups to esters, for example, using BF3-methanol.[7]
-
Silylation: Derivatize hydroxyl groups using a silylating agent like BSTFA or MSTFA.[6]
Q3: How can I be sure my derivatization reaction has gone to completion?
A3: The best way to confirm complete derivatization is to analyze aliquots of the reaction mixture at different time points. When the peak area of the derivatized product no longer increases with additional reaction time, the reaction is likely complete.
Q4: What are common side products in silylation reactions and how can I minimize them?
A4: A common side product is the disiloxane (B77578) formed from the hydrolysis of the silylating agent in the presence of moisture. To minimize this, it is crucial to maintain anhydrous conditions throughout the procedure.[1]
Q5: Can I analyze my derivatized samples the next day?
A5: The stability of derivatized products can vary. Silyl ethers, in particular, are susceptible to hydrolysis. It is best to analyze derivatized samples as soon as possible. If storage is necessary, ensure the sample is in a tightly sealed vial under an inert atmosphere.
Quantitative Data Summary
The following table summarizes typical derivatization conditions and reported efficiencies for relevant functional groups and compounds. Direct quantitative comparisons for all α-pinene oxidation products are limited in the literature; therefore, data for analogous compounds are included.
| Analyte/Functional Group | Derivatization Reagent | Solvent | Temperature (°C) | Time (min) | Reported Efficiency/Observations |
| Carboxylic Acids (general) | BSTFA + 1% TMCS | Pyridine | 75 | 70 | Optimized conditions for a range of dicarboxylic acids in aerosol samples.[8] |
| Carboxylic Acids (general) | BF3-Methanol (14%) | Methanol | 60 | 60 | A common method for esterification of fatty acids.[7] |
| Hydroxylated Carboxylic Acids | MTBSTFA | THF | 130 | 90 | Optimized for organic acids in plant extracts, showing high yield.[9] |
| Sterically Hindered Alcohols | BSTFA + TMCS | Pyridine | 60-80 | 60+ | Increased temperature and time are often necessary.[3] |
| Carbonyls (general) | PFBHA | Acetonitrile | Room Temp. | 24 hours | Effective for derivatizing carbonyls in complex mixtures.[10] |
| Pinacolyl alcohol (analog for pinanediol) | p-tolyl isocyanate | - | - | - | >99% efficiency reported.[11] |
Experimental Protocols
Protocol 1: Single-Step Silylation of Hydroxyl and Carboxyl Groups
This protocol is suitable for α-pinene oxidation products that primarily contain hydroxyl and carboxyl functional groups, such as pinic acid and pinanediol.
-
Sample Preparation: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS or MSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction: Heat the vial at 70°C for 60 minutes.
-
Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS.
Protocol 2: Two-Step Derivatization for Carbonyl and Hydroxyl/Carboxyl Groups
This protocol is designed for complex mixtures containing carbonyls, hydroxyls, and carboxyls, such as samples containing pinonaldehyde and pinonic acid.
-
Sample Preparation: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen.
-
Step 1: Oximation of Carbonyls
-
Add 50 µL of a 20 mg/mL solution of PFBHA in anhydrous pyridine.
-
Cap the vial and heat at 80°C for 40 minutes.
-
Cool the sample to room temperature and evaporate the solvent under a stream of nitrogen.
-
-
Step 2: Silylation of Hydroxyl and Carboxyl Groups
-
To the dried residue from Step 1, add 50 µL of anhydrous pyridine and 50 µL of BSTFA.
-
Cap the vial and heat at 80°C for 40 minutes.[10]
-
-
Analysis: Cool the vial to room temperature and add a suitable solvent (e.g., dichloromethane) before injection into the GC-MS.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional Group Analysis of α-Pinene Oxidation Products Using Derivatization Reactions and High-Resolution Electrospray Ionization Collision-Induced Dissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative analysis of (+)-α-pinene and (-)-α-pinene biological activity
A Comparative Analysis of the Biological Activities of (+)-α-Pinene and (-)-α-Pinene
Introduction
α-Pinene, a bicyclic monoterpene, is a primary constituent of essential oils from various coniferous trees and herbs. It exists as two enantiomers, (+)-α-pinene and (-)-α-pinene, which are non-superimposable mirror images of each other. While structurally similar, these enantiomers often exhibit distinct biological activities, a phenomenon known as enantioselectivity. This guide provides a comparative analysis of the biological activities of (+)-α-pinene and (-)-α-pinene, supported by experimental data, to assist researchers and drug development professionals in understanding their differential therapeutic potential. A wide range of pharmacological activities have been reported for pinenes, including antimicrobial, anti-inflammatory, antioxidant, antitumor, and analgesic effects.[1][2][3]
Antimicrobial Activity
The enantioselectivity of α-pinene is particularly pronounced in its antimicrobial effects. Overwhelming evidence suggests that the (+)-enantiomer possesses significantly broader and more potent antimicrobial properties compared to the (-)-enantiomer.
Comparative Data
Studies consistently show that (+)-α-pinene exhibits microbicidal effects against a range of bacteria and fungi, while (-)-α-pinene is often inactive at similar concentrations.[4][5][6] For instance, one study found that only the positive enantiomers of α- and β-pinene were active in an agar (B569324) diffusion test.[5] The minimal inhibitory concentration (MIC) for (+)-α-pinene ranged from 117 to 4,150 µg/mL against various pathogens, whereas no antimicrobial activity was detected for the negative enantiomers at concentrations up to 20,000 µg/mL.[4][5]
However, it is important to note conflicting findings in the literature. One study reported that the (-) enantiomer of α-pinene was more effective against 18 out of 25 different bacterial strains tested.[7][8] These discrepancies highlight the need for further research to clarify the antimicrobial spectrum of each enantiomer against specific microbial species and strains.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | (+)-α-Pinene | (-)-α-Pinene | Reference |
| Candida albicans | 3,125 | >20,000 | [6] |
| Cryptococcus neoformans | 117 - 4,150 | >20,000 | [4][5] |
| Rhizopus oryzae | 390 | >20,000 | [6] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4,150 - 6,250 | >20,000 | [4][6] |
Synergistic and Anti-Biofilm Effects
(+)-α-Pinene has demonstrated synergistic activity when combined with conventional antibiotics. For example, it shows a synergistic effect with ciprofloxacin (B1669076) against MRSA.[4][5][9] Furthermore, (+)-α-pinene can prevent biofilm formation by C. albicans at its MIC concentration, an important attribute for combating persistent fungal infections.[4][5][6] Time-kill curve analysis revealed that (+)-α-pinene was highly toxic to Candida albicans, eliminating 100% of the inoculum within 60 minutes, while the bactericidal effect against MRSA occurred after 6 hours.[4][5][6]
Experimental Protocol: Minimal Inhibitory Concentration (MIC) Determination
The MIC is typically determined using the broth microdilution method following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized microbial suspension (e.g., 5 x 10^5 CFU/mL for bacteria) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds, (+)-α-pinene and (-)-α-pinene, are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: The standardized microbial suspension is added to each well of the microtiter plate.
-
Controls: Positive (microbes in broth without test compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anti-inflammatory Activity
Significant differences in anti-inflammatory potential have been observed between the two enantiomers, with (+)-α-pinene emerging as the more potent agent.
Comparative Data
In studies using human chondrocytes, a model for osteoarthritis research, (+)-α-pinene demonstrated superior anti-inflammatory and chondroprotective effects compared to its negative counterpart.[10][11] At non-cytotoxic concentrations, (+)-α-pinene was the most potent inhibitor of inflammatory and catabolic pathways induced by interleukin-1β (IL-1β).[10] Specifically, it inhibited the activation of NF-κB and JNK and suppressed the expression of inflammatory genes like iNOS and catabolic genes such as MMP-1 and MMP-13.[10][11] In contrast, (-)-α-pinene was found to be less active.[10][11]
Table 2: Comparative Anti-inflammatory Effects on IL-1β-induced Nitric Oxide (NO) Production in Human Chondrocytes
| Compound | Concentration (µg/mL) | Inhibition of NO Production (%) | Reference |
| (+)-α-Pinene | 200 | ~75% | [11] |
| (-)-α-Pinene | 200 | ~42% | [11] |
Mechanism of Action: Signaling Pathway Inhibition
The anti-inflammatory action of (+)-α-pinene is mediated through the suppression of key pro-inflammatory signaling pathways. In mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS), α-pinene (enantiomeric form not always specified) significantly decreased the production of inflammatory mediators like IL-6, TNF-α, and nitric oxide (NO).[12] This effect is linked to the inhibition of iNOS and COX-2 expression and the attenuation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[12]
Caption: Inhibition of NF-κB and MAPK pathways by (+)-α-pinene.
Experimental Protocol: Western Blot for NF-κB Activation
-
Cell Culture and Treatment: Macrophages or chondrocytes are cultured and pre-treated with various concentrations of (+)- or (-)-α-pinene for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., LPS or IL-1β).
-
Protein Extraction: Cells are lysed to extract cytoplasmic and nuclear proteins.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, NF-κB p65).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in cytoplasmic IκBα and an increase in nuclear NF-κB p65 indicate pathway activation, which is expected to be inhibited by (+)-α-pinene.
Other Biological Activities
Antioxidant Activity
While many studies confirm the antioxidant properties of α-pinene, most do not differentiate between the enantiomers.[13][14] α-Pinene has been shown to neutralize free radicals and protect against oxidative stress.[13] In animal models, α-pinene administration was found to decrease pro-inflammatory cytokines and malondialdehyde (MDA), an indicator of lipid peroxidation, while increasing levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT).[15] Further research is required to perform a direct comparative analysis of the antioxidant capacities of the individual enantiomers.
Spasmogenic Activity
In contrast to its antimicrobial and anti-inflammatory effects, the (-) enantiomer of α-pinene has been shown to be more active in modulating smooth muscle contraction. One study found (-)-α-pinene to be more spasmogenic on smooth muscle than the (+)-enantiomer.[7][8]
General Experimental Workflow
The evaluation of the biological activities of α-pinene enantiomers typically follows a standardized workflow from initial screening to mechanism of action studies.
Caption: General workflow for comparative biological analysis.
Conclusion
The biological activities of α-pinene are clearly enantioselective. Experimental evidence strongly indicates that (+)-α-pinene is the more potent enantiomer for antimicrobial and anti-inflammatory applications. It demonstrates broad-spectrum activity against bacteria and fungi and effectively suppresses key inflammatory pathways such as NF-κB and MAPK. In contrast, (-)-α-pinene appears to be largely inactive in these domains but may possess greater spasmogenic activity. These differences are critical for drug development, as formulations should utilize the most suitable enantiomer for a specific therapeutic target to maximize efficacy and minimize potential off-target effects. Future research should focus on resolving conflicting reports in antimicrobial studies and conducting direct comparative analyses of the enantiomers' antioxidant and other biological properties.
References
- 1. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-pinene - The terpene with powerful anti-inflammatory and respiratory benefits - biocrates life sciences gmbh [biocrates.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activities of α-pinene and β-pinene enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. [PDF] Biological Activities of α-Pinene and β-Pinene Enantiomers | Semantic Scholar [semanticscholar.org]
- 10. Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The effects of alpha-pinene on inflammatory responses and oxidative stress in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Enantiomeric Purity of α-Pinene: A Comparative Guide to VCD, Chiral GC, and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the quality, efficacy, and safety of chiral molecules. α-Pinene, a bicyclic monoterpene with two chiral centers, serves as a valuable model and starting material in asymmetric synthesis. This guide provides a comprehensive comparison of three powerful analytical techniques for determining the enantiomeric excess of α-pinene: Vibrational Circular Dichroism (VCD) spectroscopy, Chiral Gas Chromatography (Chiral GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.
Performance Comparison
The selection of an appropriate analytical method for determining the enantiomeric excess of α-pinene depends on various factors, including the required accuracy, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of VCD, Chiral GC, and NMR spectroscopy.
| Parameter | Vibrational Circular Dichroism (VCD) | Chiral Gas Chromatography (Chiral GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules in solution. | Physically separates enantiomers based on their differential interactions with a chiral stationary phase. | Differentiates enantiomers through the formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Accuracy | High; accuracy of around 1% for ee determination has been reported for α-pinene.[1] | High; accuracy is largely dependent on baseline resolution and calibration. | High; accuracy can be influenced by the choice of chiral solvating agent and signal resolution. |
| Precision (%RSD) | Typically < 2%. | Typically < 5%.[2] | Variable, can be < 5%.[2] |
| Limit of Detection (LOD) | Generally in the mg to µg range. | High sensitivity, typically in the pg to ng range.[2] | Lower sensitivity, typically in the mg to µg range.[2] |
| Sample Requirements | Neat liquid or solution (typically in CCl₄ or CDCl₃), non-destructive. | Volatile and thermally stable sample, requires vaporization. | Soluble sample, requires a suitable deuterated solvent and a chiral solvating agent. |
| Analysis Time | Rapid, with spectra acquisition in minutes.[3] | Typically 15-30 minutes per sample.[4][5] | Rapid data acquisition (minutes), but sample preparation may be required.[6] |
| Key Advantages | Non-destructive, provides absolute configuration information, applicable to a wide range of chiral molecules in solution.[7][8] | High resolution and sensitivity, well-established and widely available.[2] | Non-destructive, provides structural information, relatively fast for screening. |
| Key Limitations | Lower sensitivity compared to chromatographic methods, requires a chromophore for electronic CD.[7] | Destructive, requires sample volatility and thermal stability. | Lower sensitivity, requires a suitable chiral solvating agent, potential for signal overlap.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the determination of α-pinene enantiomeric excess using VCD, Chiral GC, and NMR spectroscopy.
Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol is based on the principles of measuring the differential absorption of polarized infrared light.
Instrumentation:
-
A commercial VCD spectrometer (e.g., Bruker PMA 50 coupled to a Tensor II FT-IR spectrometer).
-
Photoelastic modulator (PEM).
-
Liquid sample cell with BaF₂ or KBr windows (e.g., 50 µm path length).[9][10]
Sample Preparation:
-
Prepare solutions of α-pinene in a suitable solvent (e.g., carbon tetrachloride, CCl₄) at a concentration of approximately 40% (v/v).[9]
-
Prepare a series of calibration standards with known enantiomeric excess values ranging from pure (+)-α-pinene to pure (-)-α-pinene.
Data Acquisition:
-
Acquire the VCD and infrared (IR) absorption spectra of the solvent as a background.
-
Acquire the VCD and IR spectra of each calibration standard and the unknown sample in the mid-IR range (e.g., 1300-1000 cm⁻¹).[3]
-
Typical acquisition parameters include a resolution of 2-4 cm⁻¹ and a collection time of 10-20 minutes.[3][11]
Data Analysis:
-
Subtract the solvent spectrum from each sample spectrum.
-
Identify characteristic VCD bands for α-pinene (e.g., around 1202 cm⁻¹ and 1126 cm⁻¹).[3]
-
Create a calibration curve by plotting the intensity of a characteristic VCD band against the known enantiomeric excess of the standards.
-
Determine the enantiomeric excess of the unknown sample from the calibration curve.
Chiral Gas Chromatography (Chiral GC)
This method relies on the physical separation of the α-pinene enantiomers.[4]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Astec® CHIRALDEX™ G-DP or Agilent CP-Chirasil-Dex CB).[12][13]
-
Autosampler.
Sample Preparation:
-
Dilute the α-pinene sample in a suitable solvent (e.g., methylene (B1212753) chloride or heptane) to a concentration of approximately 4 mg/mL.[4]
Chromatographic Conditions:
-
Injection Volume: 1 µL with a split ratio (e.g., 1:50 or 1:70).[4]
-
Injector Temperature: 220-250 °C.[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[4][13]
-
Oven Temperature Program: Isothermal at 50°C or a temperature gradient (e.g., hold at 50°C for 3 min, then ramp to 200°C at 2°C/min).[4]
Data Analysis:
-
Identify the peaks corresponding to (+)-α-pinene and (-)-α-pinene based on their retention times, confirmed by injecting pure standards.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique utilizes a chiral solvating agent to induce chemical shift differences between the enantiomers.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
Sample Preparation:
-
Dissolve a known amount of the α-pinene sample in a deuterated solvent (e.g., CDCl₃).
-
Add a suitable chiral solvating agent (CSA), such as a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) or a chiral alcohol, in a specific molar ratio to the analyte. The optimal ratio needs to be determined experimentally.
-
Prepare a series of samples with varying ratios of the CSA to the analyte to find the optimal conditions for signal separation.
Data Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum of the α-pinene sample without the CSA.
-
Acquire ¹H NMR spectra of the samples containing the CSA.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis:
-
Identify a proton signal in the α-pinene spectrum that shows clear separation into two distinct signals in the presence of the CSA. These two signals correspond to the two enantiomers complexed with the CSA.
-
Integrate the areas of the two separated signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ and Integral₂ are the integration values of the signals for the major and minor enantiomers, respectively.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for determining the enantiomeric excess of α-pinene using VCD spectroscopy and provide a logical comparison of the three techniques.
Caption: Workflow for enantiomeric excess determination of α-pinene using VCD spectroscopy.
Caption: Logical comparison of VCD, Chiral GC, and NMR for ee determination.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Authenticity control of pine sylvestris essential oil by chiral gas chromatographic analysis of α-pinene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dicroismo circolare vibrazionale - Strumentazione da laboratorio [sintak.it]
- 8. jascoinc.com [jascoinc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. agilent.com [agilent.com]
Comparison of different catalysts for solvent-free pinene hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The solvent-free hydrogenation of pinene is a critical transformation in the synthesis of valuable pinane (B1207555) isomers, which serve as key intermediates in the pharmaceutical, fragrance, and fine chemical industries. The choice of catalyst is paramount in achieving high conversion and selectivity, particularly towards the desired cis-pinane (B1246623) diastereomer, while adhering to green chemistry principles. This guide provides an objective comparison of various catalysts employed in this reaction, supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection and experimental design.
Performance Comparison of Catalysts
The efficiency and selectivity of pinene hydrogenation are highly dependent on the active metal, the support material, and the reaction conditions. Below is a summary of the performance of different catalytic systems in the solvent-free hydrogenation of pinene.
| Catalyst | Support | Pinene Conversion (%) | cis-Pinane Selectivity (%) | Reusability | Key Findings |
| Palladium (Pd) | Carbon (C) | Quantitative | 72-89 | High (13 cycles) | Pd/C demonstrates excellent reusability and high conversion, making it a robust choice for this transformation.[1][2][3] The selectivity towards cis-pinane is consistently high.[1][2][3] |
| Palladium (Pd) | Alumina (Al₂O₃) | Quantitative | 72-89 | High (14 cycles) | Similar to Pd/C, Pd/Al₂O₃ shows high conversion and selectivity, with slightly better reusability in some studies.[1][2] |
| Palladium (Pd) | Silica (B1680970) (SiO₂) | Quantitative | 72-89 | Low (1 cycle) | While initial performance is comparable to other supports, Pd/SiO₂ suffers from poor recyclability, limiting its practical application.[1][2] |
| Platinum (Pt) | Nanoparticles (aq.) | >99 | ~94 | High (5 cycles) | A platinum nanoparticle system stabilized by sodium lignosulfonate in an aqueous medium (though not strictly solvent-free) shows exceptional selectivity to cis-pinane under mild conditions.[4] |
| Ruthenium (Ru) | Carbon (C) | High | High | Good | Ruthenium-based catalysts have been reported to be highly active and selective for pinene hydrogenation.[5] |
| Rhodium (Rh) | Alumina (Al₂O₃) | ~30 | ~50:50 (cis:trans) | Not specified | In one study, 1% Rh/Al₂O₃ led to isomerization to α-pinene with limited further hydrogenation, resulting in low conversion and poor selectivity.[6] |
| Nickel (Ni) | N-doped Carbon@Mesoporous Silica | >99 | ~95 | High (>7 cycles) | A non-precious metal catalyst, Ni/N-C@MS, demonstrates excellent performance in the aqueous phase hydrogenation of α-pinene, offering a cost-effective and green alternative.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized and specific experimental protocols for the solvent-free hydrogenation of pinene.
General Protocol for Heterogeneous Catalysis in a Batch Reactor
This protocol is a generalized procedure based on common practices for solvent-free hydrogenations using heterogeneous catalysts.
-
Catalyst Preparation: The catalyst (e.g., 5 wt% Pd/C) is typically used as received or can be prepared via standard impregnation and reduction methods.
-
Reactor Setup: A high-pressure autoclave equipped with a magnetic stir bar and a gas inlet is used. The reactor is charged with the pinene substrate and the catalyst. The catalyst loading is typically in the range of 0.01 to 1 mol% relative to the substrate.
-
Reaction Execution: The autoclave is sealed and purged several times with hydrogen gas to remove air. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 0.1 to 2.75 MPa). The reaction mixture is stirred vigorously at a set temperature (e.g., room temperature to 120 °C) for a specified duration (e.g., 1 to 24 hours).[7][8]
-
Work-up and Analysis: After the reaction, the autoclave is cooled and depressurized. The catalyst is separated from the product mixture by filtration (e.g., through a pad of Celite) or centrifugation. The resulting liquid product is then analyzed by techniques such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of pinene and the selectivity towards the pinane isomers.
Specific Protocol: Aqueous-Phase Hydrogenation with a Ni-based Catalyst
The following protocol is adapted from a study on the aqueous-phase hydrogenation of α-pinene using a nickel-based catalyst.[7]
-
Catalyst Synthesis: An amphiphilic catalyst (Ni/N-C@MS) is synthesized by loading nickel nanoparticles onto a nitrogen-doped carbon shell coated on mesoporous silica nanospheres via an impregnation-reduction method.
-
Reaction Procedure: In a 50 mL PTFE-lined autoclave, 1.0 g of α-pinene and 0.05 g of the Ni/N-C@MS catalyst are added, along with 4 mL of water.
-
Hydrogenation: The autoclave is purged with hydrogen at 1 MPa three times. The pressure is then increased to 3 MPa. The reaction is heated to 120 °C in an oil bath and stirred at 450 rpm for 3 hours.
-
Product Separation and Analysis: After the reaction, the mixture is cooled. The organic product phase is easily separated from the aqueous phase containing the catalyst. The product composition is determined by GC analysis. The catalyst can be recovered and reused for subsequent runs.
Visualizing the Process
To better understand the workflow and the chemical transformation, the following diagrams are provided.
Caption: A typical experimental workflow for solvent-free pinene hydrogenation.
Caption: Reaction scheme for the hydrogenation of α- and β-pinene to pinane isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenation of α-Pinene over Platinum Nanoparticles Reduced and Stabilized by Sodium Lignosulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous-phase hydrogenation of α-pinene to cis-pinane using an amphiphilic Ni-based catalyst :: BioResources [bioresources.cnr.ncsu.edu]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Validated GC-MS Methods for Simultaneous Monoterpene Analysis, Including α-Pinene
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of monoterpenes such as α-pinene, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a decisive and widely validated analytical technique.[1][2][3] This guide provides a comprehensive comparison of a validated GC-MS method with alternative analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.
Performance Comparison of Analytical Methods
The choice of analytical method for monoterpene analysis depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. While GC-MS is a powerful tool, other techniques like Gas Chromatography with Flame Ionization Detection (GC-FID), and spectroscopic methods also find application. The following tables summarize the quantitative performance of a validated GC-MS method and compare it with alternative approaches.
Table 1: Performance Characteristics of a Validated GC-MS/MS Method for Monoterpene Analysis
| Parameter | Performance Metric |
| Linearity (R²) | ≥ 0.998[4] |
| Accuracy (% Recovery) | 80.23 – 115.41%[4] |
| Intra-day Precision (% RSD) | ≤ 12.03%[4] |
| Inter-day Precision (% RSD) | ≤ 11.34%[4] |
| Limit of Detection (LOD) | 1.06 ng/mL (for α-pinene oxide)[5] |
| Limit of Quantification (LOQ) | 5 ng/mL (for α-pinene oxide)[5] |
Table 2: Comparison of a Validated GC-MS Method with Alternative Techniques
| Feature | GC-MS | GC-FID | FT-Raman Spectroscopy | ¹H NMR |
| Principle | Separation by chromatography, identification and quantification by mass-to-charge ratio. | Separation by chromatography, detection by ionization in a flame. | Inelastic scattering of monochromatic light. | Nuclear magnetic resonance of protons. |
| Selectivity | High, capable of identifying compounds based on mass spectra. | Lower than GC-MS, relies on retention time.[6] | Moderate, based on vibrational modes. | Moderate, can be affected by signal overlap. |
| Sensitivity | High, with low limits of detection.[4][5] | Generally lower than GC-MS.[7] | Lower sensitivity. | Lower sensitivity compared to GC.[7] |
| Quantification | Excellent, uses specific ions for quantification.[1][2][3] | Good, but can be less accurate for co-eluting peaks.[6] | Possible with calibration curves.[8] | Can be used for quantification.[7] |
| Sample Prep. | Often requires extraction and sometimes derivatization.[9] | Similar to GC-MS. | Minimal sample preparation. | Minimal sample preparation. |
| Analysis Time | Can be optimized for rapid analysis (e.g., < 15 minutes).[4] | Similar to GC-MS. | Rapid.[8] | Rapid.[7] |
| Cost | Higher initial equipment cost.[7] | Lower initial equipment cost.[7] | Varies depending on the instrument. | High initial equipment cost. |
| Strengths | High sensitivity and selectivity, definitive identification.[1][2][3] | Robust, reliable for routine analysis of known compounds. | Rapid, non-destructive, requires minimal sample prep. | Rapid, non-destructive, provides structural information. |
| Limitations | Higher cost, can be complex to operate. | Co-eluting compounds can interfere with quantification.[6] | Lower sensitivity, not suitable for trace analysis. | Lower sensitivity, complex spectra for mixtures. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for a validated GC-MS method for the simultaneous determination of monoterpenes.
Sample Preparation: Liquid Extraction
-
Sample Weighing: Accurately weigh 10 to 30 mg of the ground sample into a headspace vial.[10]
-
Solvent Addition: Add a known volume of a suitable organic solvent (e.g., hexane (B92381) or chloroform).[3][4]
-
Internal Standard: Add an internal standard (e.g., p-xylene (B151628) or 5-α-cholestane) for improved quantitative accuracy.[1][9]
-
Extraction: Vigorously shake or vortex the mixture for a defined period to ensure thorough extraction of the monoterpenes.
-
Centrifugation/Filtration: Centrifuge the sample to separate the solid matrix and filter the supernatant through a 0.22 µm filter before injection into the GC-MS system.[11]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.[1]
-
Mass Spectrometer: Agilent 7000 Triple Quadrupole MS system or equivalent.[1]
-
Column: HP-5MS 5% Phenyl Methyl Siloxane capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1][3]
-
Injection Mode: Split injection (e.g., split ratio 1:10).[1]
-
Oven Temperature Program: An optimized temperature program is crucial for the separation of monoterpenes. An example program is: start at 50°C (hold for 2 min), ramp to 116°C at 10°C/min, then to 143°C at 15°C/min, then to 220°C at 30°C/min, and finally to 290°C at 60°C/min (hold for 8 min).[1]
-
MS Transfer Line Temperature: 300°C.[13]
-
Ion Source Temperature: 150°C.[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity in quantification.[1] One quantifier and two qualifier ions are typically monitored for each analyte.[4]
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis of monoterpenes.
Caption: Comparison of analytical methods for monoterpene analysis.
References
- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificss.co.uk [scientificss.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thecbggurus.com [thecbggurus.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua | MDPI [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene in Rodent Blood and Mammary Gland by Headspace GC--MS - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Nature's Arsenal: A Comparative Guide to the Antimicrobial Activity of α-Pinene Derivatives
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual challenge. In this guide, we delve into the compelling structure-activity relationship (SAR) of α-pinene derivatives, offering a comparative analysis of their antimicrobial efficacy. By presenting quantitative data, detailed experimental protocols, and logical workflows, this document aims to provide a comprehensive resource for advancing the development of potent, nature-inspired antimicrobial therapeutics.
The bicyclic monoterpene α-pinene, a major constituent of pine tree resins, has long been recognized for its diverse biological activities, including antimicrobial properties. However, its inherent activity is often moderate. This has spurred extensive research into the synthesis of α-pinene derivatives with enhanced potency against a spectrum of microbial pathogens. This guide synthesizes findings from key studies to elucidate the structural modifications that amplify the antimicrobial effects of the α-pinene scaffold.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of α-pinene and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below summarizes the MIC values of various α-pinene derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound Name | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| (+)-α-Pinene | Parent Compound | Staphylococcus aureus (MRSA) | 4150 | [1] |
| Candida albicans | 117 - 4150 | [1] | ||
| Cryptococcus neoformans | 117 | [1] | ||
| Rhizopus oryzae | 117 | [1] | ||
| (-)-α-Pinene | Parent Compound | Various bacteria and fungi | >20,000 | [1] |
| (+)-β-Pinene | Isomer of Parent | Staphylococcus aureus (MRSA) | 6250 | [1] |
| Candida albicans | 117 - 6250 | [1] | ||
| Cryptococcus neoformans | 117 | [1] | ||
| Rhizopus oryzae | 117 | [1] | ||
| β-Lactam Derivative from (+)-α-pinene | β-Lactam | Staphylococcus aureus | Not Reported (43-fold increase in activity vs (+)-α-pinene) | [2] |
| Micrococcus luteus | Not Reported (22-fold increase in activity vs (+)-α-pinene) | [2] | ||
| Escherichia coli | Not Reported (4.5-fold increase in activity vs (+)-α-pinene) | [2] | ||
| Candida albicans | Not Reported (3.5-fold increase in activity vs (+)-α-pinene) | [2] | ||
| β-Lactam Derivative from (-)-α-pinene | β-Lactam | Staphylococcus aureus | Not Reported (32-fold increase in activity vs (-)-α-pinene) | [2] |
| Micrococcus luteus | Not Reported (73-fold increase in activity vs (-)-α-pinene) | [2] | ||
| Escherichia coli | Not Reported (35-fold increase in activity vs (-)-α-pinene) | [2] | ||
| Candida albicans | Not Reported (60-fold increase in activity vs (-)-α-pinene) | [2] | ||
| Amino Ester Derivative from (-)-α-pinene | Amino Ester | Various bacteria and fungi | Active (quantitative data not provided) | [2] |
| Amino Alcohol Derivative from (-)-α-pinene | Amino Alcohol | Various bacteria and fungi | Active (quantitative data not provided) | [2] |
Key Observations from the Data:
-
Enantioselectivity: A significant finding is the pronounced difference in activity between the enantiomers of α-pinene. (+)-α-Pinene exhibits modest antimicrobial activity, whereas (-)-α-pinene is largely inactive.[1]
-
Superiority of Derivatives: Chemical modification of the α-pinene skeleton, particularly the introduction of a β-lactam ring, leads to a dramatic increase in antimicrobial potency.[2]
-
Broad-Spectrum Potential: Derivatives have shown activity against a range of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi, highlighting their potential as broad-spectrum agents.[2]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of α-pinene derivatives is intrinsically linked to their chemical structure. The bicyclic nature of the pinene scaffold provides a rigid framework that can be strategically functionalized to enhance interaction with microbial targets.
A pivotal study by Dhar et al. (2014) synthesized a series of derivatives from both (+)- and (-)-α-pinene.[2] The most profound enhancement in antimicrobial activity was observed with the introduction of a β-lactam ring.[2] While (-)-α-pinene itself is inactive, its corresponding β-lactam, amino ester, and amino alcohol derivatives demonstrated notable antimicrobial effects.[2] This suggests that the derivatization can overcome the inherent inactivity of the parent enantiomer.
The exact mechanism of action for these derivatives is still under investigation, but it is hypothesized that they may disrupt the microbial cell membrane, similar to other terpenes. The presence of polar functional groups, such as those in the amino ester and amino alcohol derivatives, may facilitate transport across the cell wall, allowing the molecule to reach its target more effectively. For the β-lactam derivatives, inhibition of cell wall synthesis, a well-established mechanism for β-lactam antibiotics, cannot be ruled out.[3]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are outlined below.
Synthesis of α-Pinene Derivatives
A general synthetic scheme for the preparation of β-lactam derivatives from α-pinene involves the reaction of the corresponding pinene enantiomer with chlorosulfonyl isocyanate, followed by reductive cleavage of the N-sulfonyl group. The synthesis of amino esters and amino alcohols can be achieved through the opening of the β-lactam ring with an alcohol under acidic conditions, followed by reduction of the ester functionality.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
This method is a standardized technique for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Stock solutions of the test compounds are prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration in the wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: Following incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
2. Bioautographic Assay:
This technique is particularly useful for screening the antimicrobial activity of compounds separated by chromatography.
-
Chromatographic Separation: The test compounds are spotted onto a thin-layer chromatography (TLC) plate and developed in a suitable solvent system to achieve separation.
-
Application of Microbial Suspension: The developed TLC plate is then either sprayed with or briefly immersed in a suspension of the test microorganism in a nutrient broth.
-
Incubation: The inoculated plate is incubated in a humid chamber to allow for microbial growth directly on the chromatogram.
-
Visualization of Inhibition Zones: After incubation, the plate is sprayed with a solution of a tetrazolium salt (e.g., INT or MTT). Living microorganisms will reduce the tetrazolium salt to a colored formazan, resulting in a colored background. Zones of inhibition, where the antimicrobial compound has prevented microbial growth, will appear as clear spots against the colored background.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows in the study of the structure-activity relationship of α-pinene derivatives as antimicrobial agents.
Caption: Workflow for SAR studies of α-pinene derivatives.
Caption: Experimental workflows for antimicrobial testing.
References
A Comparative Guide to Analytical Methods for the Quantitation of Alpha-Pinene Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of alpha-pinene (B124742) oxide, a significant metabolite of alpha-pinene. The focus is on providing robust experimental data and protocols to aid in the selection and implementation of the most suitable method for your research needs.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A validated GC-MS method has been established for the quantitation of alpha-pinene oxide in biological matrices, specifically rodent blood and mammary glands.[1][2][3][4] This method demonstrates high sensitivity and reliability for toxicokinetic and toxicology studies.[1][2][3]
Quantitative Performance Data
The performance of the GC-MS method was rigorously validated across several key parameters. The results are summarized in the table below.
| Validation Parameter | Result (in Rat Blood) | Citation |
| Linearity (Concentration Range) | 5–250 ng/mL (r ≥ 0.99) | [1][2][3] |
| Accuracy (Percent Relative Error, %RE) | ≤ ±15% for all standard levels | [1][2][3] |
| Intra-day Precision (%RSD) | ≤ 6.3% | [1][3] |
| Inter-day Precision (%RSD) | ≤ 6.3% | [1][3] |
| Intra-day Accuracy (%RE) | ≤ ±5.4% | [1][3] |
| Inter-day Accuracy (%RE) | ≤ ±5.4% | [1][3] |
| Limit of Detection (LOD) | 1.06 ng/mL | [1][2][3] |
| Limit of Quantitation (LOQ) | 5.00 ng/mL | [1] |
| Mean Absolute Recovery (without IS) | 108% | [1] |
| Mean Absolute Recovery (with IS) | 98.1% | [1] |
| Stability in Frozen Storage (-80°C) | At least 70 days | [1][2][3] |
RSD: Relative Standard Deviation; RE: Relative Error; IS: Internal Standard
Experimental Protocol: GC-MS Analysis
A detailed protocol for the sample preparation and GC-MS analysis is provided below.
1. Sample Preparation (Rodent Blood)
-
Spike a 100 µL aliquot of blood with 5 µL of the alpha-pinene oxide spiking solution.
-
Add 300 µL of ethyl acetate (B1210297) containing the internal standard, (+)-limonene oxide.
-
Vortex the sample for 3 minutes.
-
Centrifuge for 3 minutes.
-
Transfer the supernatant for GC-MS analysis.[4]
2. Instrumentation and Conditions
-
Gas Chromatograph: Agilent GC system
-
Mass Spectrometer: Mass Selective Detector
-
Column: Agilent DB-5 (30 m x 0.25 mm ID, 0.25-µm film)[4]
-
Injection Volume: 1 µL (splitless)[1]
-
Carrier Gas: Helium at 1.2 mL/min[4]
-
Oven Temperature Program:
-
Quantitation Mode: Selected Ion Monitoring (SIM)
Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analytical workflow for alpha-pinene oxide quantitation.
Caption: Workflow for the quantitation of alpha-pinene oxide by GC-MS.
Alternative and Emerging Methods
While GC-MS is a well-validated method, other techniques are utilized for the analysis of alpha-pinene and its oxidation products.
-
Headspace GC-MS: A headspace GC-MS method has been developed and validated for the quantitation of the parent compound, alpha-pinene, in rodent blood.[6] This approach is suitable for volatile compounds and minimizes sample matrix effects.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods have been employed to determine the oxidation products of the reaction between alpha-pinene and hydroxyl radicals.[7] This technique is particularly useful for the analysis of semi-volatile and non-volatile degradation products.[7]
Further research and methods development will likely lead to validated HPLC or other alternative methods for the direct quantitation of alpha-pinene oxide, offering different selectivity and application ranges. Researchers are encouraged to evaluate the specific needs of their studies, including the sample matrix, required sensitivity, and available instrumentation, when selecting an analytical method.
References
- 1. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. rti.org [rti.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of an analytical method for quantitation of Alpha-Pinene Oxide in rodent blood by headspace GC-MS | RTI [rti.org]
- 7. Determination of the oxidation products of the reaction between alpha-pinene and hydroxyl radicals by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of α-Pinene and β-Pinene in Atmospheric Reactions
A comprehensive review of the atmospheric oxidation of α-pinene and β-pinene, two key biogenic volatile organic compounds, reveals significant differences in their reaction kinetics, secondary organic aerosol (SOA) formation, and oxidation mechanisms. These differences, driven by the structural distinction between the endocyclic double bond of α-pinene and the exocyclic double bond of β-pinene, have profound implications for atmospheric chemistry and air quality.
This guide provides a detailed comparison of the atmospheric reactions of α-pinene and β-pinene, summarizing key experimental data, outlining common experimental methodologies, and visualizing the distinct reaction pathways. This information is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate a deeper understanding of the atmospheric fate of these important biogenic emissions.
Comparative Reaction Kinetics and SOA Yields
The reactivity of α-pinene and β-pinene with major atmospheric oxidants—hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3)—varies significantly, directly impacting their atmospheric lifetimes and their potential to form secondary organic aerosols (SOA).
Reaction Rate Constants
The rate at which α-pinene and β-pinene react with atmospheric oxidants determines their atmospheric persistence. As shown in the table below, α-pinene reacts faster with ozone, while β-pinene reacts more rapidly with the hydroxyl radical.[1] These differing reactivities influence their respective contributions to atmospheric chemistry during daytime (OH-dominated) and nighttime (O3 and NO3-dominated) conditions.
| Monoterpene | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| α-Pinene | O₃ | 8.66 x 10⁻¹⁷[1] |
| OH | 5.37 x 10⁻¹¹[1] | |
| NO₃ | 6.16 x 10⁻¹¹[1] | |
| β-Pinene | O₃ | 1.5 x 10⁻¹⁷[1] |
| OH | 7.89 x 10⁻¹¹[1] | |
| NO₃ | 2.51 x 10⁻¹¹[1] | |
| Table 1: Comparison of reaction rate constants for α-pinene and β-pinene with major atmospheric oxidants. |
Secondary Organic Aerosol (SOA) Yields
The formation of SOA from the oxidation of α-pinene and β-pinene is a critical area of atmospheric research due to the impact of aerosols on climate and human health. The SOA yield, defined as the mass of aerosol formed per mass of hydrocarbon reacted, is highly dependent on the specific oxidant and environmental conditions.
Ozonolysis of α-pinene, with its endocyclic double bond, generally leads to higher SOA yields compared to β-pinene.[2] For instance, one study reported an SOA mass yield of 41% for α-pinene ozonolysis, in contrast to 17% for β-pinene.[2] This difference is partly attributed to the formation of highly oxygenated molecules (HOMs) during α-pinene oxidation.[2]
In contrast, the reaction with the nitrate radical (NO3) shows a strikingly different trend. The NO3 oxidation of β-pinene results in significantly higher SOA mass loadings compared to α-pinene.[3] One study documented an SOA mass yield of 52.7 ± 5.1% for the β-pinene + NO3 reaction, while the α-pinene + NO3 reaction yielded only 3.6 ± 0.4%.[3]
| Monoterpene | Oxidant | SOA Yield (%) | Notes |
| α-Pinene | O₃ | ~41%[2] | Higher yield attributed to HOM formation. |
| NO₃ | 3.6 ± 0.4%[3] | Low SOA mass loadings observed. | |
| β-Pinene | O₃ | ~17%[2] | Lower yield compared to α-pinene. |
| NO₃ | 52.7 ± 5.1%[3] | High SOA mass loadings observed. | |
| Table 2: Comparison of Secondary Organic Aerosol (SOA) yields from the oxidation of α-pinene and β-pinene. |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental techniques designed to simulate atmospheric conditions and probe the intricacies of terpene oxidation. Key experimental methodologies include:
-
Smog Chamber Studies: Experiments are often conducted in large, controlled environmental chambers (smog chambers) made of FEP Teflon film. These chambers allow for the study of gas-phase reactions and aerosol formation under conditions that mimic the atmosphere. Reactants (pinene, oxidants, and NOx) are injected into the chamber, and a suite of instruments monitors the evolution of gases and particles over time.
-
Flow Tube Reactors: For studying faster reactions and specific reaction steps, flow tube reactors are employed. These reactors allow for precise control of reaction times and concentrations. They are often coupled with sensitive detection techniques like chemical ionization mass spectrometry (CIMS) to identify reaction products.
-
Analytical Techniques:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): Used to monitor the concentration of the parent hydrocarbon (α-pinene or β-pinene).
-
Scanning Mobility Particle Sizer (SMPS): Measures the size distribution and number concentration of aerosol particles formed.
-
Aerosol Mass Spectrometer (AMS): Provides information on the chemical composition of the secondary organic aerosol.
-
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): Used for real-time measurement of volatile organic compounds, including the pinenes and their oxidation products.
-
Long-Path Fourier Transform Infrared (FTIR) Spectroscopy: A technique used to measure the concentrations of reactants and products in the gas phase by their characteristic infrared absorption.[4]
-
Atmospheric Oxidation Pathways
The structural differences between α-pinene and β-pinene lead to distinct atmospheric oxidation pathways, influencing the types of products formed and their propensity to partition into the aerosol phase.
The oxidation of α-pinene, with its internal double bond, often leads to the formation of ring-opened products such as pinonaldehyde.[1][5] In contrast, the oxidation of β-pinene, with its external double bond, can result in ring-retaining products like nopinone.[1][5]
The following diagrams illustrate the generalized initial steps in the atmospheric oxidation of α-pinene and β-pinene by the hydroxyl radical (OH).
Caption: Generalized initial steps of the α-pinene OH-oxidation pathway.
Caption: Generalized initial steps of the β-pinene OH-oxidation pathway.
These simplified diagrams illustrate the initial formation of an OH adduct, followed by the addition of molecular oxygen to form a peroxy radical. Subsequent reactions can lead to a variety of products, with a notable distinction between the ring-opening pathway for α-pinene and the potential for ring-retaining products from β-pinene. These product distributions, with their differing volatilities, are a key factor in the observed differences in SOA yields.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. ACP - Aerosol mass yields of selected biogenic volatile organic compounds â a theoretical study with nearly explicit gas-phase chemistry [acp.copernicus.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Determination of rate constants of gas-phase reactions of alpha-pinene and beta-pinene with ozone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACP - Investigation of the α-pinene photooxidation by OH in the atmospheric simulation chamber SAPHIR [acp.copernicus.org]
A Comparative Guide to Pinene-Derived Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries derived from the readily available and inexpensive terpene, pinene, offer a powerful and versatile toolkit for achieving high levels of stereocontrol in a variety of asymmetric transformations. This guide provides an objective comparison of the efficacy of different pinene-derived chiral auxiliaries, supported by experimental data and detailed protocols to aid in the selection of the optimal auxiliary for specific synthetic challenges.
Introduction to Pinene-Derived Chiral Auxiliaries
The rigid bicyclic structure of the pinane (B1207555) skeleton provides a well-defined chiral environment, making it an excellent scaffold for the design of chiral auxiliaries. Both enantiomers of α-pinene and β-pinene are commercially available, allowing access to both enantiomers of the final product. These auxiliaries have demonstrated high efficacy in a range of reactions, including nucleophilic additions, reductions, cycloadditions, and alkylations. The primary mechanism of stereocontrol exerted by these auxiliaries is through steric hindrance, where the bulky pinane framework effectively blocks one face of the reactive center, directing the approach of the incoming reagent to the opposite, less hindered face.
Comparison of Performance Data
The efficacy of a chiral auxiliary is typically evaluated by the diastereoselectivity (diastereomeric excess, de) or enantioselectivity (enantiomeric excess, ee) and the chemical yield of the desired stereoisomer. The following tables summarize the performance of several key pinene-derived chiral auxiliaries in various asymmetric reactions.
Table 1: Asymmetric Addition of Organometallic Reagents to Aldehydes
| Chiral Auxiliary | Aldehyde | Organometallic Reagent | Solvent | Yield (%) | ee (%) | Reference |
| Pinene-based Amino Alcohol (Ligand 126) | 3-Methoxybenzaldehyde | Diethylzinc (B1219324) | Hexane (B92381) | 96 | 92 | [1][2] |
| Pinene-based Amino Alcohol (Ligand 127) | 3-Methoxybenzaldehyde | Diethylzinc | Hexane | 85 | 91 | [1][2] |
| (1R)-(-)-Myrtenal-derived S,O-Acetal | Benzaldehyde | Phenylmagnesium Bromide | Toluene | >95 | >99 (dr) | [3][4] |
| (1R)-(-)-Myrtenal-derived S,O-Acetal | Benzaldehyde | Phenyllithium | Toluene | >95 | 7:3 (dr) | [3][4] |
Table 2: Asymmetric Reduction of Prochiral Ketones
| Chiral Reagent | Ketone | Reducing Agent | Yield (%) | ee (%) | Reference |
| Alpine Borane (from α-pinene) | Acetophenone | Alpine Borane | - | High | [5] |
| Diisopinocampheylchloroborane (Ipc₂BCl) | Various | Ipc₂BCl | - | High | [2] |
Table 3: Asymmetric Diels-Alder Reaction
| Chiral Auxiliary | Diene | Dienophile | Yield (%) | de (%) | Reference |
| Pinene-derived Vinylborane | Cyclopentadiene | Alkylhalovinylborane | High | High | [3] |
Experimental Protocols
General Procedure for the Asymmetric Addition of Diethylzinc to Aldehydes using a Pinene-Based Amino Alcohol Ligand
-
Ligand-Zinc Complex Formation: In a flame-dried, nitrogen-purged flask, a solution of the pinene-based amino alcohol ligand (5 mol%) in anhydrous hexane is prepared. To this solution, a solution of diethylzinc (1.0 M in hexane, 2.2 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes.
-
Aldehyde Addition: A solution of the aldehyde (1.0 equivalent) in anhydrous hexane is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring and Quenching: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired chiral secondary alcohol.
Visualization of Stereocontrol and Workflows
The stereochemical outcome of reactions employing pinene-derived chiral auxiliaries is dictated by the steric bulk of the pinane framework. This can be visualized as a "chiral shield" that directs the incoming reagent.
Caption: Steric hindrance from the pinene auxiliary directs nucleophilic attack.
The general workflow for employing a chiral auxiliary in asymmetric synthesis involves three key steps: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary.
Caption: A typical experimental workflow using a chiral auxiliary.
Conclusion
Chiral auxiliaries derived from pinene represent a robust and cost-effective solution for the synthesis of enantiomerically enriched compounds. Their rigid framework provides excellent stereocontrol, primarily through steric hindrance, leading to high diastereoselectivities and enantioselectivities in a variety of asymmetric reactions. The choice of the specific auxiliary and reaction conditions can be tailored to achieve the desired stereochemical outcome for a particular synthetic target. This guide provides a starting point for researchers to evaluate and implement these powerful tools in their synthetic endeavors.
References
- 1. Facile Diels-Alder reactions with pyridines promoted by tungsten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkylhalovinylboranes: a new class of Diels–Alder dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Techniques for Pinene Isomer Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of pinene isomers, such as α-pinene and β-pinene, and their enantiomers are critical in various fields, including pharmaceutical development, flavor and fragrance analysis, and environmental monitoring. The choice of analytical technique is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of the primary analytical methods used for pinene isomer analysis, supported by available experimental data and detailed methodologies.
At a Glance: Key Techniques for Pinene Isomer Analysis
The most prominent analytical techniques for the separation and quantification of pinene isomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to the volatile nature of pinenes, GC is often the method of choice. For the separation of enantiomers, specialized chiral stationary phases are necessary in both GC and HPLC.
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent quantification. For definitive identification, GC is often coupled with a Mass Spectrometer (MS).[1]
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can also be employed for terpene analysis. While less common for volatile compounds like pinenes compared to GC, HPLC can be advantageous, especially when analyzing complex mixtures containing both volatile and non-volatile compounds.[2]
Chiral Chromatography , a specialized branch of both GC and HPLC, is essential for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.[3]
Quantitative Performance Comparison
The following table summarizes the validation parameters for different analytical techniques used in the analysis of pinene isomers. It is important to note that the data presented here is compiled from various studies, and a direct head-to-head cross-validation study under identical conditions is limited.
| Parameter | GC-MS | GC-FID | Chiral GC | HPLC |
| Analyte(s) | α-pinene, β-pinene | β-pinene | α-pinene | α-pinene, β-pinene |
| Linearity (r²) | >0.994[1] | 0.9993-1.0000[4] | Not specified | Not specified |
| Limit of Detection (LoD) | Not specified | 0.02-0.9 mg/L[4] | Not specified | Not specified |
| Limit of Quantification (LoQ) | Not specified | 0.08-3.0 mg/L[4] | Not specified | Not specified |
| Accuracy (% Recovery) | 91.6 - 105.7%[1] | Not specified | Not specified | Not specified |
| Precision (%RSD) | 0.28 - 11.18%[1] | 0.6 - 0.9%[4] | Not specified | Not specified |
| Resolution (Rs) | Baseline separation | Baseline separation | 3.14 (on Rt-βDEXsm)[5] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative experimental protocols for the analysis of pinene isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol[1]
-
Instrumentation : Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).
-
Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Injection : 1 µL, split mode (split ratio 1:10).
-
Injector Temperature : 300°C.
-
Oven Temperature Program :
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp 1: 10°C/min to 116°C.
-
Ramp 2: 15°C/min to 143°C.
-
Ramp 3: 30°C/min to 220°C.
-
Ramp 4: 60°C/min to 290°C, hold for 8 min.
-
-
MS Transfer Line Temperature : 300°C.
-
Ion Source Temperature : 230°C.
-
Quadrupole Temperature : 100°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for quantification.
Chiral Gas Chromatography (Chiral GC) Protocol[6]
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID) (e.g., Agilent 7890A).
-
Column : HP-Chiral-20B (30 m x 0.32 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium at 1 mL/min.
-
Injection : 0.1 µL, split mode (1:100).
-
Injector Temperature : 250°C.
-
Oven Temperature Program :
-
Initial temperature: 40°C, hold for 5 min.
-
Ramp 1: 1°C/min to 130°C.
-
Ramp 2: 2°C/min to 200°C, hold for 3 min.
-
-
Detector Temperature : 300°C.
High-Performance Liquid Chromatography (HPLC) Protocol[2]
-
Instrumentation : HPLC system with a suitable detector (e.g., ECD).
-
Column : Hypersil BDS C8 (250 x 4.6 mm, 0.45 µm).
-
Mobile Phase : A suitable mixture of organic solvents (e.g., acetonitrile) and water. The exact composition needs to be optimized for the specific pinene isomers.
-
Flow Rate : Typically 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Detection : Electrochemical Detector (ECD) or UV detector, depending on the analyte's properties.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the logical workflow for cross-validation and a general experimental workflow for pinene analysis.
Conclusion
The cross-validation of analytical techniques is essential for ensuring the quality and reliability of data in the analysis of pinene isomers. Gas Chromatography, particularly when coupled with Mass Spectrometry, stands out as a robust and widely validated method for the identification and quantification of α- and β-pinene. For the critical task of separating and quantifying pinene enantiomers, Chiral Gas Chromatography is the technique of choice, offering excellent resolution.
While HPLC presents a viable alternative, especially in the context of analyzing broader terpene profiles alongside other non-volatile compounds, more specific method development and validation for pinene isomers are required to match the performance of GC-based methods. The selection of the most appropriate technique will ultimately depend on the specific analytical challenge, including the required sensitivity, selectivity, and the need for enantiomeric separation. Researchers and drug development professionals are encouraged to perform in-house validation to ensure the chosen method meets the specific requirements of their application.
References
- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experimentjournal.com [experimentjournal.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. A rapid GC-FID method for determination of sabinene, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Separations 1: How do our GC chiral columns compare? [restek.com]
Safety Operating Guide
Proper Disposal of (+)-2-Pinene: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of (+)-2-Pinene is essential for maintaining a secure laboratory environment and ensuring environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols due to the chemical's flammable nature and aquatic toxicity. This document provides a comprehensive overview of the necessary procedures for the proper disposal of this compound, also known as (+)-α-Pinene.
Immediate Safety and Handling Considerations
This compound is a flammable liquid and vapor that can cause skin and eye irritation and may lead to an allergic skin reaction.[1] It is crucial to handle this substance in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][3][4] Personal protective equipment (PPE), including protective gloves, eye protection, and face protection, must be worn at all times during handling and disposal.[2][5]
In the event of a spill, all ignition sources should be eliminated immediately.[3] The spill should be contained and absorbed with a non-combustible inert material, such as sand, earth, or vermiculite.[6] The collected material must then be placed in a designated, sealed container for disposal as hazardous waste.[2][7] Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life with long-lasting effects.[2][3][5]
Disposal Procedures
The primary principle for the disposal of this compound is that it must be treated as hazardous waste and managed in accordance with all applicable local, state, and federal regulations.[5][7] Under no circumstances should it be mixed with other waste or disposed of down the drain.[5][8]
Key Disposal Steps:
-
Waste Identification: Clearly label containers of this compound waste with its identity and associated hazards.
-
Container Management: Keep waste this compound in its original container or a compatible, properly sealed container to prevent leakage or evaporation.[9][5] Do not reuse empty containers as they may retain hazardous residues.[4][10]
-
Engage a Licensed Disposal Company: The recommended method of disposal is to contact a licensed professional waste disposal service.[9][6] They are equipped to handle and treat flammable and environmentally hazardous chemicals.
-
Incineration: An approved disposal method is to burn the surplus material in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by a licensed facility.
-
Landfill: After proper treatment and containment, disposal may occur at an approved waste disposal facility or authorized landfill.[11][12]
Quantitative Data Summary
While specific quantitative limits for disposal can vary based on jurisdiction, the following table summarizes key safety and classification data for this compound.
| Parameter | Value | Source |
| UN Number | UN 2368 | [5] |
| Hazard Class | 3 (Flammable Liquid) | [5] |
| Packing Group | III | [5] |
| Environmental Hazard | Marine Pollutant, Very toxic to aquatic life | [2][3][5] |
Experimental Protocol: Small-Scale Spill Cleanup
This protocol outlines the immediate steps for managing a small laboratory spill of this compound.
-
Ensure Safety: Immediately alert others in the vicinity and ensure the area is well-ventilated. Eliminate all sources of ignition. Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: If safe to do so, prevent the spill from spreading by using a spill containment kit with non-combustible absorbent materials.
-
Absorption: Cover the spill with an inert absorbent material such as sand, dry clay, or vermiculite.
-
Collection: Once the liquid is fully absorbed, use non-sparking tools to carefully collect the material and place it into a clearly labeled, sealable container for hazardous waste.[2][6][13]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the sealed container of contaminated absorbent material as hazardous waste through a licensed disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. vigon.com [vigon.com]
- 3. sds.kraton.com [sds.kraton.com]
- 4. files.trueterpenes.com [files.trueterpenes.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. files.trueterpenes.com [files.trueterpenes.com]
- 7. nj.gov [nj.gov]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. canmedterpenes.com [canmedterpenes.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. assets.greenbook.net [assets.greenbook.net]
- 13. TERPENE HYDROCARBONS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
